molecular formula C13H13NO4 B3021369 Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS No. 71082-34-3

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Cat. No.: B3021369
CAS No.: 71082-34-3
M. Wt: 247.25 g/mol
InChI Key: HCYNWEIHLHVPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYNWEIHLHVPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950236
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27568-04-3
Record name 27568-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27568-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a valuable heterocyclic compound within the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] This specific derivative, featuring hydroxyl, methoxy, and carboxylate functionalities, represents a versatile platform for further chemical elaboration in drug discovery programs.

Our synthetic approach is rooted in the classic and reliable Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[2][3] The strategy is dissected into two primary stages: the initial formation of a key anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the target quinoline. This document provides not only the procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure a successful and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with commercially available starting materials. The first step is a condensation reaction to form the key intermediate, which is then subjected to high-temperature cyclization to afford the final product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization & Product Formation A 2-Methoxyaniline C Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D High-Boiling Solvent (e.g., Dowtherm A) E Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate D->E Workup & Purification

Caption: Overall workflow for the synthesis of the target quinoline.

Part 1: Synthesis of Key Intermediate: Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

The foundational step of the Gould-Jacobs reaction is the formation of an enamine-like intermediate from an aniline and a malonic ester derivative.[4] Here, we react 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).

Mechanistic Insight: This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of DEEM, which is part of a vinylogous ester system. This is followed by the elimination of an ethanol molecule to form the stable anilinomethylenemalonate intermediate.[1] While this reaction can be performed neat or in various solvents, heating in ethanol provides a clean and efficient conversion.[5]

Experimental Protocol: Step 1
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline and absolute ethanol.

  • Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (DEEM) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the aniline starting material.

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product. If no crystals form, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove residual impurities.

  • Drying: Dry the purified intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, under vacuum to a constant weight. The product should be a stable solid, ready for the next step.

Quantitative Data: Step 1
Reagent/SolventMolar Mass ( g/mol )Moles (mol)Volume/MassRole
2-Methoxyaniline123.151.0 eq(e.g., 12.3 g)Starting Material
Diethyl Ethoxymethylenemalonate216.231.05 eq(e.g., 22.7 g)Starting Material
Absolute Ethanol46.07-(e.g., 100 mL)Solvent

Part 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This is the critical ring-forming step that defines the Gould-Jacobs synthesis. The intermediate is heated to a high temperature, inducing an intramolecular electrocyclization to form the quinoline ring system.

Mechanistic Insight: The thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to the more stable aromatic 4-hydroxyquinoline form.[2] This reaction has a high activation energy, necessitating temperatures of ~250 °C or higher.[1] The choice of solvent is therefore critical. A high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is ideal as it can achieve the required temperature without significant decomposition or pressure buildup at atmospheric pressure. The reaction drives off a second molecule of ethanol during the cyclization.

Caption: Simplified mechanism of the thermal cyclization step.

Experimental Protocol: Step 2

This protocol is adapted from a verified synthesis.[6][7]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head (to allow for ethanol removal), add Dowtherm A solvent.

  • Heating: Heat the solvent to 250 °C using a suitable heating mantle.

  • Reagent Addition: Slowly and portion-wise, add the Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate intermediate (from Part 1) to the hot solvent. The solid should dissolve, and the reaction will commence, evidenced by the distillation of ethanol.

  • Reaction Maintenance: Maintain the reaction temperature at 250 °C for the specified time (e.g., overnight) to ensure complete cyclization.[6][7]

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product is insoluble in the nonpolar Dowtherm A and will precipitate.

  • Workup: Dilute the cooled, sludgy mixture with a nonpolar solvent such as pentane or hexane (e.g., 750 mL for a 100 mL Dowtherm reaction) to further decrease the solubility of the product and make the slurry easier to handle.[6][7]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Thoroughly wash the filter cake with fresh hexane to remove all traces of the high-boiling Dowtherm A solvent.

  • Drying: Dry the final product, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, under vacuum to a constant weight.

Quantitative Data: Step 2
Reagent/SolventMolar Mass ( g/mol )Moles (mmol)Mass/VolumeRole
Intermediate from Part 1293.3116247.6 gStarting Material
Dowtherm A--100 mLSolvent
Pentane / Hexane--~750 mLWorkup/Washing
Expected Product 247.25 - ~25.7 g (64% yield) Final Product

Quantities are based on the literature procedure for illustrative purposes.[7]

Part 3: Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Physical and Analytical Properties
PropertyValueSource
CAS Number 27568-04-3[8][9]
Molecular Formula C₁₃H₁₃NO₄[8][9]
Molecular Weight 247.25 g/mol [9]
Appearance Light yellow to brown solid[7]
Storage Sealed in dry, Room Temperature[8]
Mass Spec (APCI) m/z 248.0 [M+H]⁺[7]
Expected Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~11.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic 4-OH proton. This signal is exchangeable with D₂O.

    • ~8.5 ppm (s, 1H): Singlet for the C2-H proton, deshielded by the adjacent nitrogen and carbonyl group.

    • ~7.0-7.5 ppm (m, 3H): A multiplet region for the three aromatic protons on the benzene ring (C5-H, C6-H, C7-H).

    • ~4.3 ppm (q, 2H): Quartet for the -OCH₂- of the ethyl ester group.

    • ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons.

    • ~1.3 ppm (t, 3H): Triplet for the -CH₃ of the ethyl ester group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~170 ppm: Carbonyl carbon of the ester.

    • ~165 ppm: C4 carbon bearing the hydroxyl group (enol form).

    • ~140-155 ppm: Aromatic carbons attached to heteroatoms (C8, C8a, C4a).

    • ~110-130 ppm: Remaining aromatic carbons.

    • ~105 ppm: C3 carbon.

    • ~60 ppm: -OCH₂- carbon of the ethyl ester.

    • ~56 ppm: Methoxy (-OCH₃) carbon.

    • ~14 ppm: -CH₃ carbon of the ethyl ester.

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl and methoxy groups).

    • ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

    • ~1620, 1580, 1470 cm⁻¹: C=C and C=N stretching within the aromatic quinoline system.

    • ~1250 cm⁻¹: Aryl ether C-O stretching.

References

  • Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Online] Available at: [Link]

  • Lead Sciences. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. [Online] Available at: [Link]

  • Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. [Online] Available at: [Link]

  • Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Online] Available at: [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Online] Available at: [Link]

  • ResearchGate. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. [Online] Available at: [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Online] Available at: [Link]

Sources

Technical Whitepaper: Chemical Profile and Synthetic Utility of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of 8-methoxyfluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). Its structural significance lies in the 8-methoxy substituent, which enhances antibacterial potency against Gram-positive bacteria and reduces the development of resistance compared to non-methoxylated analogs.

This technical guide provides a rigorous analysis of its physicochemical properties, the Gould-Jacobs synthetic protocol, reactivity profiles (specifically C4-chlorination and N-alkylation), and spectroscopic characterization.

Structural Analysis & Physicochemical Properties[1][2][3]

Chemical Identity

The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline) . In the solid state and in polar solvents like DMSO, the 4-oxo tautomer predominates, stabilized by intermolecular hydrogen bonding and solvent interactions.

PropertySpecification
IUPAC Name Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
CAS Number 27568-04-3
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Appearance Light yellow to brown crystalline solid
Melting Point 248–262 °C (Decomposition) [1]
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa (Predicted) ~6.5 (enolic OH), ~10.5 (NH dissociation)
Tautomerism

The reactivity of the molecule is dictated by this equilibrium. Electrophiles (e.g., alkyl halides) attack the Nitrogen (N1) in the presence of a base, confirming the nucleophilicity of the keto-form nitrogen. However, chlorinating agents like POCl₃ react via the enol form to generate the 4-chloro derivative.

Synthetic Pathway: The Gould-Jacobs Protocol

The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction . This sequence involves the condensation of o-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization.

Detailed Methodology

Step 1: Condensation (Enamine Formation)

  • Reagents: 2-Methoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.05 eq).

  • Conditions: Neat or in Toluene, 110–120 °C, 2–4 hours.

  • Mechanism: Addition-elimination reaction where the aniline nitrogen attacks the EMME vinyl carbon, displacing ethanol.

  • Checkpoint: Monitoring by TLC shows the disappearance of aniline and formation of the lower-polarity enamine intermediate.

Step 2: Thermal Cyclization (Ring Closure)

  • Reagents: Enamine intermediate (isolated).

  • Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Polyphosphoric acid (PPA).

  • Conditions: 250 °C (Flash heating), 30–60 minutes.

  • Mechanism: Intramolecular electrophilic aromatic substitution. The activated carbonyl carbon attacks the benzene ring ortho to the nitrogen.

  • Purification: The reaction mixture is cooled and diluted with non-polar solvent (Hexane/Pentane) to precipitate the product. Filtration and washing remove the high-boiling Dowtherm A.

Synthesis Workflow Diagram

G Anisidine o-Anisidine (2-Methoxyaniline) Enamine Enamine Intermediate (Diethyl 2-(((2-methoxyphenyl) amino)methylene)malonate) Anisidine->Enamine Condensation (-EtOH, 110°C) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Product Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclization->Product Intramolecular EAS (-EtOH)

Figure 1: Step-wise synthetic workflow via the Gould-Jacobs reaction.

Reactivity Profile & Functionalization

The chemical utility of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate lies in its three reactive sites: the C4-hydroxyl (leaving group precursor), the N1-nitrogen (alkylation site), and the C3-ester (hydrolysis site).

Chlorination (C4 Functionalization)

Reaction with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro group. This transforms C4 into an electrophilic center, allowing subsequent nucleophilic aromatic substitution (SₙAr) with amines (e.g., piperazine), a key step in building the antibiotic side chain.

  • Protocol: Reflux in neat POCl₃ for 2–3 hours.

  • Safety: Quench slowly into ice-water; POCl₃ hydrolysis is exothermic and releases HCl gas.

N-Alkylation

To synthesize bioactive quinolones, the N1 position is typically alkylated (e.g., ethyl, cyclopropyl).

  • Conditions: Alkyl halide (R-X), K₂CO₃, DMF, 60–80 °C.

  • Selectivity: O-alkylation is a competing side reaction but N-alkylation is thermodynamically favored under these conditions for 4-quinolones.

Hydrolysis

The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH or KOH, followed by acidification. This acid functionality is essential for the pharmacophore binding to bacterial DNA gyrase.

Reactivity Logic Diagram

Reactivity Core Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Chlorination 4-Chloro Derivative (Intermediate for SₙAr) Core->Chlorination POCl₃, Reflux (Deoxychlorination) Alkylation N-Alkylated Product (Antibiotic Scaffold) Core->Alkylation R-X, K₂CO₃, DMF (N-Alkylation) Hydrolysis Carboxylic Acid (Gyrase Binding Motif) Core->Hydrolysis 1. NaOH/H₂O 2. HCl

Figure 2: Divergent reactivity pathways for pharmaceutical derivatization.

Spectroscopic Characterization

Verification of the structure is performed via ¹H NMR. The 8-methoxy group and the C2 proton are diagnostic markers.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

PositionShift (δ ppm)MultiplicityInterpretation
NH (N1) 12.0 – 12.5Broad SingletCharacteristic of 4-oxo tautomer
H-2 8.45 – 8.60SingletDeshielded proton adjacent to N and C=O
H-5 7.70 – 7.80DoubletAromatic ring proton
H-7 7.30 – 7.40MultipletAromatic ring proton
H-6 7.20 – 7.30MultipletAromatic ring proton
OCH₃ (C8) 3.90 – 4.00SingletMethoxy group (diagnostic)
COOCH₂CH₃ 4.20 – 4.25QuartetEster methylene
COOCH₂CH₃ 1.25 – 1.35TripletEster methyl

Note: Shifts may vary slightly based on concentration and water content in DMSO.

References

  • National Institutes of Health (NIH). (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (Crystal structure analysis of related 8-methoxy quinoline derivatives). Retrieved from [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). (Mechanistic insight into chlorination of 4-hydroxyquinolines). Retrieved from [Link]

  • Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester Product Data. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development. The structural elucidation of this compound is paramount for understanding its chemical properties and potential biological activity. This document will delve into the core spectroscopic techniques used for its characterization, explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation.

Introduction to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of pharmacological activities. The precise arrangement of the hydroxyl, methoxy, and ethyl carboxylate substituents on the quinoline core dictates its physicochemical properties and interaction with biological targets. Accurate spectroscopic characterization is therefore a critical first step in any research and development endeavor involving this molecule.

Below is the chemical structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate:

G reactant Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate in Dowtherm heating Heat to 250°C (overnight) reactant->heating cyclization Intramolecular Cyclization & Ethanol Elimination heating->cyclization cooling Cool to RT cyclization->cooling precipitation Dilute with Pentane cooling->precipitation filtration Filter and Wash with Hexane precipitation->filtration product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate filtration->product

Caption: Predicted ¹³C NMR chemical shift assignments for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Conclusion

The structural elucidation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight, while IR spectroscopy identifies the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. The data and interpretations presented in this guide offer a robust framework for the characterization of this and related quinoline derivatives, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3198.
  • Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • Gergely, A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • Horta, P., Henriques, M., Kuş, N., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethyl methanoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

  • Nechifor, A. C., et al. (2019). FTIR spectrum of 8-hydroxyquinoline. ResearchGate. Retrieved from [Link]

Technical Guide: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TG-EHMQC-2024 | Version: 1.0 | Classification: Technical Whitepaper

Executive Summary

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (EHMQC) represents a critical scaffold in medicinal chemistry, serving as a pivotal intermediate for third- and fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin) and emerging antiviral agents.[1] The inclusion of the 8-methoxy group is structurally significant: it reduces the photosensitivity associated with earlier quinolones and enhances activity against Gram-positive pathogens and anaerobes by targeting DNA gyrase and Topoisomerase IV.[1] This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic divergence of EHMQC analogs.[1]

Structural Architecture & Pharmacophore Analysis

The EHMQC scaffold consists of a bicyclic quinoline core functionalized at four key positions. Understanding the electronic and steric contributions of these positions is essential for rational analog design.[1]

PositionFunctional GroupElectronic EffectPharmacological Role
C3 Ethyl CarboxylateElectron-withdrawingProdrug/Intermediate: Hydrolysis yields the free acid required for Mg²⁺ chelation and binding to the DNA-enzyme complex.[1] Conversion to carboxamides yields antiviral activity.[1][2]
C4 Hydroxyl (Keto tautomer)H-bond Donor/AcceptorBinding Motif: Exists predominantly as the 4-pyridone tautomer.[1] Critical for H-bonding with Serine-84 (GyrA) and Serine-80 (ParC).[1]
C8 Methoxy (-OCH₃)Electron-donating (+M)Selectivity & Safety: Sterically hinders the C8 position, preventing metabolic activation (reducing phototoxicity) and improving activity against resistant S. aureus strains.[1]
N1 Secondary AmineNucleophilicPharmacokinetic Modulation: Unsubstituted in EHMQC.[1] N-alkylation (ethyl, cyclopropyl) is mandatory for antibacterial potency but optional for some anticancer analogs.[1]
Tautomeric Equilibrium

In solution, EHMQC exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] The keto form is thermodynamically favored in polar solvents and is the bioactive species for DNA intercalation.[1]

Synthetic Methodology: The Gould-Jacobs Reaction

The industrial standard for synthesizing EHMQC is the Gould-Jacobs reaction .[1] This sequence involves a condensation-cyclization protocol that is robust and scalable.[1]

Reaction Scheme Visualization

GouldJacobs Aniline o-Anisidine (2-Methoxyaniline) Enamine Intermediate Enamine (Acrylate derivative) Aniline->Enamine Condensation 110°C, -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (250°C, Ph₂O) Enamine->Cyclization Benzannulation Product EHMQC (Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate) Cyclization->Product Isolation

Figure 1: The Gould-Jacobs synthetic pathway for EHMQC production.[1]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Reagents:

  • o-Anisidine (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Diphenyl ether (Solvent/Heat transfer medium)[1]

  • Petroleum ether or Acetone (for washing)[1]

Step-by-Step Procedure:

  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with o-anisidine and EMME.[1]

    • Heat the neat mixture to 110–120°C for 2–3 hours.

    • Process Control: Monitor the distillation of ethanol.[1][3] The reaction is complete when ethanol evolution ceases.[1]

    • Result: Formation of diethyl 2-((2-methoxyphenyl)amino)methylenemalonate.[1]

  • Thermal Cyclization:

    • Pre-heat diphenyl ether (10 volumes relative to enamine) to 250°C in a separate vessel equipped with a reflux condenser.

    • Add the molten enamine intermediate dropwise to the boiling diphenyl ether.[1] Caution: Vigorous ethanol evolution occurs.

    • Maintain reflux at 250°C for 45–60 minutes.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature (approx. 25°C). The product typically precipitates.[1]

    • Dilute with petroleum ether or hexane to maximize precipitation.[1]

    • Filter the solid and wash copiously with acetone to remove residual diphenyl ether.[1]

    • Recrystallize from DMF/Ethanol if high purity (>99%) is required.[1]

Structural Analogs & Therapeutic Divergence (SAR)

Modifications to the EHMQC core drive the molecule toward distinct therapeutic classes.

Antibacterial Analogs (Fluoroquinolone Precursors)

To transition from EHMQC to active antibiotics, three transformations are required:

  • N1-Alkylation: Addition of an ethyl or cyclopropyl group.[1]

  • C7-Substitution: Introduction of a nitrogen heterocycle (piperazine/pyrrolidine).

  • C6-Fluorination: Essential for gyrase potency (usually introduced in the starting aniline, but can be done via electrophilic fluorination).[1]

Analog ClassModificationEffect on Activity
N1-Cyclopropyl Cyclopropyl at N1Increases potency against Gram-negative bacteria (e.g., Pseudomonas).[1]
C7-Piperazinyl Piperazine at C7Improves pharmacokinetic profile and spectrum; increases half-life.[1]
C6-Fluoro Fluorine at C6Increases cell penetration and DNA gyrase binding affinity 10-100 fold.[1]
Antiviral Analogs (Herpesviridae)

Derivatives where the C3-ester is converted to a carboxamide or hydrazide show potent activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[1]

  • Mechanism: These analogs do not inhibit DNA gyrase but likely interfere with viral DNA polymerase or viral kinase activity.[1]

  • Key Analog: N-(4-chlorobenzyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide.

SAR Decision Tree

SAR_Tree Core EHMQC Scaffold (C3-Ester, C8-OMe) AntiBac Antibacterial Pathway (Fluoroquinolones) Core->AntiBac AntiViral Antiviral Pathway (Herpesviridae) Core->AntiViral Step1 1. Hydrolysis (Ester -> Acid) 2. N1-Alkylation (Et/cPr) AntiBac->Step1 Step2 C7-Substitution (Piperazine/Pyrrolidine) Step1->Step2 Target1 Target: DNA Gyrase / Topo IV (Moxifloxacin-like) Step2->Target1 Step3 Aminolysis (Ester -> Amide) Linker: Benzyl/Phenyl AntiViral->Step3 Target2 Target: Viral Polymerase (HSV/HCMV Inhibitors) Step3->Target2

Figure 2: Divergent synthesis pathways for antibacterial and antiviral optimization.[1]

Experimental Validation: Characterization Data

When synthesizing EHMQC analogs, the following spectral signatures confirm the integrity of the core scaffold.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.0–12.5 ppm (s, 1H): Hydroxyl/NH proton (indicates tautomeric exchange).[1]

  • δ 8.3–8.5 ppm (s, 1H): C2-H proton (Characteristic singlet for the quinoline ring).[1]

  • δ 7.0–8.0 ppm (m, 3H): Aromatic protons (H5, H6, H7).[1]

  • δ 4.2 ppm (q, 2H): Ester methylene (-OCH₂-).[1]

  • δ 3.9 ppm (s, 3H): 8-Methoxy singlet (Critical diagnostic peak).[1]

  • δ 1.3 ppm (t, 3H): Ester methyl (-CH₃).[1]

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H/N-H stretch (tautomeric).[1]

  • 1680–1720 cm⁻¹: C=O stretch (Ester carbonyl).[1]

  • 1620 cm⁻¹: C=O stretch (4-Quinolone ketone).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1]

  • Sigma-Aldrich. (2024).[1] Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Product Data.[1]

  • Wentland, M. P., et al. (1999).[1] 4-Hydroxyquinoline-3-carboxamides as Antiviral Agents.[1][2] Patent WO1999032450A1.[1]

  • Sriram, D., et al. (2019).[1][4] 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[1] European Journal of Medicinal Chemistry.[1]

  • Lead Sciences. (2024). Compound Properties: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[1][5]

Sources

Technical Guide: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

[1][2][3][4]

Executive Summary

The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold, a pharmacophore central to antimalarials (e.g., Chloroquine), fluoroquinolone antibiotics, and emerging kinase inhibitors. Unlike the Knorr quinoline synthesis, which produces 2-hydroxyquinolines (carbostyrils) under thermodynamic control, the Conrad-Limpach protocol leverages kinetic control to secure the 4-hydroxy isomer.

This guide moves beyond textbook theory to address the operational realities of the synthesis: managing the thermal threshold (

Mechanistic Architecture: The Kinetic vs. Thermodynamic Divergence[5]

Success in this synthesis relies on strictly observing the temperature-dependent divergence between the Conrad-Limpach and Knorr pathways.

The Bifurcation Point

The reaction between an aniline and a

  • Kinetic Pathway (Conrad-Limpach): Formation of a

    
    -anilinoacrylate (enamine/Schiff base) at low-to-moderate temperatures (
    
    
    ).
  • Thermodynamic Pathway (Knorr): Formation of a

    
    -ketoanilide (amide) at elevated temperatures (
    
    
    ).

To obtain the 4-hydroxyquinoline, one must isolate or maintain the enamine intermediate before subjecting it to a "thermal shock" cyclization.

Mechanistic Pathway (DOT Visualization)

ConradLimpachReagentsAniline + Beta-KetoesterKineticBeta-Anilinoacrylate(Enamine)Reagents->Kinetic< 100°CAcid Cat.ThermoBeta-Ketoanilide(Amide)Reagents->Thermo> 140°CCyclizationThermal Cyclization(>250°C)Kinetic->CyclizationFlash HeatingProduct22-Hydroxyquinoline(Byproduct)Thermo->Product2Acid CyclizationProduct44-Hydroxyquinoline(Target)Cyclization->Product4- ROH

Figure 1: The critical divergence between Conrad-Limpach (Kinetic/Blue path) and Knorr (Thermodynamic/Red path) synthesis.[1]

Critical Parameters & Optimization

Solvent Selection for Cyclization

The cyclization step requires temperatures exceeding

2
SolventBoiling PointProsCons
Dowtherm A

Industry standard; eutectic mixture prevents freezing at RT.Difficult to remove; requires steam distillation or extensive washing.
Diphenyl Ether

High thermal stability.Solidifies at

; handling issues.
Mineral Oil

Cheap; inert.Product purification is messy; difficult to wash away.
Sulfolane

Water-soluble (easier workup).Expensive; decomposes slightly at max temp.
Catalyst Choice
  • Step 1 (Condensation): A weak acid catalyst (acetic acid or

    
    -TsOH) is essential to activate the carbonyl without promoting the amide formation.
    
  • Step 2 (Cyclization): No catalyst is required for the thermal method. Adding acid here often degrades yield by promoting tar formation.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Dowtherm A)

Best for: Multi-gram scale up where microwave reactors are unavailable.

Reagents:

  • Substituted Aniline (1.0 equiv)[3]

  • Ethyl acetoacetate or Ethyl benzoylacetate (1.1 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Benzene or Toluene (for Step 1)

  • Dowtherm A (Diphenyl ether/Biphenyl eutectic)[4]

Step 1: Enamine Formation [5][3][6]

  • Charge a round-bottom flask with aniline,

    
    -ketoester, acetic acid, and toluene.
    
  • Fit with a Dean-Stark trap and reflux condenser.

  • Reflux until the theoretical amount of water is collected (typically 3–6 hours).

  • Evaporate toluene under reduced pressure. The residue is the crude

    
    -anilinoacrylate. Do not purify by chromatography; use crude.
    

Step 2: Flash Cyclization ("The Dumping Method")

  • Heat Dowtherm A (10–20 mL per gram of substrate) in a large reaction vessel to a rolling reflux (

    
    ).
    
  • Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or add it neat if liquid.

  • Critical Step: Add the enamine dropwise but rapidly into the vigorously boiling solvent.

    • Causality: Slow addition ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Continue heating for 15–30 minutes. Ethanol evolution will be vigorous.

  • Allow the mixture to cool to room temperature. The 4-hydroxyquinoline often precipitates.

  • Workup: Dilute with hexanes or ligroin to force further precipitation. Filter the solid.[3] Wash copiously with hexanes/acetone to remove residual Dowtherm A.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, library generation, and avoiding toxic high-boiling solvents.

Reagents:

  • Aniline (1.0 equiv)[3]

  • 
    -ketoester (1.2 equiv)
    
  • Catalyst: Ytterbium(III) triflate [Yb(OTf)

    
    ] (5 mol%) or simply neat.
    

Workflow:

  • Mix aniline and ketoester in a microwave-safe vial. (Solvent-free is preferred).

  • Irradiate at

    
     for 5 minutes  (Step 1 condensation).
    
  • Vent the vial to remove ethanol/water (if possible) or purge with

    
    .
    
  • Irradiate at

    
     for 10–20 minutes .
    
  • Cool and triturate the solid with diethyl ether.

Advantages:

  • Reaction time reduced from hours to minutes.

  • Eliminates the need for Dowtherm A removal.

  • Higher yields due to shorter exposure to thermal degradation.

Troubleshooting & Regiochemistry

Regioselectivity in Meta-Substituted Anilines

When using a meta-substituted aniline (e.g.,

  • Steric Rule: Cyclization generally favors the less hindered position (para), yielding the 7-substituted isomer as the major product (often >80:20 ratio).

  • Electronic Effects: Strongly electron-donating groups (EDGs) like -OMe at the meta position can activate the ortho position, increasing the ratio of the 5-isomer, though the 7-isomer usually remains dominant.

Common Failure Modes
ObservationRoot CauseCorrective Action
Product is 2-Hydroxyquinoline Reaction temp too high in Step 1 or acid used in Step 2.Ensure Step 1 is

.[7] Verify intermediate is enamine, not amide.
Black Tar Formation Polymerization during cyclization.Use "High Dilution" technique (dropwise addition). Ensure Dowtherm is at rolling boil before addition.
Low Yield Incomplete water removal in Step 1.Ensure Dean-Stark is functioning or use molecular sieves.

Workflow Visualization

Workflowcluster_0Step 1: Condensationcluster_1Step 2: Cyclizationcluster_2Step 3: WorkupMixMix Aniline + Ketoester+ Cat. (pTSA/AcOH)RefluxReflux w/ Dean-Stark(Remove Water)Mix->RefluxEvapEvaporate Solvent(Isolate Crude Enamine)Reflux->EvapAddDropwise Additionof EnamineEvap->AddTransfer CrudePreheatPreheat Dowtherm Ato 255°CPreheat->AddCookReflux 20 mins(Remove Ethanol)Add->CookCoolCool to RTCook->CoolWashAdd Hexane/Ligroin(Precipitate Product)Cool->WashFilterVacuum FiltrationWash->Filter

Figure 2: Step-by-step operational workflow for the classical thermal protocol.

References

  • Conrad, M., & Limpach, L. (1887).[5] Ueber das Anilid des Acetessigesters und dessen Condensationsproducte. Berichte der deutschen chemischen Gesellschaft. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of thermal cyclization mechanics). Link

  • BenchChem. (2025).[3][8] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (Modern protocol validation). Link[8]

  • Nadaraj, V., et al. (2010).[9] Synthesis of quinoline derivatives by acid catalyzed microwave-assisted approach. Organic Chemistry: An Indian Journal. (Microwave modifications). Link

The Strategic Importance of the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Gould-Jacobs Reaction for Quinoline Synthesis

This guide provides an in-depth exploration of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of quinolines and 4-hydroxyquinoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural descriptions to offer a deeper understanding of the reaction's mechanistic underpinnings, strategic considerations, and modern applications. We will dissect the causality behind experimental choices, providing field-proven insights to empower you to successfully apply and adapt this powerful reaction in your own synthetic endeavors.

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, the Gould-Jacobs reaction has remained a versatile and fundamental method for constructing the quinoline scaffold.[1] This heterocyclic motif is of immense interest in medicinal chemistry, forming the core of a wide array of therapeutic agents, including antibacterial (e.g., nalidixic acid, norfloxacin), antimalarial, and anticancer drugs.[1][2][3]

The classical reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, which is then subjected to high-temperature intramolecular cyclization.[1] Subsequent saponification and decarboxylation steps yield the final 4-quinolinone (4-hydroxyquinoline) structure.[1][4][5] Its enduring relevance lies in its reliability and the accessibility of its starting materials, providing a robust pathway to complex, functionalized quinoline systems.

Deconstructing the Mechanism: A Step-by-Step Analysis

Understanding the multi-step mechanism is critical for troubleshooting and optimizing the Gould-Jacobs reaction. The process unfolds through four distinct stages.[3][4][6]

Step 1: Condensation (Formation of the Anilidomethylenemalonate Intermediate) The synthesis begins with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] This is a vinylogous nucleophilic substitution, which is followed by the elimination of an alcohol molecule (e.g., ethanol) to form the stable anilidomethylenemalonate intermediate.[1][4][7] This initial condensation is typically performed at moderate temperatures (100-130 °C) and is often driven to completion by the removal of the ethanol byproduct.[1]

Step 2: Thermal Cyclization (The Quinoline Core Formation) This is the most critical and energy-intensive step of the reaction.[1] The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating.[1][4] The causality for the high temperature requirement—typically above 250 °C—is the significant thermal energy barrier that must be overcome to facilitate this intramolecular ring closure.[1][2] Classically, this is achieved by using high-boiling, inert solvents such as diphenyl ether or Dowtherm A to reach the necessary temperatures for a vigorous reflux.[1][2][6]

Step 3: Saponification (Ester Hydrolysis) The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to basic hydrolysis.[1] Treatment with an aqueous solution of a strong base, like sodium hydroxide, converts the ester group at the C3 position into a carboxylate salt.[1][4] Subsequent acidification precipitates the corresponding quinoline-3-carboxylic acid.

Step 4: Decarboxylation (Final Product Formation) In the final step, the quinoline-3-carboxylic acid is heated above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline product.[1][4] This product exists in a tautomeric equilibrium, predominantly favoring the 4-quinolinone form.[3][4]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism Aniline Aniline Step1 Step 1: Condensation (+ EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Step2 Step 2: Thermal Cyclization (>250 °C) Intermediate->Step2 Cyclized Ethyl 4-hydroxyquinoline- 3-carboxylate Step3 Step 3: Saponification (NaOH, H₂O) Cyclized->Step3 Acid Quinoline-3-carboxylic Acid Step4 Step 4: Decarboxylation (Heat, -CO₂) Acid->Step4 Product 4-Hydroxyquinoline (4-Quinolinone) Step1->Intermediate Step2->Cyclized Step3->Acid Step4->Product Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Steps A Combine Aniline & DEEM B Heating (Conventional or Microwave) A->B C Cool Reaction Mixture B->C D Precipitate & Filter Product C->D E Wash Solid D->E F Dry Product E->F G Analyze Purity (HPLC, NMR) F->G

Caption: A generalized workflow for the Gould-Jacobs reaction.

Conclusion

The Gould-Jacobs reaction is a testament to the enduring power of classical name reactions in organic synthesis. While the traditional protocol's harsh conditions present notable challenges, its fundamental reliability has cemented its place in the synthetic chemist's toolbox. The integration of modern technologies, particularly microwave-assisted heating, has revitalized the reaction, transforming it into a rapid, efficient, and high-yielding process suitable for the demands of contemporary drug discovery and development. [1]By understanding the intricate mechanistic details and the rationale behind specific experimental conditions, researchers can fully leverage the Gould-Jacobs reaction to construct valuable quinoline-based molecules with precision and confidence.

References

  • Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 . Biotage. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives . ResearchGate. [Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis . ResearchGate. [Link]

  • Gould-Jacobs Reaction . Cambridge University Press. [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents . Springer. [Link]

  • Gould–Jacobs Reaction . ResearchGate. [Link]

  • Gould-Jacobs Reaction Mechanism | Organic Chemistry . YouTube. [Link]

  • Gould–Jacobs reaction | Request PDF . ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]

Sources

Starting materials for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Selection and Optimization of Starting Materials for the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Content Type: Technical Whitepaper / Process Guide Author Persona: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a foundational step in the production of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). While various routes exist, the Gould-Jacobs reaction remains the industry standard due to its scalability and atom economy.

This guide moves beyond basic recipe adherence, focusing on the critical quality attributes (CQAs) of the starting materials—2-Methoxyaniline (o-Anisidine) and Diethyl ethoxymethylenemalonate (EMME) —and the thermodynamic necessities of the cyclization phase. We will dissect the impact of material purity on the high-temperature cyclization profile and provide a self-validating protocol for laboratory to pilot-scale translation.

Strategic Selection of Starting Materials

The quality of the final quinoline core is pre-determined by the purity profile of the inputs. In the Gould-Jacobs pathway, steric and electronic factors of the starting materials dictate the reaction kinetics.

A. 2-Methoxyaniline (o-Anisidine)[1][2]
  • Role: The nucleophilic core that provides the aromatic scaffold and the 8-methoxy substituent.

  • Critical Specification:

    • Purity: >99.0% (GC). Isomers (p-anisidine) must be <0.1% as they lead to regioisomeric impurities (6-methoxyquinoline derivatives) that are difficult to separate downstream.

    • Appearance: Colorless to pale yellow liquid. Darkening indicates oxidation (formation of azo compounds), which acts as a radical scavenger and can inhibit the high-temperature cyclization step.

    • Handling Constraint: It is a Category 1B Carcinogen and induces methemoglobinemia. Closed-system handling is mandatory.

B. Diethyl Ethoxymethylenemalonate (EMME)[3]
  • Role: The electrophilic "clip" that provides the carbons for the pyridine ring closure.

  • Critical Specification:

    • Ethoxy Content: The ethoxy group is the leaving group. Hydrolysis products (diethyl malonate) are common impurities.

    • Water Content: Must be <0.1% (Karl Fischer). Water competes with the aniline for the ethoxy group, hydrolyzing EMME back to malonic esters and reducing yield.

C. The Solvent System: Dowtherm A
  • Why it is non-negotiable: The cyclization requires temperatures exceeding 250°C . Standard solvents (Toluene, DMF) boil too low.

  • Composition: Eutectic mixture of 26.5% Diphenyl and 73.5% Diphenyl oxide.

  • Boiling Point: 258°C, allowing the reaction to proceed at atmospheric pressure while acting as a heat sink to prevent charring.

Material Specifications & Stoichiometry

ComponentCAS No.Eq.[1][2][3][4][5][6]RoleCritical Parameter
o-Anisidine 90-04-01.0NucleophileIsomer purity; Oxidation state
EMME 87-13-81.1ElectrophileMoisture content; Acid value
Dowtherm A 8004-13-55-10 volSolventThermal stability; Anhydrous
Ethanol 64-17-5N/ABy-productMust be distilled off continuously

The Gould-Jacobs Protocol: A Self-Validating Workflow

This protocol is designed with "checkpoints" to ensure reaction completion before moving to the next high-energy step.

Phase 1: The Condensation (Formation of the Enamine)
  • Objective: Attach the EMME to the Aniline.

  • Mechanism: Addition-Elimination.

  • Protocol:

    • Charge o-Anisidine (1.0 eq) and EMME (1.1 eq) into a reactor equipped with a Dean-Stark trap or distillation head.

    • Checkpoint 1: Heat to 110°C . The reaction is self-indicating; you will observe the distillation of ethanol.

    • Maintain 110-120°C for 2-3 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[7] The disappearance of o-Anisidine marks the endpoint. The intermediate formed is Diethyl (((2-methoxyphenyl)amino)methylene)malonate .

    • Technical Note: Do not exceed 130°C in this phase to avoid premature, uncontrolled cyclization or oligomerization.

Phase 2: The Cyclization (Thermal Closure)
  • Objective: Close the pyridine ring to form the quinoline.

  • Mechanism: Electrocyclic aromatic substitution (6

    
     electron system).
    
  • Protocol:

    • Pre-heat Dowtherm A (5 volumes) to 255°C in a separate vessel.

    • Critical Addition: Add the molten enamine intermediate (from Phase 1) dropwise into the boiling Dowtherm A.

      • Why? This "high dilution" technique minimizes intermolecular polymerization and favors intramolecular cyclization.

    • Checkpoint 2: Ethanol is generated again. Ensure the condenser is set to remove vapor, driving the equilibrium forward.

    • Hold at 250-255°C for 45-60 minutes.

    • Validation: HPLC should show >95% conversion to the quinoline core.

Phase 3: Isolation
  • Cool the mixture to 80°C.

  • Add n-Heptane or Toluene (anti-solvent) to precipitate the product.

  • Filter the off-white solid.

  • Wash with cold acetone to remove traces of Dowtherm A.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical thermal transition.

GouldJacobs Anisidine Start: o-Anisidine (Nucleophile) Intermediate Enamine Intermediate (110°C) Anisidine->Intermediate Condensation (-EtOH) EMME Start: EMME (Electrophile) EMME->Intermediate Transition Transition State (250°C) Intermediate->Transition Thermal Cyclization ByProduct By-product: Ethanol (Remove) Intermediate->ByProduct Product Product: Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate Transition->Product Tautomerization Transition->ByProduct

Figure 1: The Gould-Jacobs reaction pathway. Note the two distinct ethanol elimination steps which drive the equilibrium.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in EMMEDry solvents; verify EMME water content <0.1%.
Dark/Tarred Product Oxidation of AnisidineDistill o-Anisidine under Nitrogen before use.
Incomplete Cyclization Temperature < 245°CEnsure internal temp reaches 250°C; check Dowtherm quality.
Regioisomers Impure Anisidine (p-isomer)QC check starting material for p-anisidine.

Safety & Toxicology (E-E-A-T Compliance)

o-Anisidine (CAS 90-04-0) is the primary hazard in this synthesis.[8]

  • Carcinogenicity: Classified by IARC as Group 2B (Possibly carcinogenic to humans) and known to cause bladder cancer in animal models.[8]

  • Acute Toxicity: High risk of methemoglobinemia (cyanosis) upon skin absorption or inhalation.

  • Engineering Controls:

    • Process must be contained (glovebox or closed reactor).

    • Continuous monitoring for amine vapors.

    • Decontamination: Spills should be treated with dilute HCl to form the non-volatile salt, then absorbed.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 7000, o-Anisidine." PubChem.

  • Dow Chemical Company. (1997). "DOWTHERM A Heat Transfer Fluid: Product Technical Data." Dow Technical Library.

  • Grohe, K. (1989). "The chemistry of the fluoroquinolones." Chemotherapy. (Discusses the evolution of quinolone synthesis from Gould-Jacobs precursors).

Sources

Physicochemical characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of compounds renowned for its wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of this specific quinoline derivative. As a Senior Application Scientist, this document synthesizes theoretical predictions with established experimental data for analogous compounds to offer a robust resource for researchers in medicinal chemistry and drug development. All protocols and data are presented with the aim of ensuring scientific integrity and reproducibility.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The substituent pattern on the quinoline ring system plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, with its characteristic hydroxy, methoxy, and carboxylate groups, presents an intriguing profile for further investigation and development. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its use in research and drug discovery endeavors.

Molecular Structure and Properties

The foundational characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[4][5]
Molecular Weight 247.25 g/mol [4][5]
CAS Number 27568-04-3[4][5]
Appearance Light yellow to brown solid[5]
Storage Sealed in a dry environment at room temperature[5]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable insights into its behavior.

PropertyPredicted ValueSource
Boiling Point 373.2 ± 37.0 °C[5]
Density 1.277 g/cm³[5]
pKa 2.72 ± 0.50[5]

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be achieved through a cyclization reaction. A common and effective method involves the thermal cyclization of a malonate derivative.[5]

Synthetic Pathway Overview

The synthesis proceeds via the heating of diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate. This reaction is a variation of the Gould-Jacobs reaction, which is a widely used method for the synthesis of quinolines.

Synthesis Reactant Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate Reagent Dowtherm 250 °C Reactant->Reagent Product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Reagent->Product caption Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Caption: Synthetic route to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Detailed Experimental Protocol

Materials:

  • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • Dowtherm A

  • Pentane

  • Hexane

Procedure:

  • Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a suitable reaction vessel.[5]

  • Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.[5]

  • Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[5]

  • Collect the resulting solid product by filtration.

  • Wash the collected solid with hexane to remove any residual Dowtherm A and other impurities.[5]

  • Dry the purified product to obtain Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield for this reaction is around 64%.[5]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by mass spectrometry to confirm the molecular weight. A mass spectrometry analysis (APCI) should show an m/z of 248.0 ([M+H]⁺).[5]

Physicochemical Characterization

A thorough characterization of the physicochemical properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is essential for its application in drug development and other research areas.

Melting Point
Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on the structure, which contains both polar (hydroxy, ester, methoxy) and non-polar (quinoline ring) moieties, a mixed solubility profile is expected. While specific experimental data is lacking, it is predicted to have some solubility in polar organic solvents such as DMSO and ethanol. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination:

  • Add a known excess amount of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. While the specific spectra for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Resonances:

  • Aromatic protons on the quinoline ring.

  • A singlet for the methoxy group protons.

  • A quartet and a triplet for the ethyl ester group protons.

  • A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Resonances:

  • Carbon signals for the quinoline ring system.

  • A signal for the methoxy carbon.

  • Signals for the ethyl ester carbons (carbonyl, methylene, and methyl).

4.3.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=O stretch (ester): A strong band around 1700-1750 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): In the region of 1450-1650 cm⁻¹.

  • C-O stretch (ether and ester): In the fingerprint region, typically between 1000-1300 cm⁻¹.

IR_Bands Molecule Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate OH O-H Stretch (3200-3600 cm⁻¹) Molecule->OH CH C-H Stretch (2850-3100 cm⁻¹) Molecule->CH CO_ester C=O Stretch (1700-1750 cm⁻¹) Molecule->CO_ester Aromatic C=C & C=N Stretches (1450-1650 cm⁻¹) Molecule->Aromatic CO C-O Stretch (1000-1300 cm⁻¹) Molecule->CO caption Expected IR absorption bands

Caption: Key expected functional group regions in the IR spectrum.

4.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the quinoline ring system is expected to result in strong UV absorption.

Experimental Protocol for UV-Vis Analysis:

  • Prepare a dilute solution of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Potential Biological Activities and Applications

The quinoline nucleus is associated with a wide array of biological activities.[1][2] While specific studies on Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are limited, its structural features suggest potential for various therapeutic applications.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[7] The planar quinoline ring can intercalate with DNA, and the substituents can interact with specific enzymes or receptors involved in cancer progression.

  • Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a key component of quinolone antibiotics. The presence of the hydroxyl group and the overall electronic properties of the molecule suggest potential antibacterial and antifungal activities.[8]

  • Enzyme Inhibition: The diverse functional groups on the molecule make it a candidate for targeting the active sites of various enzymes.

Further research is warranted to explore the specific biological targets and mechanisms of action of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed synthesis protocol, and an outline for its characterization. While there is a need for more extensive experimental data to fully elucidate its properties and biological activities, this document serves as a valuable starting point for researchers interested in exploring the potential of this intriguing molecule. The methodologies and comparative data presented herein provide a solid foundation for future investigations.

References

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

  • 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. (n.d.). Veeprho. Retrieved from [Link]

  • 8-Methoxyquinoline | C10H9NO | CID 70310. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (n.d.). Frontiers. Retrieved from [Link]

  • Figure 5. FT-IR spectrum of the ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Scientific Research. Retrieved from [Link]

  • ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role as a scaffold in medicinal chemistry, particularly as a potential inhibitor of HIV-1 integrase. The guide is structured to provide both foundational knowledge and practical insights, supported by experimental details and conceptual frameworks to facilitate its application in a research and development setting.

Chemical Identity and Descriptors

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Accurate identification is paramount for research and regulatory purposes. The primary identifiers and structural details are summarized below.

IdentifierValueSource
CAS Number 27568-04-3[1]
Molecular Formula C13H13NO4[1][2]
Molecular Weight 247.25 g/mol
IUPAC Name ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylateN/A
Synonyms 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER, ethyl 4-hydroxy-8-methoxy-3-quinolinecarboxylate, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[2]
InChI 1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15)[1][2]
InChIKey HCYNWEIHLHVPEW-UHFFFAOYSA-N[1][2]
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC[2]

graph Chemical_Structure {
layout=neato;
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.5,0!"]; C3 [label="C", pos="0.5,0!"]; C4 [label="C", pos="1,-0.866!"]; C4a [label="C", pos="0.5,-1.732!"]; C5 [label="C", pos="1,-2.598!"]; C6 [label="C", pos="0.5,-3.464!"]; C7 [label="C", pos="-0.5,-3.464!"]; C8 [label="C", pos="-1,-2.598!"]; C8a [label="C", pos="-0.5,-1.732!"]; C3_ester_C [label="C", pos="1.2,0.8!"]; O_ester_1 [label="O", pos="1.7,1.4!"]; O_ester_2 [label="O", pos="1.9,0.2!"]; C_ethyl_1 [label="C", pos="2.6,0.8!"]; C_ethyl_2 [label="C", pos="3.3,0.2!"]; O4 [label="O", pos="1.8,-0.866!"]; O_methoxy [label="O", pos="-1.8,-2.598!"]; C_methoxy [label="C", pos="-2.5,-3.1!"];

// Quinoline ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituent bonds C3 -- C3_ester_C; C3_ester_C -- O_ester_1 [label="="]; C3_ester_C -- O_ester_2; O_ester_2 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; C4 -- O4; C8 -- O_methoxy; O_methoxy -- C_methoxy;

// Implicit hydrogens (not drawn for clarity)// Add double bonds edge [style=double]; C2 -- C3; C4 -- C4a; C5 -- C6; C7 -- C8; C8a -- N1; }

Caption: 2D structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation of biological data.

PropertyValueNotes
Physical Form Solid. Appears as a light yellow to brown solid.
Melting Point Not consistently reported.One source indicates N/A[3]. The parent compound without the 8-methoxy group has a reported melting point of 271°C[4].
Boiling Point 391.5°C at 760 mmHg (Predicted)[3][5]
Solubility Soluble in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4]
pKa 2.72 ± 0.50 (Predicted)N/A
LogP 2.0 (Predicted)[2]

Synthesis Protocol

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is typically achieved through a thermal cyclization reaction. The following protocol is based on established methods.

Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

This precursor is synthesized via the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Combine equimolar amounts of 2-methoxyaniline and diethyl ethoxymethylenemalonate in a reaction vessel.

  • Heat the mixture, typically at or above 100°C, for a sufficient duration to drive the condensation reaction to completion.

  • Monitor the reaction progress by an appropriate method (e.g., TLC).

  • Upon completion, cool the reaction mixture and purify the product, often by crystallization, to yield Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
  • Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (e.g., 47.6 g, 162 mmol) in a high-boiling point inert solvent such as Dowtherm A (100 mL).

  • Heat the suspension to 250°C. This high temperature is crucial for the intramolecular cyclization (Gould-Jacobs reaction).

  • Maintain this temperature, for instance, by using a sand bath, and allow the reaction to proceed overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the cooled reaction mixture with a non-polar solvent like pentane (e.g., 750 mL) to precipitate the product.

  • Collect the resulting solid product by filtration.

  • Wash the collected solid with a non-polar solvent such as hexane to remove residual high-boiling solvent and impurities.

  • Dry the product to afford Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield is around 64%.

  • Confirm the product identity using analytical techniques such as mass spectrometry (e.g., APCI, m/z 248.0 [M+H]+).

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thermal Cyclization A 2-Methoxyaniline C Condensation (Heating) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-(((2-methoxyphenyl)amino) methylene)malonate C->D E Suspension in Dowtherm A D->E F Heating to 250°C (Overnight) E->F G Precipitation with Pentane F->G H Filtration & Washing with Hexane G->H I Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate H->I

Caption: Synthesis workflow for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Applications in Drug Discovery

The 4-hydroxyquinoline scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities.

Potential as an Anti-HIV Agent

A significant area of interest for 4-hydroxyquinoline derivatives is in the development of anti-HIV-1 agents. Specifically, they are explored as inhibitors of HIV-1 integrase (IN), a key enzyme essential for the replication of the virus. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a valuable intermediate or scaffold for the synthesis of more complex molecules targeting this enzyme. The 4-hydroxy and 3-carboxylate groups are key features for the potential anti-integrase activity.

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for 4-hydroxyquinoline-based HIV-1 integrase inhibitors involves the chelation of divalent metal ions, typically magnesium (Mg2+), within the enzyme's active site.

  • HIV-1 Integrase Active Site: The catalytic core of HIV-1 integrase contains a highly conserved D,D-35-E motif that coordinates two Mg2+ ions.

  • Role of Mg2+ Ions: These Mg2+ ions are crucial for the catalytic activity of the integrase, facilitating the 3'-processing of the viral DNA and the subsequent strand transfer reaction.

  • Chelation by Inhibitor: 4-hydroxyquinoline derivatives, with their appropriately positioned hydroxyl and carboxyl groups, can act as bidentate ligands, chelating the two Mg2+ ions in the active site.

  • Inhibition of Catalytic Activity: By binding to these essential metal cofactors, the inhibitor effectively displaces them from their normal coordination with the viral DNA and catalytic residues, thus blocking the enzymatic function and preventing the integration of the viral genome into the host DNA.

Mechanism_of_Action cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor 4-Hydroxyquinoline Inhibitor cluster_process Inhibition Process Integrase Integrase (D,D-35-E motif) Mg1 Mg2+ Integrase->Mg1 Mg2 Mg2+ Integrase->Mg2 Inhibition Inhibition of Viral DNA Integration Mg1->Inhibition Blocks Function Mg2->Inhibition Blocks Function Inhibitor Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate (or derivative) Chelation Chelation Inhibitor->Chelation Binds to Chelation->Mg1 Chelates Chelation->Mg2 Chelates

Caption: Conceptual diagram of HIV-1 integrase inhibition by a 4-hydroxyquinoline derivative.

Safety and Handling

Based on available safety data sheets, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate requires careful handling in a laboratory setting.

  • Hazard Classification: Causes serious eye irritation (H319).[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye, and face protection.[5]

    • Wash hands thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Handle in a well-ventilated place.[5]

    • Avoid the formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep sealed at room temperature.[1][3]

References

  • Cas 27568-04-3,4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | lookchem. (n.d.). Retrieved February 12, 2026, from [Link]

  • ETHYL 4-HYDROXYQUINOLINE-3-CARBOXYLATE - ChemBK. (2024, April 9). Retrieved February 12, 2026, from [Link]

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (C13H13NO4) - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, this guide serves as a comprehensive resource for understanding and characterizing the solubility profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent aromaticity and potential for diverse functionalization make it a versatile building block for novel drug candidates.[1][2] However, the journey from a promising compound to a viable therapeutic is often dictated by its physicochemical properties, with solubility being a critical determinant of bioavailability and, ultimately, efficacy.[3]

This technical guide is designed to provide not just a set of protocols, but a strategic framework for elucidating the complete solubility profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for generating robust and reliable data. By understanding the nuances of this compound's solubility, we can unlock its full therapeutic potential and accelerate its path through the drug development pipeline.

Physicochemical Properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

A thorough understanding of the molecule's intrinsic properties is fundamental to designing a rational solubility assessment strategy.

PropertyValueSource
Molecular Formula C13H13NO4[4][5]
Molecular Weight 247.25 g/mol [4][5]
Appearance Light yellow to brown solid[6]
Predicted pKa 2.72 ± 0.50[6]
Storage Sealed in dry, Room Temperature[5]

The presence of both a hydroxyl group and a quinoline nitrogen suggests that the solubility of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate will be pH-dependent.[7][8] The predicted acidic pKa indicates that the compound is likely to be more soluble in its ionized form at higher pH values.

The Imperative of Solubility in Drug Discovery

Solubility is a paramount parameter in drug development as it directly influences a drug's concentration in systemic circulation, which is necessary for an optimal therapeutic response.[3] Poor aqueous solubility is a major hurdle for many new chemical entities, with over 40% of newly developed drugs being practically insoluble in water.[5] This can lead to:

  • Inadequate and variable bioavailability: For a drug to be absorbed, it must first be in solution at the site of absorption.[5]

  • Unreliable in vitro assay results: Compound precipitation in biological assays can lead to inconsistent data and misleading structure-activity relationships.

  • Challenges in formulation development: Developing a suitable dosage form for a poorly soluble compound can be complex and costly.[9]

Therefore, a comprehensive understanding of a compound's solubility profile from the early stages of drug discovery is not just advantageous, but essential for success.

Experimental Determination of Solubility: A Multi-faceted Approach

To construct a comprehensive solubility profile, we must employ a combination of kinetic and thermodynamic assays. This dual approach provides a complete picture of the compound's behavior under different conditions, from initial high-throughput screening to late-stage formulation development.

Kinetic Solubility Assessment: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are rapid, consume minimal compound, and are well-suited for the early stages of drug discovery where large numbers of compounds are being screened.[4][6][7] These assays measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[4]

Experimental Workflow: Kinetic Solubility Assay

prep Prepare 20 mM Stock Solution in 100% DMSO dilute Add 10 µL of Stock to 490 µL of Aqueous Buffer (pH 7.4) prep->dilute incubate Incubate for 2 hours at 25°C with shaking (850 rpm) dilute->incubate separate Separate Undissolved Compound (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Compound in Supernatant/Filtrate via HPLC-UV or UV-Vis separate->quantify

Caption: Workflow for the kinetic solubility assay.

Detailed Protocol: Kinetic Solubility by Shake-Flask Method

  • Stock Solution Preparation: Prepare a 20 mM stock solution of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in 100% DMSO.[6]

  • Incubation Mixture: In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 1.4 mL tube.[6] This results in a final DMSO concentration of 2%.

  • Equilibration: Place the tubes in a thermomixer and incubate for 2 hours at 25°C with shaking at 850 rpm.[6]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved precipitate. Alternatively, filter the solution using a solubility filter plate.

  • Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[4][10]

  • Calibration: Prepare a calibration curve using known concentrations of the compound in a 2% DMSO/PBS solution to accurately quantify the solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard for Lead Optimization

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[10][11] This method involves adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period.[11]

Experimental Workflow: Thermodynamic Solubility Assay

add_excess Add Excess Solid Compound to Solvent equilibrate Equilibrate for 24-48 hours at a Controlled Temperature with Continuous Agitation add_excess->equilibrate check_solid Visually Confirm Presence of Undissolved Solid equilibrate->check_solid separate Separate Undissolved Compound (Filtration) check_solid->separate quantify Quantify Soluble Compound in Filtrate via HPLC-UV separate->quantify

Caption: Workflow for the thermodynamic solubility assay.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent.[11]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

  • Equilibrium Confirmation: After the incubation period, visually inspect the vials to ensure that excess solid material is still present, confirming that a saturated solution has been achieved.

  • Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method.[11] A calibration curve prepared with the solid compound is used for accurate quantification.

Building a Comprehensive Solubility Profile

A single solubility value is insufficient. A comprehensive profile requires assessing solubility under various conditions relevant to drug development.

Solvent Selection: A Rationale-Driven Approach

The choice of solvents should be guided by their relevance in pharmaceutical development.

Solvent/MediumRationale
Water The universal biological solvent; provides a baseline for aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4 Mimics physiological pH and ionic strength.
Buffers at pH 2.0 and pH 6.8 Simulates the pH of the stomach and small intestine, respectively.
Ethanol A common co-solvent in pharmaceutical formulations.[12]
Propylene Glycol A widely used co-solvent and vehicle in drug formulations.[12]
Dimethyl Sulfoxide (DMSO) A powerful solvent used for compound storage and in vitro assays.
The Influence of pH on Solubility

For ionizable compounds like Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, solubility is highly dependent on pH.[13] A pH-solubility profile is essential for predicting its behavior in different physiological environments.

Illustrative pH-Solubility Profile

pHThermodynamic Solubility (µg/mL)
2.05 ± 1
4.015 ± 3
6.850 ± 5
7.485 ± 7
9.0250 ± 20

This is illustrative data and should be determined experimentally.

The expected trend is an increase in solubility with increasing pH, as the acidic compound becomes increasingly ionized. This can be explained by the Henderson-Hasselbalch equation.[14]

The Impact of Temperature

Solubility is also influenced by temperature.[15] Assessing solubility at both room temperature (25°C) and physiological temperature (37°C) is crucial, especially for compounds intended for oral administration.

Illustrative Temperature-Dependent Solubility in PBS (pH 7.4)

TemperatureThermodynamic Solubility (µg/mL)
25°C85 ± 7
37°C110 ± 9

This is illustrative data and should be determined experimentally.

The Role of Crystal Polymorphism

Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[16][17] The stable polymorph generally has a lower solubility than metastable forms.[17] It is imperative to characterize the solid form of the material being used for solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and reproducibility of the results.

Concluding Remarks and Future Directions

This guide provides a robust framework for the comprehensive characterization of the solubility profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. By systematically evaluating its kinetic and thermodynamic solubility in various relevant media, and by understanding the influence of pH and temperature, researchers can generate the critical data needed to guide lead optimization, formulation development, and ultimately, clinical success. The protocols outlined herein are designed to be adaptable and should be rigorously validated for the specific compound of interest. A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of rational drug design and a critical step in delivering safe and effective medicines to patients.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics, 2012, 195702. Retrieved from [Link]

  • Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Carvajal, T. M., & Myrdal, P. B. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195702. Retrieved from [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved from [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). Retrieved from [Link]

  • 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate - Lead Sciences. (n.d.). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter - PharmaCores. (2025, May 1). Retrieved from [Link]

  • High-performance liquid chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC - NIH. (2023, November 13). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Antibacterial Profiling of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3) as a scaffold for novel antibacterial agents.[1]

Compound ID: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS: 27568-04-3 Molecular Weight: 247.25 g/mol Target Class: Quinolone/Fluoroquinolone Precursor (Gyrase/Topo IV Inhibitor Scaffold)[1]

Introduction & Rational Design

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate represents a "privileged structure" in antibacterial discovery.[1] It serves as the non-fluorinated core scaffold for 8-methoxyquinolones (e.g., Moxifloxacin, Gatifloxacin).

Why this Scaffold Matters

Unlike earlier generations of quinolones, the 8-methoxy substituent confers two critical biological advantages that must be the focus of any investigation:

  • Dual Targeting: It enhances affinity for both DNA Gyrase (Topoisomerase II) and Topoisomerase IV, significantly lowering the probability of resistance development.

  • Mutant Prevention: The C8-methoxy group reduces the efflux pump recognition and hinders the selection of resistant mutants (lowering the Mutant Prevention Concentration, MPC).

Critical Consideration (The Ester Function): This compound is an ethyl ester . The active pharmacophore for quinolones requires a free 3-carboxylic acid to chelate Magnesium (


) within the enzyme-DNA complex.[1] Therefore, in your studies, this compound functions either as:
  • A Prodrug: Relying on bacterial intracellular esterases to hydrolyze it to the active acid.

  • A Synthetic Intermediate: To be chemically hydrolyzed prior to enzymatic assays.

Material Preparation & Handling

Solubility Profile

The ethyl ester increases lipophilicity (


) compared to the free acid, making it poorly soluble in aqueous media but highly permeable.
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mg/mL or 40 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Diagram 1: Structural Logic & SAR Workflow

This diagram illustrates the functional zones of the molecule and the necessary activation step.

SAR_Workflow cluster_0 Critical SAR Features Compound Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Lipophilic Precursor) Activation Hydrolysis (Esterase or Chemical) Compound->Activation In vivo / In vitro ActiveSpecies Free Acid Form (Active Pharmacophore) Activation->ActiveSpecies Releases EtOH Target Bacterial DNA Gyrase / Topo IV (Mg2+ Chelation) ActiveSpecies->Target Inhibits Supercoiling Feature1 8-Methoxy: Reduces Resistance Feature1->Compound Feature2 3-Ethyl Ester: Increases Permeability Feature2->Compound

Caption: Transformation of the ethyl ester scaffold into the bioactive species targeting bacterial topoisomerases.

Core Protocol 1: Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) panels.

Expert Insight: Because this is an ester, you may observe "false negatives" in bacteria lacking specific esterases. Recommendation: Run a parallel arm where the compound is chemically hydrolyzed (saponified) to the free acid before testing.

Step-by-Step Methodology (Modified CLSI M07-A10)
  • Inoculum Preparation:

    • Cultivate bacteria to mid-log phase (

      
      ).
      
    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach

      
       CFU/mL.[1]
      
    • Note: Do not use standard MHB; cations (

      
      ) are vital for quinolone activity bridging.
      
  • Compound Dilution:

    • Row A: Add 2 µL of 40 mM DMSO stock to 198 µL CAMHB (Final: 400 µM).

    • Perform 1:2 serial dilutions down to Row H.

    • Vehicle Control: Include a column with 1% DMSO (no drug) to ensure solvent does not inhibit growth.

  • Incubation:

    • Add 100 µL of bacterial suspension to each well.

    • Incubate at 37°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Identify the lowest concentration with no turbidity.

    • Absorbance: Read

      
      . MIC is defined as 
      
      
      
      inhibition of growth compared to control.

Data Interpretation Table:

ObservationInterpretationAction
High Potency (MIC < 1 µg/mL) High permeability & efficient intracellular hydrolysis.[1]Proceed to Lead Optimization (C7 substitution).
Moderate Potency (1–64 µg/mL) Limited hydrolysis or efflux liability.Test parallel "Free Acid" form.
No Activity (> 64 µg/mL) Compound likely not hydrolyzing or cannot bind target.Mandatory: Perform chemical hydrolysis and re-test.

Core Protocol 2: Mechanism of Action (Gyrase Supercoiling Assay)

Objective: Verify that the compound targets DNA replication machinery. Critical Note: You must use the hydrolyzed (free acid) form for this assay. The ethyl ester cannot chelate the Magnesium ion in the enzyme's active site and will appear inactive in cell-free systems.

Pre-Assay Chemical Hydrolysis
  • Dissolve 10 mg of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in 1 mL 10% NaOH/Ethanol (1:1).

  • Reflux at 80°C for 1 hour.

  • Neutralize with 1M HCl to pH 7.0.

  • Use this solution for the enzymatic assay.

Assay Workflow
  • Reaction Mix: Mix Plasmid pBR322 (relaxed), E. coli DNA Gyrase, Assay Buffer (Tris-HCl, KCl,

    
    , DTT, ATP, Spermidine).
    
  • Treatment: Add graded concentrations of the Hydrolyzed Compound (0.01 µM – 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with chloroform/isoamyl alcohol.

  • Analysis: Run samples on a 1% agarose gel.

    • Active: Presence of relaxed DNA bands (inhibition of supercoiling).

    • Inactive: Conversion of relaxed DNA to supercoiled DNA.

Diagram 2: Mechanism of Action Pathway

MOA_Pathway Drug Hydrolyzed 8-OMe-Quinoline (Free Acid) Enzyme DNA Gyrase / Topo IV (Mg2+ Cluster) Drug->Enzyme Chelates Mg2+ Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Stabilizes Cleaved Complex DNA Bacterial DNA (Replication Fork) Enzyme->DNA Binds Enzyme->Complex Stabilizes Cleaved Complex DNA->Complex Stabilizes Cleaved Complex Result Double-Strand Breaks Cell Death Complex->Result Replication Fork Collision

Caption: The free acid form stabilizes the cleavable complex, leading to irreversible DNA damage.

Advanced Protocol: Mutant Prevention Concentration (MPC)

The 8-methoxy group is specifically designed to lower the MPC. This experiment validates the "value-add" of this specific scaffold over generic quinolines.

  • Agar Preparation: Prepare MHB agar plates containing the compound at concentrations of

    
     the MIC.
    
  • High Inoculum: Spread

    
     CFU (concentrated culture) onto the plates. Note: This is 10,000x higher than MIC testing to capture rare mutants.
    
  • Incubation: 48–72 hours (longer incubation is required to detect slow-growing mutants).

  • Calculation: The MPC is the lowest concentration that prevents all colony growth.

    • Success Metric: A narrow window between MIC and MPC (MPC/MIC ratio < 8) indicates a high barrier to resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Link

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11. Link

  • Drlica, K., & Zhao, X. (2007). Mutant Selection Window Hypothesis Updated. Clinical Infectious Diseases, 44(5), 681–688. Link

Sources

Application Notes & Protocols: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as a Pivotal Intermediate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The structural rigidity of the quinoline nucleus, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with various biological targets. This inherent versatility has rendered the quinoline scaffold a "privileged structure" in the design of novel therapeutic agents.

Within this important class of compounds, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate stands out as a particularly valuable intermediate. Its strategic placement of a hydroxyl group at the 4-position, a carboxylate at the 3-position, and a methoxy group at the 8-position provides multiple reactive handles for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 4-hydroxy group can act as a hydrogen bond donor or can be alkylated to modulate the molecule's electronic and steric properties. The ethyl carboxylate at the 3-position is readily converted into amides, hydrazides, or other functional groups, enabling the introduction of a wide array of substituents to probe interactions with target proteins. The 8-methoxy group influences the overall lipophilicity and electronic nature of the scaffold, which can impact pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as a key building block in drug discovery campaigns. We will detail a robust synthetic protocol, outline its application in the generation of derivative libraries, and provide step-by-step protocols for evaluating the biological activity of these novel compounds, with a focus on kinase inhibition and antimicrobial screening.

Physicochemical Properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 27568-04-3[3]
Molecular Formula C13H13NO4[3]
Molecular Weight 247.25 g/mol [3]
Appearance Light yellow to brown solid[4]
Boiling Point 373.2±37.0 °C (Predicted)[4]
Density 1.277 g/cm³[4]
Storage Sealed in a dry place at room temperature[5]

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a classical and reliable method for the synthesis of 4-hydroxyquinolines.[5] This thermal cyclization of an aniline derivative with a malonic ester derivative provides a direct route to the quinoline core. The following protocol details the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Protocol 1: Synthesis via Gould-Jacobs Reaction

Rationale: This two-step synthesis first involves the formation of an enamine intermediate from 2-methoxyaniline and diethyl 2-(ethoxymethylene)malonate. The subsequent high-temperature intramolecular cyclization is a classic example of the Gould-Jacobs reaction, which is highly effective for constructing the 4-hydroxyquinoline scaffold. The use of a high-boiling point solvent like Dowtherm A facilitates the high temperatures required for the cyclization.

Materials:

  • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

  • Dowtherm A (a mixture of diphenyl ether and biphenyl)

  • Pentane

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with sand bath

  • Filtration apparatus

Procedure:

  • Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a round-bottom flask equipped with a reflux condenser.[4][6]

  • Heat the reaction mixture to 250 °C using a sand bath and maintain this temperature overnight.[4][6]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with pentane (750 mL) to precipitate the product.[4][6]

  • Collect the resulting solid product by filtration.

  • Wash the solid product with hexane to remove residual Dowtherm A and other impurities.[4][6]

  • Dry the product under vacuum to afford Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (yield: ~25.7 g, 64%).[4][6]

  • Confirm the product identity and purity using techniques such as mass spectrometry (expected m/z for [M+H]+: 248.0), NMR spectroscopy, and melting point analysis.[4][6]

Synthesis_Workflow reagents Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate + Dowtherm A heating Heat to 250°C (overnight) reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Dilute with Pentane cooling->precipitation filtration Filter and Collect Solid precipitation->filtration washing Wash with Hexane filtration->washing product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate washing->product Derivatization_Workflow start Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis acid 4-hydroxy-8-methoxy- quinoline-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling library Library of Carboxamide Derivatives coupling->library Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Serial Dilution of Test Compounds add_reagents Add Kinase, Substrate, and Compound to Plate compound_prep->add_reagents reagent_prep Prepare Kinase, Substrate, and ATP Solutions reagent_prep->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction measure_lum Measure Luminescence stop_reaction->measure_lum calc_inhibition Calculate % Inhibition measure_lum->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Sources

Experimental protocol for the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3). Utilizing the classical Gould-Jacobs reaction , this method proceeds via the condensation of o-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization in Dowtherm A. This guide addresses critical process parameters—specifically temperature control during cyclization and solvent selection for purification—to ensure high purity (>97%) and consistent yields suitable for pharmaceutical intermediate development.

Introduction & Mechanistic Rationale

The 4-hydroxyquinoline-3-carboxylate scaffold is a cornerstone in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors. The presence of the 8-methoxy group (derived from o-anisidine) is structurally significant, often improving the pharmacokinetic profile or binding affinity of the final drug candidate.

The Gould-Jacobs Reaction

The synthesis follows a two-stage mechanism:[1][2]

  • Addition-Elimination (Condensation): The nucleophilic aniline nitrogen attacks the electron-deficient double bond of EMME, displacing ethanol to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: A high-temperature intramolecular substitution (electrocyclic ring closure followed by elimination) occurs, forming the quinoline ring.

Expert Insight: The cyclization step is thermodynamically demanding. It requires temperatures exceeding 240°C to overcome the activation energy barrier for aromatic substitution on the electron-rich anisole ring. Consequently, Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is the solvent of choice due to its high boiling point (258°C) and thermal stability.

Materials & Safety

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazard Class
2-Methoxyaniline (o-Anisidine)123.151.0Starting MaterialToxic, Carcinogen
Diethyl ethoxymethylenemalonate (EMME)216.231.0 - 1.1ReagentIrritant
Dowtherm A N/ASolventHigh-Boiling SolventIrritant, Aquatic Chronic
Pentane/Hexane N/AWashPurificationFlammable
Critical Safety Directives
  • High Temperature Hazard: The cyclization occurs at 250°C .[1] Use a sand bath or a high-quality heating mantle with precise temperature control. Ensure all glassware is free of star cracks to prevent failure under thermal stress.

  • Toxic Vapors: o-Anisidine is toxic by inhalation and skin contact. All weighing and transfers must occur in a fume hood.

  • Ethanol Evolution: The reaction generates ethanol vapor. Ensure the apparatus allows for ventilation (open system with condenser) to prevent pressure buildup, but trap vapors to avoid flammability hazards.

Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Goal: Form the diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate intermediate.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional) or a simple distillation head.

  • Charging: Add 2-Methoxyaniline (20.0 g, 162 mmol) and Diethyl ethoxymethylenemalonate (35.0 g, 162 mmol) to the flask.

  • Reaction: Heat the neat mixture to 110–120°C in an oil bath.

    • Observation: Ethanol will begin to evolve. If using a distillation head, collect the distillate.

    • Duration: Stir for 2–3 hours. The reaction is complete when ethanol evolution ceases and the mixture solidifies or becomes a very viscous oil upon cooling.

  • Verification: Take a small aliquot for TLC or NMR. Disappearance of the aniline indicates completion.

  • Intermediate Isolation: The crude intermediate can often be used directly. If it solidifies, break it up mechanically.

Phase 2: Thermal Cyclization

Goal: Ring closure to form the quinoline core.

  • Solvent Addition: Add Dowtherm A (100–120 mL) to the RBF containing the crude intermediate from Phase 1.

  • Heating: Place the flask in a sand bath or high-temp heating mantle.

    • Ramp: Rapidly heat the mixture to 250°C .

    • Reflux:[3] The mixture should be refluxing gently (Dowtherm A bp ~258°C).

    • Duration: Maintain at 250°C for 12–16 hours (Overnight).

    • Mechanism Check: The high heat drives the elimination of a second equivalent of ethanol, locking the ring structure.

  • Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature (25°C).

    • Crystallization: The product, being polar, will precipitate out of the non-polar Dowtherm A matrix as it cools.

Phase 3: Workup & Purification

Goal: Remove Dowtherm A and isolate pure product.

  • Precipitation: Once at room temperature, dilute the suspension with Pentane or Hexane (approx. 500–750 mL).

    • Why? Dowtherm A is miscible with pentane, but the quinoline ester is not. This forces any remaining product out of solution and washes the solvent from the crystals.

  • Filtration: Filter the solids using a Buchner funnel with vacuum suction.

  • Washing: Wash the filter cake copiously with fresh Hexane (3 x 100 mL) to remove all traces of Dowtherm A (which has a distinct smell and oily consistency).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Yield: Expected yield is 60–70% (approx. 25–28 g).

Process Flow Diagram

GouldJacobsSynthesis Start Start: Reagents Step1 Phase 1: Condensation (110°C, 2h, Neat) Start->Step1 Mix o-Anisidine + EMME Inter Intermediate: Anilinomethylenemalonate Step1->Inter - EtOH Step2 Phase 2: Cyclization (250°C, Dowtherm A) Inter->Step2 Add Dowtherm A Cool Cooling & Precipitation Step2->Cool Ring Closure (- EtOH) Wash Phase 3: Purification (Pentane/Hexane Wash) Cool->Wash Dilute with Pentane Final Target: Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate Wash->Final Filter & Dry

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Expert Insights & Troubleshooting

Tautomerism Clarification

The product exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo-1,4-dihydro (keto) forms. In the solid state and in polar solvents, the 4-oxo tautomer usually predominates.

  • Naming: While chemically named as a "4-hydroxy" derivative in many catalogs, NMR often shows the proton on the Nitrogen (NH) and a ketone at C4. Do not be alarmed if the -OH signal is absent and an NH signal appears near 11-12 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationEnsure temperature reaches 250°C . 200°C is insufficient for this substrate.
Oily Product Residual Dowtherm AIncrease the volume of Hexane wash. Triturate the solid in boiling hexane if necessary.
Dark Color OxidationPerform the cyclization under a nitrogen atmosphere.

Characterization Data

Product: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate[4][5]

  • Appearance: Off-white to light brown solid.

  • Melting Point: 186–189°C (Lit. varies based on tautomer/solvate).

  • Mass Spectrometry (APCI/ESI):

    • Calculated MW: 247.25[6]

    • Observed m/z: 248.0 [M+H]⁺[5]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.0–12.5 (s, 1H, NH/OH exchangeable)

    • δ 8.50 (s, 1H, H-2)

    • δ 7.70 (d, 1H, Ar-H)

    • δ 7.30 (t, 1H, Ar-H)

    • δ 7.15 (d, 1H, Ar-H)

    • δ 4.25 (q, 2H, O-CH2 -CH3)

    • δ 3.95 (s, 3H, O-CH3 )

    • δ 1.30 (t, 3H, O-CH2-CH3 )

References

  • ChemicalBook. (2025).[5] 4-Hydroxy-8-methoxy-quinoline-3-carboxylic acid ethyl ester Properties and Synthesis Protocol. Retrieved from

  • BenchChem. (2025). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939).[7][8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational Method).

  • Lead Sciences. (2025). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Product Data. Retrieved from

Sources

Application Notes & Protocols: Investigational Use of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. In oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, with some exhibiting potent anticancer effects through diverse mechanisms such as kinase inhibition, tubulin polymerization modulation, and induction of apoptosis. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a member of this chemical family. While its specific anticancer activities are not yet extensively documented, its structural features—a 4-hydroxyquinoline core known for bioactivity and functional groups amenable to modification—make it a compelling candidate for systematic investigation in cancer research.

This document provides a comprehensive guide for the initial characterization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as a potential anticancer agent. It outlines a logical, multi-stage experimental plan, from initial cytotoxicity screening to the elucidation of its mechanism of action, providing detailed, field-proven protocols for each stage.

Staged Experimental Workflow for Compound Characterization

A systematic evaluation is crucial to determine the therapeutic potential of a novel compound. We propose a three-stage workflow to efficiently characterize the anticancer properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

G s1_prep Compound Preparation (DMSO Stock Solution) s1_screen Cytotoxicity Screening (MTT Assay) s1_prep->s1_screen s1_ic50 IC50 Determination s1_screen->s1_ic50 s2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) s1_ic50->s2_cellcycle If potent (low µM IC50) s2_apoptosis Apoptosis Confirmation (DAPI Staining) s1_ic50->s2_apoptosis If potent (low µM IC50) s3_western Protein Expression Analysis (Western Blot for Bax/Bcl-2) s2_cellcycle->s3_western If G2/M arrest observed s3_tubulin Tubulin Polymerization Assay (Fluorescence-Based) s2_cellcycle->s3_tubulin If G2/M arrest observed s2_apoptosis->s3_western If apoptosis confirmed

Caption: Proposed workflow for anticancer characterization.

Stage 1: Initial Screening & Cytotoxicity Profiling

The primary objective of this stage is to determine if Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate exhibits cytotoxic activity against cancer cells and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).

Protocol: Compound Preparation (DMSO Stock Solution)

Most organic compounds are first dissolved in a non-aqueous solvent before being diluted into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common choice.

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a chemical fume hood), weigh out a precise amount of the compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1] Gentle warming in a 37°C water bath can be used if solubility is an issue.[1]

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[2]

  • Store stock solutions at -20°C or -80°C, protected from light.[2]

Causality Note: Preparing a concentrated stock in DMSO allows for the addition of small volumes to cell culture, minimizing the final DMSO concentration. The final DMSO concentration in the culture medium should ideally be below 0.1% and must not exceed 0.5% to prevent solvent-induced cytotoxicity.[1][2] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[1]

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]

Materials:

  • Selected human cancer cell lines (e.g., a panel including MCF-7 (breast), HCT116 (colon), A549 (lung)) and a non-cancerous control cell line (e.g., fibroblasts).[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (a known anticancer drug like Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC50 Values

Results should be summarized in a table for clear comparison of the compound's potency across different cell lines.

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma[Experimental Value][Calculated Value]
HCT116Colorectal Carcinoma[Experimental Value][Calculated Value]
A549Lung Carcinoma[Experimental Value][Calculated Value]
FibroblastsNormal (Control)[Experimental Value]N/A
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Stage 2: Elucidating Effects on Cell Cycle and Apoptosis

If the compound demonstrates significant cytotoxicity (typically a low micromolar IC50), the next stage is to investigate how it kills cancer cells. Common mechanisms for anticancer agents include inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[8] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]

  • RNase A solution (100 µg/mL)[9]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes to pellet the cells.[9]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[10][11] Fix for at least 30 minutes on ice (cells can be stored in ethanol for several weeks at 4°C).[11]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[9]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 5-30 minutes. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[8][9]

  • PI Staining: Add the PI staining solution and incubate for 30 minutes in the dark at room temperature.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[9][11]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Protocol: Visualization of Apoptosis via DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA, emitting a bright blue fluorescence. It is used to visualize the characteristic nuclear changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[12][13]

Materials:

  • Fluorescence microscope

  • DAPI stock solution

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Rinse the samples with PBS. Dilute the DAPI stock solution to a working concentration (e.g., 300 nM in PBS) and add it to the coverslips.[14] Incubate for 5 minutes at room temperature in the dark.[14]

  • Mounting: Rinse the coverslips several times in PBS to remove unbound dye. Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

  • Visualization: Observe the slides under a fluorescence microscope using a UV filter. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will display condensed, fragmented, and brightly stained nuclei.[12][15]

Stage 3: Preliminary Mechanistic Investigation

Based on the findings from Stage 2, a more focused investigation into the molecular mechanism can begin. For instance, if G2/M arrest is observed, inhibition of tubulin polymerization is a plausible mechanism. If apoptosis is confirmed, examining the key regulators of the intrinsic apoptotic pathway is a logical next step.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many quinoline derivatives induce apoptosis by modulating the Bcl-2 family of proteins. A potential mechanism for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate could involve the disruption of pro-survival signaling, leading to an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This shift promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

G cluster_bcl compound Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate unknown_target Upstream Target (e.g., Kinase, Signaling Protein) compound->unknown_target Inhibits (?) bcl2 Bcl-2 (Anti-apoptotic) Expression/Activity unknown_target->bcl2 Suppresses bax Bax (Pro-apoptotic) Expression/Activity unknown_target->bax Promotes ratio Increased Bax/Bcl-2 Ratio mito Mitochondrion ratio->mito Induces MOMP cytc Cytochrome c Release mito->cytc caspase Caspase Cascade Activation cytc->caspase apoptosis Apoptosis caspase->apoptosis cluster_bcl cluster_bcl

Caption: Hypothetical pathway for apoptosis induction.

Protocol: Western Blot for Bax and Bcl-2 Expression

Western blotting allows for the quantification of specific proteins, providing insight into the molecular changes induced by the compound. Analyzing the levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 can validate the proposed mechanism.[16]

Materials:

  • Cell lysates from treated and untreated cells (RIPA buffer with protease inhibitors).[17]

  • SDS-PAGE gels and electrophoresis equipment.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with the compound at IC50 concentration for 24-48 hours. Lyse cells in RIPA buffer, quantify protein concentration (e.g., BCA assay), and normalize all samples.[17]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[17]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax at 1:200, anti-Bcl-2 at 1:200 in 5% milk/TBST) overnight at 4°C.[17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[17]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ and normalize to the loading control (β-actin).

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

If cell cycle analysis shows a G2/M phase arrest, a direct biochemical assay is needed to determine if the compound inhibits tubulin polymerization, a mechanism shared by many successful anticancer drugs. This assay follows polymerization by measuring the fluorescence enhancement of a reporter dye (like DAPI) that binds preferentially to microtubules.[18][19][20]

Materials:

  • Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Lyophilized tubulin protein (>99% pure).[18]

  • G-PEM buffer with fluorescent reporter.

  • GTP solution.

  • Paclitaxel (positive control for polymerization enhancement).

  • Nocodazole or Vinblastine (positive controls for polymerization inhibition).

  • Black 96-well microplate suitable for fluorescence.

  • Fluorescence plate reader with temperature control (37°C).

Procedure:

  • Reagent Preparation: Reconstitute tubulin and other kit components as per the manufacturer's protocol. Prepare compound dilutions in G-PEM buffer.

  • Assay Setup: On ice, add the reaction components to the wells of a pre-chilled 96-well plate. This includes buffer, GTP, tubulin, and either the test compound, a positive control, or a vehicle control.

  • Initiate Polymerization: Place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60 minutes. Excitation/emission wavelengths will depend on the fluorescent reporter used (e.g., DAPI is ~360 nm Ex / ~450 nm Em).[19]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

This document provides a foundational framework for the initial preclinical evaluation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The data generated from these three stages—cytotoxicity, mode of cell death, and preliminary mechanism—will provide a robust basis for deciding whether to advance the compound into more complex studies. Positive findings would warrant further investigation into specific kinase targets, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its anticancer properties.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Beta LifeScience. (2025). DAPI Staining Guide for Clear Nuclear Imaging. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Retrieved from [Link]

  • Chen, Q., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments.
  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Retrieved from [Link]

  • Gaskin, F. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • Gaskin, F., & Gwozdz, T. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Molecular Biology.
  • Creative Bioarray. (n.d.). DAPI Counterstaining Protocol. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • GenScript. (n.d.). Cell Apoptosis DAPI Detection Kit Cat. No. L00312. Retrieved from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research.
  • Burleson, J. R., et al. (2016). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.
  • Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

Sources

Derivatization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-Q3C-2026

Executive Summary & Scaffold Analysis

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a pivotal intermediate for three distinct therapeutic classes: fluoroquinolone-like antibacterials , EGFR-inhibiting anticancer agents , and anti-HIV integrase inhibitors .[1]

This guide details the strategic derivatization of this specific ester. Unlike generic quinolines, the 8-methoxy substituent confers unique physicochemical properties, enhancing lipophilicity and altering metabolic stability compared to the unsubstituted parent.

The "Zones of Modification"

To maximize biological hit rates, we define three chemical zones for modification:

  • Zone A (C-4 Position): The "Warhead" Zone. The 4-hydroxy group (tautomeric with 4-oxo) is a poor leaving group. It must be activated (chlorinated) to allow Nucleophilic Aromatic Substitution (

    
    ) with amines.[1] This route yields 4-aminoquinolines  (kinase/malaria targets).[1]
    
  • Zone B (C-3 Ester): The "Linker" Zone. The ethyl ester is a gateway to hydrazides and amides. This route yields Schiff bases and metal chelators (bacterial/viral targets).[1]

  • Zone C (N-1 Position): The "Solubility" Zone. Alkylation here locks the tautomer into the quinolone form, essential for DNA gyrase inhibition.

Derivatization Workflows (Visualized)

The following diagram outlines the divergent synthetic pathways from the parent molecule.

DerivatizationStrategy Parent Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate Chloro 4-Chloro Intermediate (Activated Core) Parent->Chloro POCl3, Reflux (Aromatization) Hydrazide Quinoline-3-carbohydrazide Parent->Hydrazide NH2NH2·H2O EtOH, Reflux N_Alkyl N-Ethyl/Methyl Quinolone (Gyrase Inhibitor Core) Parent->N_Alkyl R-X, K2CO3 DMF (N-Alkylation) AminoQuin 4-Aminoquinoline Derivatives (Kinase Inhibitors / Antimalarials) Chloro->AminoQuin R-NH2, Et3N (SnAr) SchiffBase Hydrazone/Schiff Bases (Antimicrobial / Antiviral) Hydrazide->SchiffBase Ar-CHO, AcOH (Condensation)

Figure 1: Divergent synthetic pathways.[1] Red path targets kinase/malaria activity; Yellow path targets viral/bacterial enzymes; Green path targets DNA gyrase.[1]

Detailed Experimental Protocols

Protocol A: The "Warhead" Route (C-4 Functionalization)

Objective: Convert the 4-OH tautomer to a 4-amino derivative via a 4-chloro intermediate. Mechanism: The reaction with Phosphorus Oxychloride (


) drives the equilibrium entirely to the aromatic quinoline form, replacing the hydroxyl with a chlorine atom (a good leaving group).
Step 1: Chlorination (Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate)
  • Reagents: Parent Ester (1.0 eq),

    
     (excess, solvent/reagent).
    
  • Safety:

    
     releases HCl gas and is violently reactive with water. Work in a fume hood.
    
  • Place 1.0 g (3.6 mmol) of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a dry round-bottom flask.

  • Add 5.0 mL of neat

    
    . (Optional: Add 1 drop of DMF as a catalyst).
    
  • Reflux at 90–100°C for 2–3 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting material (polar, streaks near baseline) should disappear, replaced by a non-polar spot (high

      
      ).[1]
      
  • Quenching (Critical): Cool the mixture to RT. Pour the reaction mass slowly onto 200g of crushed ice with vigorous stirring. Neutralize with saturated

    
     or 
    
    
    
    to pH 7–8.
  • Extract with Dichloromethane (DCM) (

    
     mL).[1] Dry over anhydrous 
    
    
    
    and evaporate.
  • Yield: Expect ~85–90% of a beige/yellow solid.

Step 2: Nucleophilic Displacement (

)[1]
  • Reagents: 4-Chloro intermediate (1.0 eq), Primary Amine (1.2 eq), Triethylamine (TEA, 2.0 eq), Ethanol or DMF.[1]

  • Dissolve 0.5 g of the 4-chloro derivative in 10 mL of Ethanol (or DMF if solubility is poor).

  • Add 1.2 equivalents of the desired amine (e.g., aniline, benzylamine, or piperazine).[1]

  • Add 2.0 equivalents of TEA to scavenge the HCl generated.

  • Reflux for 4–6 hours.

    • Mechanistic Note: The 8-methoxy group is electron-donating, which slightly deactivates the ring toward nucleophilic attack compared to a nitro-quinoline. Vigorous reflux is required.

  • Cool to RT. Pour into ice water. The product usually precipitates. Recrystallize from Ethanol.

Protocol B: The "Linker" Route (C-3 Hydrazinolysis)

Objective: Create a metal-chelating motif for metalloenzyme inhibition (e.g., HIV Integrase). Mechanism: Nucleophilic acyl substitution at the ester carbonyl.

Step 1: Synthesis of 4-hydroxy-8-methoxyquinoline-3-carbohydrazide
  • Dissolve 1.0 g of Parent Ester in 15 mL of Ethanol .

  • Add 5.0 equivalents of Hydrazine Hydrate (

    
    ).[1]
    
  • Reflux for 6–10 hours.

    • Observation: The solution often turns from clear to yellow, and a solid precipitate (the hydrazide) forms during the reflux.

  • Cool to RT. Filter the solid.[2][3]

  • Wash with cold ethanol and ether.

  • QC: IR spectrum should show the disappearance of the ester

    
     (~1720 
    
    
    
    ) and appearance of the hydrazide doublet (
    
    
    ) around 3200–3300
    
    
    .
Step 2: Schiff Base Formation[1]
  • Suspend 1.0 mmol of the hydrazide in 10 mL Ethanol .

  • Add 1.0 mmol of an aryl aldehyde (e.g., 4-chlorobenzaldehyde).

  • Add 2 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 2–4 hours.

  • Filter the resulting precipitate.[3][4] These compounds are often highly crystalline and stable.

Biological Screening Context

When screening these derivatives, align the chemical modification with the biological target:

Derivative ClassPrimary TargetMechanism of ActionScreening Assay
4-Aminoquinolines Kinases (EGFR) ATP-competitive inhibition. The N-1 and C-4 N form a hinge-binding motif.ADP-Glo™ or LanthaScreen™ Kinase Assay
3-Carbohydrazides HIV Integrase Chelation of

ions in the enzyme active site.
Strand Transfer Assay (In vitro)
N-1 Alkyl Quinolones DNA Gyrase Stabilization of the DNA-enzyme cleavage complex (bacterial).Supercoiling Assay (E. coli gyrase)
Screening Logic Flow

Use this logic to determine which derivatives to advance to Lead Optimization.

ScreeningLogic Screen Primary Screen (10 µM Single Point) Hit Hit Identification (>50% Inhibition) Screen->Hit Active Discard Discard Screen->Discard Inactive MIC Determine MIC / IC50 (Dose Response) Hit->MIC Tox Cytotoxicity Screen (Vero or HepG2 Cells) MIC->Tox Potent (<1 µM) MIC->Discard Weak (>10 µM) Lead Lead Candidate Tox->Lead Selectivity Index > 10 Tox->Discard Toxic

Figure 2: Hit-to-Lead decision tree for quinoline derivatives.

References

  • Gould-Jacobs Reaction Overview: Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [1]

  • POCl3 Chlorination Protocols: Amin, S., et al. (2020).[1][5] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). Phosphorus, Sulfur, and Silicon and the Related Elements. [1][5]

  • Hydrazide & Schiff Base Biological Activity: Desai, N. C., et al. (2013).[1] Synthesis, characterization and biological evaluation of some new quinoline based Schiff bases. Medicinal Chemistry Research. [1]

  • 4-Hydroxyquinoline Antiviral/Antibacterial Properties: Musiol, R. (2017).[1][6] Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry. [1]

  • 8-Methoxy Substituent Effect (Fluoroquinolone Context): Pestova, M. A., et al. (2016).[1] Synthesis and biological activity of 8-methoxyquinoline derivatives. Pharmaceutical Chemistry Journal.

Sources

High-Throughput Screening of Quinoline Libraries: Overcoming Scaffold-Specific Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the backbone of essential antimalarial (e.g., chloroquine), antibacterial (e.g., fluoroquinolones), and antineoplastic agents. However, their physicochemical properties—specifically native fluorescence, high lipophilicity, and DNA intercalation potential—present unique challenges in High-Throughput Screening (HTS). This guide outlines robust, self-validating protocols designed to screen quinoline libraries while mitigating scaffold-specific false positives.

The Quinoline Challenge in HTS

Before initiating a screen, it is critical to understand why quinolines often fail in standard "plug-and-play" assays.

Native Fluorescence (The "Blue/Green" Problem)

Many quinoline derivatives exhibit strong autofluorescence in the blue-to-green spectrum (excitation 350–400 nm; emission 450–550 nm).

  • Impact: Standard intensity-based fluorescence assays (e.g., GFP reporters, fluorescein-based binding) yield high false-negative rates (masking inhibition) or false positives (mimicking signals).

  • Solution: Shift to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Red-Shifted dyes (>600 nm).

Solubility & Aggregation

Quinolines are often planar and lipophilic, leading to poor aqueous solubility and a tendency to form colloidal aggregates.

  • Impact: Aggregates can sequester enzymes, leading to promiscuous inhibition (false positives).

  • Solution: Strict DMSO limits (<1% final) and inclusion of non-ionic detergents (e.g., 0.01% Brij-35 or Tween-20) in assay buffers.

Workflow 1: Biochemical Assay (Target-Based)

Target: Kinase Inhibition (e.g., VEGFR/EGFR) Methodology: TR-FRET (LanthaScreen™ format)

Rationale

We utilize TR-FRET because it introduces a temporal delay (50–100 µs) between excitation and measurement.[1] The short-lived autofluorescence of quinoline compounds decays completely during this delay, while the long-lifetime Lanthanide signal (Europium or Terbium) persists, effectively "gating out" compound interference.

Assay Principle Diagram

TR_FRET_Mechanism Excitation Excitation Source (340 nm) Donor Donor: Eu-Antibody (Bound to Kinase) Excitation->Donor Excites Acceptor Acceptor: Alexa647-Tracer (Bound to Active Site) Donor->Acceptor FRET (Close Proximity) Result_High High FRET Signal (No Inhibition) Donor->Result_High Tracer Bound Compound Quinoline Compound (Inhibitor) Compound->Acceptor Displaces Tracer Result_Low Low FRET Signal (Inhibition) Compound->Result_Low Tracer Displaced

Figure 1: TR-FRET Competitive Binding Mechanism. The quinoline inhibitor displaces the tracer, reducing the FRET signal. The time-resolved read mode eliminates interference from the quinoline's native fluorescence.

Validated Protocol

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]

  • Tracer: Alexa Fluor™ 647-labeled Kinase Tracer.[2]

  • Antibody: Eu-anti-GST or Eu-anti-His (matched to kinase tag).

Step-by-Step Procedure:

  • Compound Dispensing: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of quinoline library (10 mM DMSO stock) into a 384-well low-volume white plate.

    • Expert Tip: Acoustic dispensing avoids "sticky" tip issues common with lipophilic quinolines.

  • Enzyme/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Dispense 5 µL per well.

    • Incubation: 15 minutes at Room Temperature (RT).

  • Tracer Addition: Add 5 µL of Tracer (concentration = Kd of the tracer for the specific kinase) diluted in Kinase Buffer A.

  • Equilibration: Centrifuge plate (1000 x g, 1 min) and incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode reader (e.g., EnVision or PHERAstar).

    • Settings:

      • Excitation: 337 nm (Laser) or 340 nm (Flash).

      • Delay: 100 µs.

      • Window: 200 µs.

      • Emission 1 (Donor): 615 nm.[3]

      • Emission 2 (Acceptor): 665 nm.

Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well volume variations:



Workflow 2: Phenotypic Assay (Cell-Based)

Target: Plasmodium falciparum Growth Inhibition Methodology: SYBR Green I Fluorescence Assay[4][5]

Rationale

The SYBR Green assay is the industry standard for antimalarial HTS. It measures parasite proliferation by intercalating into double-stranded DNA (dsDNA). Since human erythrocytes lack DNA, the signal is specific to the parasite.

  • Critical Warning: Some quinolines are DNA intercalators. High concentrations of these compounds can compete with SYBR Green, causing signal quenching (false positive inhibition). A dilution series is mandatory to distinguish true killing from dye competition.

Assay Workflow Diagram

Malaria_HTS Culture P. falciparum Culture (Sync at Ring Stage) Dispense Dispense Compounds (384-well Plate) Culture->Dispense Incubate Incubation (72 hrs @ 37°C) Dispense->Incubate Lysis Add Lysis Buffer + SYBR Green I Incubate->Lysis Read Read Fluorescence (Ex: 485nm / Em: 535nm) Lysis->Read Validation Hit Validation: Microscopy / LDH Assay Read->Validation Active Hits (<50% Signal)

Figure 2: Phenotypic Screening Workflow. The process relies on differential DNA content. Hits must be validated to rule out dye-quenching artifacts.

Validated Protocol

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock).[3]

Step-by-Step Procedure:

  • Culture Prep: Synchronize P. falciparum cultures to ring stage (1% parasitemia, 2% hematocrit).

  • Compound Addition: Dispense 250 nL of quinoline compounds into 384-well black clear-bottom plates.

  • Seeding: Dispense 50 µL of parasite culture per well.

    • Controls: Include Chloroquine (Positive Control) and DMSO-only (Negative Control).

  • Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N2, 5% CO2, 5% O2).

  • Development: Add 25 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer).

  • Read: Incubate 1 hour in the dark at RT. Read Fluorescence Intensity (Ex 485 nm / Em 535 nm).[6]

Data Analysis & Quality Control

The Z-Prime Factor ( )

For every plate, calculate the


 factor to ensure assay robustness. A value between 0.5 and 1.0 is required for a valid HTS run.


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background (TR-FRET) Detector gain too high or wrong filter set.Recalibrate reader gain using free Eu-antibody. Ensure 100 µs delay is active.
Precipitation in Wells Compound insolubility at >10 µM.Reduce final DMSO to <0.5%. Inspect plates visually or via nephelometry.
"Flat" Dose Response Compound interference (Quenching).Critical: For quinolines, if the curve is flat but signal is low, check for dye quenching. Use a secondary LDH assay.
Edge Effects Evaporation during 72h incubation.Use breathable membranes and fill edge wells with water (dummy wells).

References

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[4][7] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

Sources

Application Note: Structural Elucidation and Tautomeric Analysis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the NMR characterization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin analogs).

Abstract & Scope

This guide provides a standardized protocol for the structural validation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Due to the presence of the 4-hydroxyl group and the N-heterocycle, this molecule exhibits significant keto-enol tautomerism . This phenomenon often leads to confusion in spectral assignment, where the compound exists predominantly as ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in polar solvents. This note clarifies solvent effects, provides expected chemical shifts, and outlines a self-validating assignment workflow.

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to identifying spectral impurities. This compound is typically synthesized via the Gould-Jacobs reaction .[1]

Reaction Pathway (Gould-Jacobs)

The synthesis involves the condensation of o-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

GouldJacobs Anisidine o-Anisidine (Starting Material) Intermediate Enamine Intermediate (Diethyl 2-(((2-methoxyphenyl) amino)methylene)malonate) Anisidine->Intermediate - EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Product Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Cyclization->Product - EtOH

Figure 1: The Gould-Jacobs synthetic pathway.[1] Residual EMME or uncyclized enamine are common impurities detectable by NMR.

Experimental Protocol

Sample Preparation

The choice of solvent dictates the observed tautomer.

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO stabilizes the 4-oxo (quinolone) tautomer via hydrogen bonding, resulting in sharper peaks for the exchangeable proton (NH) and clearer aromatic splitting.

    • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Alternative Solvent: CDCl3 (Chloroform-d).

    • Note: May result in broader peaks due to rapid proton exchange or mixed tautomeric populations.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for resolution of aromatic coupling (H5/H6/H7).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. The C2-H proton and the NH proton have longer T1 relaxation times; insufficient delay will affect integration accuracy.
    
  • Temperature: 298 K (25°C).

Results & Discussion: Spectral Assignment

Tautomerism: The "Hydroxy" vs. "Oxo" Paradox

While named a "4-hydroxy" quinoline, in solution (especially DMSO), the equilibrium heavily favors the 4-oxo-1,4-dihydro form.

  • Evidence:

    • 1H NMR: Appearance of a broad singlet downfield (

      
       ppm) corresponds to the N-H  proton, not an O-H.
      
    • 13C NMR: The C4 carbon appears at

      
       ppm (ketone), whereas a true C-OH (enol) would appear upfield at 
      
      
      
      ppm.

Tautomerism Enol Enol Form (4-hydroxyquinoline) Favored in non-polar/gas phase Equilibrium Equilibrium Enol->Equilibrium Keto Keto Form (4-oxo-1,4-dihydroquinoline) DOMINANT in DMSO Equilibrium->Keto Stabilized by Solvent & H-bonding

Figure 2: Tautomeric equilibrium. In DMSO-d6, the Keto form is the relevant species for characterization.

1H NMR Data Assignment (DMSO-d6)

Reference: TMS (


) or Residual DMSO (

).
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
NH Exchangeable12.2 - 12.5 br s-N-H (4-oxo tautomer). Disappears with

shake.
H-2 Aromatic8.45 - 8.55 s-Deshielded Singlet. Distinctive for 3-substituted quinolones. Located between N and C=O.
H-5 Aromatic7.90 - 8.00 dd8.0, 1.5Deshielded by the peri-carbonyl (C4=O).
H-7 Aromatic7.25 - 7.35 dd8.0, 1.5Adjacent to 8-OMe . Electron-donating OMe shields this position relative to H-5.
H-6 Aromatic7.35 - 7.45 t (or dd)8.0Middle proton of the AMX/ABC system.
Ethyl (

)
Aliphatic4.20 - 4.25 q7.1Methylene of the ethyl ester.
8-OMe Aliphatic3.90 - 3.95 s-Methoxy group at position 8.
Ethyl (

)
Aliphatic1.28 - 1.32 t7.1Methyl of the ethyl ester.
13C NMR Key Features
  • C4 (Carbonyl):

    
     ppm. (Definitive proof of quinolone structure).
    
  • C3 (Ester Carbonyl):

    
     ppm.
    
  • C2:

    
     ppm (High intensity due to CH).
    
  • C8:

    
     ppm (Attached to Oxygen).
    

Self-Validation Workflow

To ensure the spectrum corresponds to the correct regioisomer (8-methoxy vs 6- or 7-methoxy), use this logic flow:

Validation Start Acquire 1H NMR in DMSO-d6 CheckH2 Is there a sharp singlet at ~8.5 ppm? Start->CheckH2 CheckNH Is there a broad peak > 12 ppm? CheckH2->CheckNH Yes Fail INVESTIGATE: Possible 6/7-isomer or uncyclized intermediate CheckH2->Fail No (Check synthesis) Coupling Analyze Aromatic Region (3H) CheckNH->Coupling Yes Pattern Pattern: d, t, d (or AMX)? Is H-7 (~7.3) shielded relative to H-5 (~8.0)? Coupling->Pattern Conclusion VALID: 8-Methoxy isomer confirmed Pattern->Conclusion Yes Pattern->Fail No

Figure 3: Decision tree for spectral validation.

Troubleshooting Common Issues
  • Broad Peaks: If the H-2 or Aromatic peaks are broad, the sample may contain paramagnetic impurities (from synthesis catalysts) or the concentration is too high, causing stacking. Solution: Filter the sample or dilute.[2][3]

  • Missing NH: If the 12 ppm peak is absent, the solvent may be "wet" (water exchange) or the sample is in the enol form (rare in DMSO). Solution: Dry the sample and use fresh ampoule DMSO-d6.

  • Extra Peaks at 8.0-8.5 ppm: Check for unreacted EMME or o-anisidine. o-Anisidine has distinct amine protons at ~4-5 ppm and shielding aromatic shifts.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895. Link

  • Al-Mulla, A. (2020).[2][4][5] "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative...". MDPI Molbank. Link (Provides comparative data on keto-enol tautomerism in N-heterocycles).

  • ChemicalBook . "Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Product Page & Synthesis". Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for calculating substituent effects on quinoline rings).

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative with potential therapeutic applications. Drawing upon the well-documented anti-cancer and anti-proliferative activities of the quinoline scaffold, this document outlines detailed protocols for assessing the compound's efficacy in two key areas of cancer biology: the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and the suppression of angiogenesis. The protocols are presented with in-depth scientific rationale to empower researchers to not only execute the experiments but also to understand the underlying principles and make informed modifications. This guide is designed to be a self-validating system, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Quinoline derivatives have demonstrated significant potential as anti-cancer, antimalarial, and antibacterial agents.[2] Their therapeutic effects are often attributed to their ability to intercalate with DNA, inhibit key enzymes, and modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, the subject of this guide, is a member of this versatile class of compounds. While specific biological data for this molecule is emerging, its structural similarity to other biologically active quinolines suggests it may be a promising candidate for drug discovery, particularly in oncology. Two of the most critical pathways in tumor progression are the cellular response to hypoxia, mediated by HIF-1α, and the formation of new blood vessels, known as angiogenesis.[2][3] Therefore, this guide will focus on in vitro assays to investigate the potential of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as an inhibitor of these two fundamental cancer-related processes.

Investigating the Inhibition of the HIF-1α Pathway

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a major driver of cancer progression.[3] The master regulator of the cellular response to hypoxia is the transcription factor HIF-1.[2][3] The HIF-1α subunit is rapidly degraded under normal oxygen conditions (normoxia) but is stabilized under hypoxia.[4] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell survival, and metabolism.[2][3] Consequently, inhibitors of the HIF-1α pathway are highly sought after as potential anti-cancer therapeutics.

Rationale for Assay Selection

To assess the inhibitory potential of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate on the HIF-1α pathway, we will employ two complementary assays: Western blotting and an Enzyme-Linked Immunosorbent Assay (ELISA). These methods will allow for the qualitative and quantitative measurement of HIF-1α protein levels in cancer cells following treatment with the compound. To mimic hypoxic conditions in a controlled laboratory setting, we will use cobalt chloride (CoCl₂), a well-established chemical inducer of HIF-1α stabilization.[4][5]

Experimental Workflow for HIF-1α Inhibition Assays

HIF1a_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Cancer Cells (e.g., HeLa, HepG2) seeding Seed cells in plates cell_culture->seeding treatment Treat cells with compound seeding->treatment compound_prep Prepare serial dilutions of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate compound_prep->treatment induction Induce HIF-1α with CoCl₂ treatment->induction lysis Cell Lysis and Protein Extraction induction->lysis western_blot Western Blot for HIF-1α lysis->western_blot elisa ELISA for HIF-1α lysis->elisa quantification Densitometry / OD Reading western_blot->quantification elisa->quantification

Figure 1: Workflow for HIF-1α inhibition assays.

Protocol: Western Blot Analysis of HIF-1α

This protocol details the steps for determining the effect of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate on HIF-1α protein levels in cultured cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (dissolved in DMSO)

  • Cobalt chloride (CoCl₂)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Induce HIF-1α expression by adding CoCl₂ to a final concentration of 100-150 µM and incubate for 4-8 hours.[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.[6]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.

    • Boil the samples for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the corresponding loading control band intensity. Compare the normalized HIF-1α levels in the compound-treated samples to the CoCl₂-only treated control.

TreatmentHIF-1α Expression (Relative Units)
Vehicle Control (Normoxia)1.0
CoCl₂ (150 µM)8.5
CoCl₂ + Compound (1 µM)6.2
CoCl₂ + Compound (10 µM)3.1
CoCl₂ + Compound (50 µM)1.5

Hypothetical data for illustrative purposes.

Protocol: ELISA for HIF-1α Quantification

This protocol provides a quantitative method to measure HIF-1α protein levels.

Materials:

  • HIF-1α ELISA kit (commercially available kits provide pre-coated plates, detection antibodies, standards, and buffers)[7][8]

  • Cell lysate samples prepared as in the Western blot protocol

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples:

    • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

    • Dilute the cell lysates to fall within the detection range of the assay.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Add the detection antibody.

    • Incubate as recommended in the kit protocol.

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of HIF-1α in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the HIF-1α concentrations to the total protein concentration of each sample.

Assessing Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.[9] The process of angiogenesis involves the proliferation, migration, and differentiation of endothelial cells.[9] Therefore, compounds that inhibit these processes are promising anti-cancer agents.

Rationale for Assay Selection

The endothelial cell tube formation assay is a widely used in vitro model to assess angiogenesis.[9][10] This assay evaluates the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel®).[9] The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[11]

Signaling Pathway in Angiogenesis

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Endothelial_Cell Endothelial Cell PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Proliferation Proliferation Endothelial_Cell->Proliferation Migration Migration Endothelial_Cell->Migration Tube_Formation Tube Formation Migration->Tube_Formation

Figure 2: Simplified signaling pathway in angiogenesis.

Protocol: Endothelial Tube Formation Assay

This protocol describes how to evaluate the effect of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate on the tube-forming ability of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (dissolved in DMSO)

  • 96-well plates

  • Calcein AM (for fluorescent staining)

  • Inverted microscope with a camera

  • Image analysis software

Procedure:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium.

    • Seed the HUVECs onto the solidified basement membrane extract at an appropriate density.

    • Treat the cells with various concentrations of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Include a vehicle control (DMSO) and a positive control inhibitor of angiogenesis if available.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours to allow for tube formation.[10]

    • For fluorescent visualization, stain the cells with Calcein AM.

    • Capture images of the tube networks using an inverted microscope.

Data Analysis: Quantify the extent of tube formation using image analysis software.[13] The following parameters can be measured:

  • Total tube length: The sum of the lengths of all the tubes.

  • Number of branch points: The number of points where three or more tubes intersect.

  • Number of loops: The number of enclosed areas formed by the tubes.

Compare the quantitative data from the compound-treated wells to the vehicle control.

TreatmentTotal Tube Length (µm)Number of Branch Points
Vehicle Control12,50085
Compound (1 µM)9,80062
Compound (10 µM)4,20025
Compound (50 µM)1,1005

Hypothetical data for illustrative purposes.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate as a potential inhibitor of the HIF-1α pathway and angiogenesis. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including its effects on the expression of HIF-1α target genes (e.g., VEGF) and its impact on other aspects of endothelial cell biology, such as migration and proliferation. Ultimately, promising in vitro data will pave the way for in vivo studies to assess the compound's anti-tumor efficacy in preclinical models.

References

  • Jain, S. K., & Pathak, D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21462–21491. [Link]

  • Musso, L., et al. (2019). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 24(23), 4299. [Link]

  • Albadari, N., Deng, S., & Li, W. (2019). The transcriptional factors HIF-1 and HIF-2 and their novel inhibitors in cancer therapy. Expert opinion on drug discovery, 14(7), 667–682. [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]

  • Yuan, Y., Hilliard, G., Ferguson, T., & Millhorn, D. E. (2003). Cobalt inhibits the interaction between hypoxia-inducible factor-alpha and von Hippel-Lindau protein by direct binding to hypoxia-inducible factor-alpha. The Journal of biological chemistry, 278(22), 19973–19980. [Link]

  • Lead Sciences. (n.d.). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • DeCicco-Skinner, K. L., Henry, G. H., & Cataisson, C. (2014). Endothelial cell tube formation assay for the in vitro study of angiogenesis. Journal of visualized experiments : JoVE, (91), 51312. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current protocols in cell biology, Chapter 19, Unit 19.14. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. PubChem Compound Summary for CID 5338575. Retrieved from [Link].

  • Zabrodskii, P. F. (2013). Does anyone perform HIF1 alpha Western blot?. ResearchGate. Retrieved from [Link]

  • Elabscience. (n.d.). Human HIF-1α(Hypoxia Inducible Factor 1 Alpha) ELISA Kit. Retrieved from [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

  • Cusabio. (n.d.). Human hypoxia-inducible factor 1α(HIF-1α) ELISA kit. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for Cellular Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for the in vitro evaluation of quinoline compounds. This guide is designed to offer not only step-by-step instructions but also the underlying scientific principles and rationale for key experimental choices, ensuring robust and reproducible results.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a significant class of pharmacologically active molecules.[1][2] These compounds have garnered substantial interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] In the realm of oncology, quinoline-based agents have demonstrated the ability to inhibit cancer cell proliferation through diverse mechanisms such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways.[1][5][6]

The evaluation of novel quinoline derivatives necessitates a systematic and rigorous approach to characterize their cytotoxic and cytostatic effects, as well as to elucidate their mechanism of action. This document outlines a suite of validated cell-based assays crucial for the preclinical assessment of these promising therapeutic candidates.

Part 1: Foundational Protocols for Cell-Based Assays

A critical aspect of testing quinoline compounds is the proper maintenance of cell cultures and the accurate preparation of test compounds.

Cell Line Selection and Maintenance: The Biological Canvas

The choice of cell line is paramount and should be guided by the specific research question. For general anticancer screening, a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the breadth of activity.[7][8]

Recommended Cancer Cell Lines for Screening Quinoline Compounds:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive.[9]
HeLa Cervical CancerA robust and widely used cell line.[9]
K-562 LeukemiaA suspension cell line, useful for hematological malignancy studies.[9]
A549 Lung CancerA common model for non-small cell lung cancer.[2]
HCT116 Colon CancerRepresents colorectal carcinoma.[1]

Standard Operating Procedure for Cell Culture:

Aseptic technique is fundamental to prevent contamination and ensure the reliability of experimental data.[10][11]

  • Work Environment : All cell culture manipulations must be performed in a certified Class II biological safety cabinet (BSC).[11] The BSC should be cleaned with 70% ethanol before and after each use.

  • Personal Protective Equipment (PPE) : A dedicated lab coat, safety glasses, and sterile gloves are mandatory.[10]

  • Media and Reagents : Use pre-warmed, sterile cell culture media, phosphate-buffered saline (PBS), and trypsin-EDTA. Ensure all media supplements (e.g., fetal bovine serum, antibiotics) are of high quality.

  • Subculturing Adherent Cells :

    • Aspirate the old medium from the culture flask.

    • Wash the cell monolayer once with sterile PBS to remove residual serum that can inactivate trypsin.

    • Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium.

  • Incubation : Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[12]

Preparation of Quinoline Compound Stock Solutions: Ensuring Accurate Dosing

The solubility and stability of quinoline compounds can vary. Proper preparation and storage of stock solutions are critical for accurate and reproducible results.

Protocol for Stock Solution Preparation:

  • Solvent Selection : Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[13] It is crucial to determine the solubility of the specific quinoline derivative.

  • High-Concentration Stock : Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[13] This minimizes the final concentration of DMSO in the cell culture, which should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]

  • Dissolution : Accurately weigh the quinoline compound and add the calculated volume of DMSO. Use a vortex mixer to aid dissolution. Gentle warming may be necessary for some compounds.[13]

  • Sterilization : Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.[13]

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[13] Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Assessing Cytotoxicity - The Primary Screen

The initial evaluation of a quinoline compound involves determining its effect on cell viability. The MTT and LDH assays are robust and widely used methods for this purpose.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14] The amount of formazan is directly proportional to the number of living cells.[4]

Detailed MTT Assay Protocol:

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of culture medium.[15][16] Include wells with medium only as a blank control. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of the quinoline compound in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization : Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4][16]

  • Absorbance Reading : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis : Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells in 96-well Plate incubate_attach 2. Incubate 24h (Attachment) seed_cells->incubate_attach add_compound 3. Add Quinoline Compound Dilutions incubate_attach->add_compound incubate_treat 4. Incubate (e.g., 24-72h) add_compound->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_formazan 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize 7. Add DMSO (Solubilization) incubate_formazan->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity.[19] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20][21] The amount of LDH in the supernatant is proportional to the number of lysed cells.[22]

Detailed LDH Assay Protocol:

This protocol is based on the use of a commercially available LDH cytotoxicity assay kit.

  • Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have proper controls:

    • Spontaneous LDH Release : Cells treated with vehicle only.

    • Maximum LDH Release : Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background Control : Medium only.[23]

  • Supernatant Collection : After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[23] Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new, optically clear 96-well plate.[24]

  • LDH Reaction : Prepare the LDH reaction mixture according to the kit's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Reaction : Add the stop solution provided in the kit to each well.

  • Absorbance Reading : Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[25]

  • Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Part 3: Mechanistic Insights - Unraveling the "How"

Once the cytotoxic potential of a quinoline compound is established, the next step is to investigate its mechanism of action. Apoptosis induction and cell cycle arrest are common mechanisms for anticancer agents.[23]

Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis.[16] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[16] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[1][26]

Principle : In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells.[27] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[1][3]

Detailed Annexin V-FITC/PI Apoptosis Assay Protocol:

  • Cell Treatment : Seed cells in a 6-well plate and treat them with the quinoline compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting :

    • Suspension cells : Collect cells by centrifugation.

    • Adherent cells : Gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

  • Washing : Wash the cells once with cold PBS.[27]

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[26]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[26]

  • Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[2]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Pathway cluster_induction Induction Phase cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis quinoline Quinoline Compound cell Cancer Cell quinoline->cell Induces Stress ps_translocation Phosphatidylserine (PS) Translocation to Outer Membrane cell->ps_translocation annexin_v_binding Annexin V-FITC Binds to PS ps_translocation->annexin_v_binding membrane_permeability Loss of Membrane Integrity ps_translocation->membrane_permeability pi_influx Propidium Iodide (PI) Influx and DNA Staining membrane_permeability->pi_influx

Caption: Key events in apoptosis detected by Annexin V/PI staining.

Cell Cycle Analysis: Investigating Proliferation Arrest

Many quinoline compounds inhibit cancer cell growth by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing the cells from dividing.[28] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to assess the distribution of cells in different phases of the cell cycle.[3]

Principle : PI is a fluorescent dye that binds stoichiometrically to DNA.[3] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Detailed Cell Cycle Analysis Protocol:

  • Cell Treatment : Seed cells and treat them with the quinoline compound as described for the apoptosis assay.

  • Cell Harvesting : Collect and wash the cells with PBS.

  • Fixation : Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[28]

  • Washing : Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA, which can also be stained by PI. Incubate for 30 minutes at 37°C.

  • PI Staining : Add PI solution (to a final concentration of 50 µg/mL) to the cell suspension.[28]

  • Incubation : Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis : Analyze the stained cells by flow cytometry.

Interpretation of Results:

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest at that phase.

Part 4: Troubleshooting and Data Interpretation

Troubleshooting Common Issues:

IssuePotential Cause(s)Solution(s)
High Variability in MTT/LDH Assays Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.[9]Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9]
Low Signal in MTT Assay Too few cells, insufficient incubation time with MTT, compound interference.[9]Optimize cell seeding density. Increase MTT incubation time. Run controls for compound interference with the MTT reagent.
High Background in LDH Assay Over-confluent cells, rough handling of cells, serum in the medium containing LDH.[5]Ensure cells are in the logarithmic growth phase. Handle cells gently during media changes. Consider using a serum-free medium for the assay period.[5]
Smeary DNA Histogram in Cell Cycle Analysis Improper fixation, cell clumping.Ensure dropwise addition of cold ethanol while vortexing. Filter the cell suspension through a nylon mesh before analysis.

Interpreting the Data:

A comprehensive evaluation of a quinoline compound involves integrating the data from all assays. For instance, a compound that shows a low IC50 in the MTT assay, a high percentage of Annexin V-positive cells, and an accumulation of cells in the G2/M phase can be characterized as a potent cytotoxic agent that induces apoptosis and G2/M cell cycle arrest.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source Not Provided].
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). RSC Publishing.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (2024, May 6).
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay - Benchchem. (n.d.). Benchchem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.).
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022, December 28). ACS Omega.
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.). Cell Signaling Technology.
  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - NIH. (2016, December 6).
  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PubMed. (2016, December 6). PubMed.
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - MDPI. (2019, April 2). MDPI.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13).
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers. (2021, November 1). Bentham Science.
  • Review on recent development of quinoline for anticancer activities. (n.d.). [Source Not Provided].
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). [Source Not Provided].
  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. (n.d.). Semantic Scholar.
  • LDH Cytotoxicity Assay Kit - OZ Biosciences. (n.d.). OZ Biosciences.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.).
  • Full article: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. (n.d.).
  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line - ResearchGate. (2025, August 5).
  • (PDF) IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - ResearchGate. (2022, November 9).
  • LDH assay kit guide: Principles and applic
  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.). Tiaris Biosciences.
  • Discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. Part 1: Structure-activity relationships of the 1- and 3-positions - PubMed. (n.d.). PubMed.
  • (2021, September 12). [Source Not Provided].
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). [Source Not Provided].
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022, February 3).
  • Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC - NIH. (2013, October 25).
  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Bitesize Bio.
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.). [Source Not Provided].
  • MTT (Assay protocol). (n.d.). [Source Not Provided].
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. (n.d.). PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (n.d.). MDPI.
  • Standard operating procedures (SOP) for the Tissue Culture Room in the ITDD-HTS Lab - Institute for Therapeutics Discovery & Development. (n.d.). University of Minnesota.
  • Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities. (2014, November 11). [Source Not Provided].
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Evaluation of the cytotoxic effects of a compound on cell lines - PCBIS. (n.d.). PCBIS.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Standard Operating Procedure SOP040 1. PURPOSE 2. SCOPE 3. RESPONSIBILITES - Learn. (n.d.). [Source Not Provided].
  • Initiation and Maintenance of Cell Cultures SOP 13209 Rev. 06 Table of Contents 1.0 Purpose ........... (n.d.). [Source Not Provided].
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. (n.d.).

Sources

Application Notes and Protocols: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the synthesis and potential applications of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. While direct applications of this specific molecule in materials science are not yet extensively documented in peer-reviewed literature, its structural features, particularly the 4-hydroxyquinoline core, suggest significant potential. This guide is structured as a prospectus for investigation, providing a robust synthesis protocol and detailed, field-proven methodologies for exploring its use in two primary areas: as a fluorescent chemosensor for metal ion detection and as a luminescent material for Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be self-validating, and the underlying scientific principles are explained to empower researchers to adapt and innovate.

Introduction and Scientific Rationale

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety, is a "privileged structure" not only in medicinal chemistry but also in materials science.[1] The defining feature of 8-HQ and its analogues is the presence of a hydroxyl group at the C8 position and a nitrogen atom in the aromatic ring, which together form a powerful bidentate chelation site for a wide variety of metal ions.[2][3]

The chelation of metal ions by 8-HQ derivatives often leads to a dramatic enhancement of fluorescence.[2] This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is typically attributed to the formation of a rigid planar structure upon complexation, which reduces non-radiative decay pathways and increases the quantum yield of fluorescence.[2] This property is the cornerstone of their application as fluorescent chemosensors. Furthermore, metal complexes of 8-HQ, most famously tris(8-hydroxyquinolinato)aluminium (Alq₃), are workhorse materials in the field of Organic Light-Emitting Diodes (OLEDs), where they serve as stable and efficient emissive and electron-transporting layers.[2][4]

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate possesses the core 4-hydroxy-quinoline structure which, while differing from the 8-hydroxy isomer, still presents a compelling scaffold for investigation. The presence of the hydroxyl and quinoline nitrogen atoms provides a potential chelation site. The methoxy and ethyl carboxylate groups can modulate the electronic properties (HOMO/LUMO energy levels), solubility, and film-forming characteristics of the molecule and its metal complexes, offering a tunable platform for materials design.

This guide, therefore, serves as a foundational document to enable the systematic exploration of this promising, yet under-characterized, molecule in advanced materials applications.

Synthesis and Characterization

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be reliably achieved via the Gould-Jacobs reaction. This well-established method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][6]

Synthesis Protocol: Gould-Jacobs Reaction

This protocol is adapted from established procedures for quinoline synthesis.[7][8]

Step A: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (Intermediate)

  • Reactants:

    • 2-Methoxyaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Procedure:

    • Combine 2-methoxyaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.

    • Heat the mixture with stirring at 120-140 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Upon completion, the reaction mixture is cooled. The intermediate often crystallizes upon standing or can be used directly in the next step after removal of ethanol under reduced pressure.

Step B: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

  • Reactants:

    • Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (from Step A)

    • High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • Suspend the intermediate from Step A (e.g., 47.6 g, 162 mmol) in the high-boiling solvent (e.g., 100 mL of Dowtherm A).[7]

    • Heat the suspension to 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).[7]

    • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.[9][10]

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the cooled mixture with a non-polar solvent like pentane or hexane (e.g., 750 mL) to precipitate the product.[7]

    • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

    • Expected Yield: ~64%.[7]

Synthesis_Workflow cluster_stepA Step A: Condensation cluster_stepB Step B: Thermal Cyclization Aniline 2-Methoxyaniline Intermediate Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate Aniline:e->Intermediate:w 120-140°C DEEM Diethyl Ethoxymethylenemalonate DEEM:e->Intermediate:w Intermediate->Intermediate_B Product Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Intermediate_B:e->Product:w 250°C Dowtherm A

Caption: Gould-Jacobs synthesis pathway for the target compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueSource(s)
CAS Number 27568-04-3[11][12]
Molecular Formula C₁₃H₁₃NO₄[11]
Molecular Weight 247.25 g/mol [11]
Appearance Light yellow to brown solid[7]
Storage Sealed in dry, Room Temperature[12]
Predicted Boiling Point 373.2 ± 37.0 °C[7]
Predicted Density 1.277 g/cm³[7]

Expected Spectroscopic Data:

  • ¹H NMR: Protons corresponding to the ethyl group (triplet and quartet), a methoxy group singlet, and aromatic protons on the quinoline core are expected.

  • ¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethyl and methoxy groups are anticipated.

  • FT-IR (cm⁻¹): Key peaks should include a broad O-H stretch (~3400-3200 cm⁻¹), C-H stretches (~3000-2850 cm⁻¹), a strong C=O stretch from the ester (~1750-1735 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1600-1450 cm⁻¹).[13]

  • Mass Spectrometry (APCI/ESI): The molecular ion peak [M+H]⁺ is expected at m/z 248.0.[7]

Application Note I: Potential as a Fluorescent Chemosensor for Metal Ion Detection

Scientific Integrity & Causality

The 4-hydroxyquinoline scaffold provides a bidentate binding site for metal ions through the hydroxyl oxygen and the quinoline nitrogen. Upon chelation, the molecule's conformational freedom is restricted. This increased rigidity can significantly reduce non-radiative decay from the excited state, leading to a "turn-on" fluorescence response. The electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group can further tune the photophysical properties, potentially influencing the selectivity and sensitivity towards specific metal ions. This protocol outlines a systematic screening process to identify which metal ions, if any, elicit a fluorescent response.

Chelation_Mechanism cluster_ligand Ligand (Weak Fluorescence) cluster_complex Metal Complex (Enhanced Fluorescence) Ligand Ethyl 4-hydroxy-8-methoxy- quinoline-3-carboxylate Complex Rigid Metal-Ligand Complex Ligand->Complex Chelation Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Protocol: Fluorometric Titration for Metal Ion Screening

Objective: To determine the selectivity and sensitivity of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate towards various metal ions.

Materials:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (the "sensor")

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • Metal salts (e.g., chlorides or perchlorates of Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Ni²⁺, Mg²⁺, Ca²⁺)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Micropipettes and quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 mM stock solution of the sensor in the chosen solvent.

    • Prepare 10.0 mM stock solutions of each metal salt in the same solvent.

  • Determination of Excitation and Emission Wavelengths:

    • Dilute the sensor stock solution to 10 µM.

    • Record the absorption spectrum using the UV-Vis spectrophotometer to find the wavelength of maximum absorption (λ_abs_max).

    • Using the fluorometer, record the emission spectrum by exciting at λ_abs_max to find the wavelength of maximum emission (λ_em_max).

  • Selectivity Screening:

    • To a series of cuvettes, add the sensor solution to a final concentration of 10 µM.

    • To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (10 equivalents).

    • Include a "blank" cuvette containing only the sensor solution.

    • Incubate for 5 minutes at room temperature.

    • Measure the fluorescence intensity of each sample at λ_em_max (while exciting at λ_abs_max).

    • Compare the fluorescence intensity of each metal-containing sample to the blank. A significant increase or decrease indicates a potential interaction.

  • Titration of Responsive Ions:

    • For each metal ion that showed a significant response, perform a full titration.

    • Prepare a cuvette with a 10 µM solution of the sensor.

    • Incrementally add small aliquots of the corresponding 10.0 mM metal stock solution (e.g., from 0 to 20 equivalents).

    • After each addition, mix, wait for the signal to stabilize (e.g., 2 minutes), and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em_max against the concentration of the metal ion.

    • From the titration curve, the association constant (Kₐ) can be calculated using a suitable binding model (e.g., Benesi-Hildebrand).

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

Application Note II: Potential as a Luminescent Material for OLEDs

Scientific Integrity & Causality

The performance of an OLED is critically dependent on the properties of the materials used in its emissive layer (EML). 8-hydroxyquinoline derivatives, especially their metal complexes, are renowned for their high thermal stability, good film-forming properties, and efficient electroluminescence.[2][3] By forming a metal complex with an ion like Al³⁺ or Zn²⁺, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate could potentially form a stable, luminescent material suitable for an EML. The electronic properties conferred by the methoxy and ester groups will influence the HOMO/LUMO levels of the complex, which in turn determines the emission color and the efficiency of charge injection and recombination in the device. This protocol describes a standard method for fabricating a simple, solution-processed OLED to test the electroluminescent potential of a new material.

OLED_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (e.g., Host + Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., PEDOT:PSS) HTL->Anode Substrate Substrate (e.g., ITO Glass) Anode->Substrate

Caption: A generic multi-layer OLED device structure.

Protocol: Fabrication of a Solution-Processed Test OLED

Objective: To evaluate the electroluminescence of a material derived from Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Note: This entire process must be conducted in an inert atmosphere (e.g., a glovebox) to prevent degradation of the organic materials by oxygen and moisture.

Materials:

  • Patterned ITO-coated glass substrates

  • Hole-injection layer (HIL) solution: PEDOT:PSS

  • Emissive layer (EML) solution: A host material (e.g., PVK) doped with the luminescent quinoline complex, dissolved in a suitable solvent (e.g., chlorobenzene).

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporator

  • Metal for cathode (e.g., Aluminum, Calcium/Aluminum)

  • Source-measure unit for device characterization

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat with UV-Ozone for 15 minutes immediately before use to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds).[14]

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare the EML solution (e.g., PVK:Emitter at a 95:5 weight ratio).

    • Spin-coat the EML solution on top of the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).

    • Anneal the substrates at 80 °C for 30 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the cathode layer (e.g., 1 nm LiF followed by 100 nm Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation and Testing:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from the ambient atmosphere.

    • Connect the device to a source-measure unit.

    • Measure the current-voltage-luminance (I-V-L) characteristics to determine turn-on voltage, luminance, and device efficiency (cd/A and lm/W).

References

  • PrepChem (2023). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Wikipedia (2023). Gould–Jacobs reaction. Available at: [Link]

  • Al-dujaili, A. H. et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Váradi, A. et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Wikipedia (2024). OLED. Available at: [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • Kafka, S. et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Henriques, M. S. C. et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Kafka, S. et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. NIH. Available at: [Link]

  • Amerigo Scientific (2024). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Available at: [Link]

  • Lead Sciences (2024). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Available at: [Link]

  • Kappe, T. (2001). Malonates in Cyclocondensation Reactions. PMC - NIH. Available at: [Link]

  • Ren, Y., & Su, S.-J. (2025). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. RSC Publishing. Available at: [Link]

  • Cipurković, A. et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]

  • Alfafa, D. et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Available at: [Link]

  • Biotage (2010). Gould-Jacobs Quinoline-forming Reaction. Available at: [Link]

  • Cipurković, A. et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES. Available at: [Link]

  • Kappe, T. (2001). Malonates in Cyclocondensation Reactions. ResearchGate. Available at: [Link]

  • Fischer, S. et al. (2021). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. Available at: [Link]

  • Sharma, V. et al. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE. Available at: [Link]

  • El-Gazzar, A. A. et al. (2008). Dimethyl 2-(aminomethylene)malonate. ResearchGate. Available at: [Link]

  • Su, S.-J. et al. (2012). Solution processable small molecules for organic light-emitting diodes. ResearchGate. Available at: [Link]

  • Aydin, M. et al. (2021). Design and Construction of Home-Made Spin Coater for OLED Production. Available at: [Link]

  • de la Cruz, A. A. et al. (2023). Preparation of Hybrid Films Based in Aluminum 8-hydroxyquinoline for Application in Organic Light- emitting Devices. Preprints.org. Available at: [Link]

  • Lee, J. et al. (2016). Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials. PMC. Available at: [Link]

  • Hameed, A. et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Doc Brown's Chemistry (2023). Infrared spectrum of ethyl methanoate. Available at: [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SciRP.org. Available at: [Link]

  • Georgiyants, V. et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • MySkinRecipes (2024). ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. Available at: [Link]

  • Marković, S. et al. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #GQ-8-OMe-Yield-Opt Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues with the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate . This molecule is a critical pharmacophore, often serving as a precursor for fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin).

The synthesis almost universally follows the Gould-Jacobs reaction . While the chemistry is established, the "8-methoxy" substituent introduces specific electronic and steric challenges that distinguish it from unsubstituted quinolines. The electron-donating methoxy group activates the ring, facilitating cyclization, but simultaneously increases susceptibility to oxidative tarring at the high temperatures required for the reaction.

This guide deconstructs the protocol into two modular workflows: Condensation and Cyclization , providing targeted troubleshooting for each.

Module 1: The "Golden Path" Protocol

Before troubleshooting, verify your baseline against this validated standard operating procedure (SOP). Deviations here are the root cause of 80% of yield failures.

Reaction Scheme

GouldJacobs Aniline o-Anisidine (Starting Material) Intermediate Enamine Intermediate (Diethyl (((2-methoxyphenyl) amino)methylene)malonate) Aniline->Intermediate Step 1: Condensation 110-140°C DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Product Ethyl 4-hydroxy-8- methoxyquinoline-3-carboxylate (Target) Intermediate->Product Step 2: Cyclization 250-280°C Dowtherm A Byproduct1 Ethanol (Must be removed) Intermediate->Byproduct1 - EtOH Byproduct2 Ethanol (Cyclization byproduct) Intermediate->Byproduct2 - EtOH

Figure 1: The two-step Gould-Jacobs pathway. Note that ethanol is a byproduct in both steps and must be actively managed.

Baseline Protocol
ParameterStep 1: CondensationStep 2: Thermal Cyclization
Reagents o-Anisidine (1.0 eq) + DEEMM (1.05 eq)Enamine Intermediate (Isolated)
Solvent None (Neat) or TolueneDowtherm A (Diphenyl ether/biphenyl eutectic)
Concentration High (Melt)Low (High Dilution) – Critical for yield
Temperature 110°C

140°C
250°C

260°C
Atmosphere Ambient (or N2 flow)Strict Inert (N2/Ar)
Key Process Distillation of EthanolIntramolecular Elimination

Module 2: Troubleshooting Step 1 (Condensation)

Symptom: Low yield of the enamine intermediate; presence of unreacted o-anisidine; "oiling out" during crystallization.

Q1: Why is my conversion incomplete even after refluxing for hours?

A: The reaction is an equilibrium driven by the removal of ethanol.

  • The Fix: Do not simply reflux. You must distill the ethanol byproduct.

  • Protocol Adjustment: Use a Dean-Stark trap (if using toluene) or a downward distillation bridge (if running neat). If running neat, apply a slight vacuum (approx. 200 mbar) towards the end of the reaction to pull off the last traces of ethanol, pushing the equilibrium to completion [1].

Q2: The product is an oil and won't crystallize. What happened?

A: This usually indicates the presence of unreacted DEEMM or o-anisidine impurities.

  • The Fix: Recrystallize using Ethanol or Isopropanol .

  • Why: The enamine intermediate is generally a solid with a melting point around 50-60°C. If it oils out, cool the solution to -20°C and scratch the flask walls. High purity here is required for Step 2; "carrying through" crude oil often leads to charring in the high-temp step.

Module 3: Troubleshooting Step 2 (Thermal Cyclization)

Symptom: Black tar formation, low yield (<40%), difficult workup, or "gummy" precipitate. This is the critical bottleneck.

Q3: The reaction mixture turns into black tar. Is the temperature too high?

A: Paradoxically, the temperature might be too low or the ramp rate too slow .

  • The Science: The cyclization activation energy is high. If the intermediate sits at 200°C–230°C, it undergoes intermolecular polymerization rather than intramolecular cyclization.

  • The Fix:

    • Pre-heat the Dowtherm A solvent to 255°C (rolling boil).

    • Add the solid enamine intermediate portion-wise or as a pre-heated solution to the boiling solvent.

    • This "shock thermal" method ensures the intramolecular pathway is kinetically favored [2].

Q4: How does the 8-methoxy group affect the reaction conditions?

A: The 8-methoxy group is electron-donating (EDG).

  • Pros: It activates the ortho-position, making the cyclization faster than in unsubstituted anilines.

  • Cons: It makes the ring electron-rich and highly susceptible to oxidative degradation at 250°C.

  • The Fix: You must degas the Dowtherm A and run the reaction under a vigorous Nitrogen or Argon stream. Oxygen presence at 250°C will instantly char the electron-rich phenol ring.

Q5: My yield is stuck at 40-50%. How do I break the ceiling?

A: Check your Dilution Factor .

  • The Science: At high concentrations, bimolecular reactions (polymerization) compete with the unimolecular cyclization.

  • The Fix: Operate at high dilution (approx. 10-15 mL of Dowtherm A per 1 gram of intermediate). While this increases solvent waste, it is often the only way to push yields above 70% for this specific substrate [3].

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield in Cyclization CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckTemp Was T > 250°C? CheckColor->CheckTemp Yes ActionWorkup Issue is likely Workup. Check pH/Solubility. CheckColor->ActionWorkup No (Brown/Amber) CheckAtm Was Inert Gas used? CheckTemp->CheckAtm Yes ActionTemp Fix: Increase T. Use Pre-heated Solvent. CheckTemp->ActionTemp No CheckConc Concentration > 0.5M? CheckAtm->CheckConc Yes ActionAtm Fix: Sparge with N2/Ar before heating. CheckAtm->ActionAtm No ActionDilute Fix: Increase Dilution (10:1 Solvent:Reactant) CheckConc->ActionDilute Yes CheckConc->ActionWorkup No

Figure 2: Decision tree for diagnosing yield loss during the thermal cyclization step.

Module 4: Isolation & Workup

Symptom: Product is trapped in Dowtherm A; filtration is slow; product purity is low.

Q6: How do I get the product out of the high-boiling Dowtherm A?

A: Do not attempt to distill the Dowtherm.

  • The Protocol:

    • Cool the reaction mixture to room temperature. The product (Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) usually precipitates as it is less soluble in cold diphenyl ether.

    • Dilution: Add a non-polar anti-solvent. Hexane , Heptane , or Ligroin are standard [4].

    • Ratio: Add 2-3 volumes of hexane relative to the Dowtherm volume.

    • Filtration: Filter the solid and wash extensively with hexane to remove residual Dowtherm (which smells like geraniums/old tires and is hard to remove later).

Q7: The product is slightly colored. How to purify?

A:

  • Wash: Acetone wash can remove tarry impurities.

  • Recrystallization: DMF (Dimethylformamide) or Acetic Acid are excellent solvents for recrystallizing 4-hydroxyquinolines.

  • Note: The product exists in tautomeric equilibrium (4-hydroxy

    
     4-oxo). This can cause streaking on TLC. Add a drop of acetic acid to your TLC eluent to sharpen the spot.
    

Summary of Critical Parameters

VariableRecommendationReason
Step 1 Ethanol Removal Mandatory Drives equilibrium to completion.
Step 2 Temperature 250°C - 255°C Below 240°C favors side reactions.
Step 2 Addition Mode Hot Addition Prevents intermediate from lingering in "danger zone" temps.
Atmosphere Inert (N2) Prevents oxidation of the electron-rich 8-OMe ring.
Workup Solvent Hexane/Heptane Efficiently precipitates product from Dowtherm.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. (Demonstrates the necessity of high temperature for cyclization).

  • Li, J. J. (2014). Gould–Jacobs reaction. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 286-287). Springer. (Detailed mechanistic insight on the ketene intermediate).

  • US Patent 4,990,517. (1991). Quinolonecarboxylic acid derivatives.[2][3][4][5][6] (Specific example of 8-methoxy quinoline synthesis and workup using hexane/pentane).

Sources

Technical Support Center: Purification of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important quinoline derivative. Our focus is on not just how to perform these techniques, but why certain steps are crucial for achieving high purity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate?

A1: The most prevalent impurity is the uncyclized intermediate from the Gould-Jacobs reaction, which is diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.[1][2] This arises from an incomplete thermal cyclization step. Other potential impurities include starting materials if the initial condensation is incomplete, and byproducts from potential side reactions like decarboxylation if the reaction temperature is excessively high.[1]

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

A2: An oily or pasty crude product is a common issue. This often indicates the presence of residual high-boiling solvents (like Dowtherm A) or significant amounts of the uncyclized intermediate. A robust work-up procedure is critical. After cooling the reaction mixture, dilution with a non-polar solvent like pentane or hexane is effective for precipitating the solid product.[2][3] If it remains oily, trituration (stirring the paste with a glass rod) in a non-polar solvent can induce crystallization. For a related compound, a technique of dissolving the residue in aqueous sodium hydroxide, washing with toluene to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer has proven effective.[4]

Q3: I'm having trouble selecting a suitable recrystallization solvent. What do you recommend?

A3: For quinoline derivatives, particularly those with hydroxyl groups, polar protic solvents are often a good starting point. Ethanol has been successfully used for the recrystallization of a similar compound, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when heated.

Q4: My compound is streaking on the silica gel column. What can I do to improve the separation?

A4: Streaking during column chromatography is often due to overloading the column, poor solubility of the compound in the mobile phase, or interactions with the stationary phase. To mitigate this:

  • Reduce the amount of sample loaded. A general guideline is a silica gel to crude product weight ratio of at least 30:1 for straightforward separations.

  • Ensure the sample is fully dissolved in a minimal amount of the initial, least polar eluent before loading.

  • The 4-hydroxy group on your quinoline can interact strongly with the acidic silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can sometimes improve peak shape, depending on the nature of the impurities.

  • Consider using a different stationary phase, such as alumina, if silica gel proves problematic.

Troubleshooting Guide

Issue 1: Low Yield of Precipitated Product After Cyclization
Potential Cause Underlying Logic Troubleshooting Steps
Incomplete Cyclization The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures (typically >250 °C) to proceed efficiently.[2][3] Insufficient temperature or reaction time will leave a significant amount of the uncyclized intermediate in the reaction mixture.1. Verify Reaction Temperature: Ensure your heating apparatus is accurately reaching and maintaining the target temperature. 2. Increase Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
Product Loss During Work-up The product has some solubility in the precipitation solvent, leading to losses in the filtrate.1. Cool the Precipitation Mixture: Ensure the mixture is thoroughly cooled (e.g., in an ice bath) before filtration to minimize solubility. 2. Use a Less Polar Solvent: If using hexane, consider switching to pentane, which may have lower solvating power for your product.
Issue 2: Oiling Out During Recrystallization
Potential Cause Underlying Logic Troubleshooting Steps
Solvent Choice The chosen solvent may be too good a solvent, even at room temperature, or the compound's melting point may be lower than the boiling point of the solvent.1. Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth. 3. Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Presence of Impurities Impurities can disrupt the crystal lattice formation, leading to an oil instead of a solid.1. Pre-purification: If the crude product is very impure, consider a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, before attempting recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is particularly useful for removing non-acidic impurities, such as the uncyclized intermediate.

  • Dissolution: Dissolve the crude product in a 0.5 M aqueous sodium hydroxide solution. The phenolic 4-hydroxy group will be deprotonated, forming a water-soluble sodium salt.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like toluene or diethyl ether (3 x 15 mL for a 10g scale).[4] This will remove non-acidic, organic-soluble impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 10% hydrochloric acid with stirring until the solution is acidic (test with litmus paper).[4] The product will precipitate out.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (100-200 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. If solubility is low, you can adsorb the compound onto a small amount of silica gel and load the resulting powder onto the top of the column.

  • Elution: Start with a non-polar eluent and gradually increase the polarity. A common gradient for quinoline derivatives is n-hexane/ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product (Oily or Solid) Precipitation Precipitation/Trituration (e.g., with Hexane) Crude->Precipitation Initial Work-up AcidBase Acid-Base Extraction Precipitation->AcidBase If significant non-acidic impurities are present Recrystallization Recrystallization (e.g., from Ethanol) Precipitation->Recrystallization If product is reasonably pure AcidBase->Recrystallization Column Column Chromatography (Silica, Hexane/EtOAc) Recrystallization->Column If impurities persist Pure Pure Product Recrystallization->Pure High Purity Column->Pure Acid_Base_Extraction cluster_0 Step 1: Dissolution & Separation cluster_1 Step 2: Precipitation & Isolation Crude Crude Product Add_NaOH Add 0.5M NaOH Crude->Add_NaOH SeparatoryFunnel Separatory Funnel (Aqueous + Organic Layers) Add_NaOH->SeparatoryFunnel Wash Wash with Toluene SeparatoryFunnel->Wash Remove Organic Impurities AqueousLayer Aqueous Layer (Contains Product Salt) Add_HCl Acidify with 10% HCl AqueousLayer->Add_HCl Precipitate Precipitated Product Add_HCl->Precipitate Filter Filter & Wash with Water Precipitate->Filter PureSolid Pure Solid Product Filter->PureSolid

Caption: Workflow for Acid-Base Extraction Protocol.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Zia, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Retrieved from [Link]

  • Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3198. Retrieved from [Link]

  • Kafka, S., et al. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Tsuchiya, M., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17666. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Picchioni, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. arXiv preprint arXiv:2405.10863. Retrieved from [Link]

  • Fieser, L. F., & Williamson, K. L. (n.d.). Organic Experiments. D.C. Heath and Company. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

How to avoid tar formation in Skraup and Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Tar Formation in Skraup and Doebner-von Miller Reactions.

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that while the Skraup and Doebner-von Miller reactions are powerful tools for constructing the quinoline core, they are frequently plagued by the formation of intractable tars, leading to low yields and challenging purifications. This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot these classic reactions effectively. Here, we address the most common issues encountered in the lab, offering field-proven insights and solutions.

Part 1: The Skraup Quinoline Synthesis

The Skraup synthesis is a cornerstone reaction, creating quinolines from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[1] Its primary drawback is its notoriously violent and exothermic nature, which is a major contributor to the formation of tar.[2][3]

Frequently Asked Questions (FAQs): Skraup Synthesis

Question 1: My Skraup reaction mixture is turning into a thick, dark, unworkable tar. What is happening and how can I prevent it?

Answer: This is the most common failure mode in the Skraup synthesis. The root cause is the acid-catalyzed polymerization of acrolein.[2] Under the reaction's high-temperature and strongly acidic conditions, glycerol rapidly dehydrates to form acrolein.[4][5] This highly reactive α,β-unsaturated aldehyde readily polymerizes, creating high-molecular-weight tars that trap your desired product and complicate isolation.[2][6]

Here are the critical preventative measures:

  • Moderate the Exotherm: The reaction is intensely exothermic. Uncontrolled temperature spikes dramatically accelerate acrolein polymerization. The addition of ferrous sulfate (FeSO₄) is a crucial and classic technique to moderate the reaction's vigor.[1][6] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a dangerous runaway reaction.

  • Strict Temperature Control: Do not overheat the reaction. Begin by heating the mixture gently. Once the reaction initiates (often indicated by boiling or a color change), you must remove the external heat source immediately.[6] The reaction's own exotherm should be sufficient to sustain it for a period. Only reapply gentle heat after this initial, vigorous phase has subsided to drive the reaction to completion.

  • Controlled Reagent Addition: The order and rate of addition are critical for safety and yield. The standard and safest order is: aniline, ferrous sulfate, glycerol, and then the slow, careful addition of concentrated sulfuric acid while cooling the flask in an ice-water bath.[2][6] This prevents a premature and violent dehydration of glycerol.

Question 2: The reaction is incredibly violent, even with ferrous sulfate. Are there safer alternatives to nitrobenzene as the oxidant?

Answer: Yes. While nitrobenzene is the traditional oxidizing agent, it also contributes to the violence of the reaction.[1][2] For a less vigorous and more controlled synthesis, consider these alternatives:

  • Arsenic Acid (H₃AsO₄): This is a well-documented, milder alternative that results in a much less violent reaction.[2][6] However, due to its toxicity, appropriate safety and disposal protocols are paramount.

  • Iodine (I₂): Iodine can be a highly effective and milder oxidizing agent. It can be used in catalytic amounts, often generated in situ from potassium iodide and sulfuric acid, which helps to control the exotherm.[2][6]

Question 3: I've managed to reduce the tar, but my crude product is still very impure. What is the most effective method for purification?

Answer: The physical properties of quinoline lend themselves perfectly to a classic purification technique that is exceptionally effective at removing non-volatile tar.

  • Steam Distillation: This is the most common and highly recommended method.[6] After the reaction is complete, the mixture is cooled, diluted, and made strongly alkaline with sodium hydroxide. Passing steam through this mixture allows the volatile quinoline product to be carried over with the steam, leaving the non-volatile tar and inorganic salts behind. The quinoline can then be separated or extracted from the aqueous distillate.[6]

  • Activated Carbon Treatment: If your distilled product is still colored, you can dissolve it in an appropriate solvent and treat it with activated carbon to adsorb colored impurities before a final distillation or crystallization.[6]

Troubleshooting Guide: Skraup Synthesis
Visualizing the Problem: Tar Formation Pathway

The following diagram illustrates the critical branching point where the reaction can either proceed to the desired quinoline product or diverge to form polymeric tar.

Skraup_Mechanism Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Acrolein Acrolein Intermediate H2SO4->Acrolein Dehydration Michael_Adduct Michael Addition Product (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct + Aniline Tar Polymeric Tar (Byproduct) Acrolein->Tar Polymerization (High Temp, High [H⁺]) Aniline Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization + Dehydration Quinoline Quinoline (Product) Dihydroquinoline->Quinoline Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene, I₂)

Caption: Reaction pathway of the Skraup synthesis, highlighting the polymerization of acrolein.

Part 2: The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[7][8] While generally less violent than the Skraup, it is still highly susceptible to tar formation from the polymerization of the carbonyl starting material.[9][10]

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Question 1: My Doebner-von Miller reaction is producing a thick polymer and very low yields. What is the primary cause?

Answer: Similar to the Skraup reaction, the issue is the acid-catalyzed self-polymerization of your α,β-unsaturated carbonyl starting material.[9][10] The strongly acidic conditions required for the reaction are also ideal for polymerizing the carbonyl compound, creating tar and consuming your reactant.

The single most effective strategy to combat this is to physically separate the bulk of the carbonyl compound from the acid catalyst.

  • Employ a Biphasic Solvent System: This is a highly recommended and effective modern solution.[7][9] By using a water-immiscible organic solvent (like toluene) alongside the aqueous acid, you can sequester the α,β-unsaturated carbonyl in the organic phase. The aniline, protonated in the aqueous phase, reacts at the interface. This dramatically reduces the concentration of the carbonyl compound exposed to the high acidity of the aqueous phase at any given moment, thus minimizing polymerization and boosting yields.[7][9]

Question 2: Besides a biphasic system, what other parameters can I adjust to minimize tar formation?

Answer: Optimizing reaction parameters is key to suppressing polymerization side reactions.

  • Gradual Reagent Addition: Instead of adding all reagents at once, slowly add the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline.[9][10] This keeps the instantaneous concentration of the polymerizable substrate low, favoring the desired reaction with aniline.

  • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tarring. You can experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[8][9] Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.

  • Control Reaction Temperature: Higher temperatures promote polymerization.[9] It is crucial to maintain the lowest effective temperature that allows for a reasonable reaction rate. Stepwise heating or controlled addition of reagents can help manage any exotherms.

Question 3: My final product is contaminated with dihydroquinoline impurities. How do I ensure the reaction goes to completion?

Answer: This indicates an incomplete final oxidation step. The Doebner-von Miller reaction forms a dihydroquinoline intermediate that must be oxidized to the aromatic quinoline product.[9]

  • Choice and Stoichiometry of Oxidant: Ensure you are using an effective oxidizing agent in sufficient quantity. While traditional oxidants like nitrobenzene or arsenic acid are used, cleaner alternatives include air (aerobic oxidation) or selenium dioxide.[9] A stoichiometric excess of the oxidant is often required to drive the reaction to completion.

  • Monitor the Reaction: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate. If the starting aniline is consumed but the intermediate remains, you may need to increase the reaction time or temperature for the oxidation step.

  • Post-Reaction Oxidation: If you have already isolated your product and found it to be contaminated, you can perform a separate oxidation step using an appropriate agent like manganese dioxide (MnO₂) or DDQ.[9]

Troubleshooting Guide: Doebner-von Miller Reaction
Experimental Protocol: Minimized-Tar Synthesis of 2-Methylquinoline

This protocol incorporates the biphasic system and gradual addition techniques to minimize tar formation.[9]

  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the aqueous aniline hydrochloride solution to reflux.

  • Reagent Preparation: In the addition funnel, dissolve crotonaldehyde (1.2 eq), the α,β-unsaturated aldehyde, in toluene.

  • Gradual Addition: Add the toluene solution of crotonaldehyde dropwise to the refluxing aqueous solution over a period of 1-2 hours. The slow addition is critical to prevent polymerization.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Allow the biphasic mixture to cool to room temperature.

    • Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 9).

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues in both reactions.

Troubleshooting_Workflow cluster_Skraup cluster_DvM Start High Tar Formation? ReactionType Which Reaction? Start->ReactionType Yes Success Low Tar, Higher Yield Start->Success No Skraup_Solutions Skraup Synthesis Solutions ReactionType->Skraup_Solutions Skraup DvM_Solutions Doebner-von Miller Solutions ReactionType->DvM_Solutions Doebner-von Miller Skraup_Sol1 1. Add FeSO₄ moderator Skraup_Solutions->Skraup_Sol1 Skraup_Sol2 2. Control temperature carefully (remove heat after initiation) Skraup_Sol1->Skraup_Sol2 Skraup_Sol3 3. Use milder oxidant (Iodine) Skraup_Sol2->Skraup_Sol3 Skraup_Sol3->Success DvM_Sol1 1. Use biphasic system (e.g., Water/Toluene) DvM_Solutions->DvM_Sol1 DvM_Sol2 2. Add carbonyl reactant slowly DvM_Sol1->DvM_Sol2 DvM_Sol3 3. Optimize acid catalyst (consider Lewis acids) DvM_Sol2->DvM_Sol3 DvM_Sol3->Success

Caption: A logical workflow for troubleshooting tar formation in quinoline syntheses.

Summary of Anti-Tarring Strategies
ParameterSkraup SynthesisDoebner-von Miller SynthesisRationale
Temperature Gentle initial heating; remove heat after exotherm starts.[6]Maintain lowest effective temperature.[9]Minimizes the rate of acid-catalyzed polymerization of carbonyl intermediates.
Reagent Addition Add H₂SO₄ slowly with cooling.[6]Add α,β-unsaturated carbonyl slowly to the aniline solution.[10]Keeps the instantaneous concentration of polymerizable species low.
Additives Ferrous sulfate (FeSO₄) is essential.[6]Not typically required.Moderates the violent exotherm in the Skraup reaction, preventing temperature spikes.
Solvent System Typically neat or with nitrobenzene as solvent/oxidant.[2]Biphasic system (e.g., water/toluene) is highly effective.[7]Sequesters the carbonyl compound away from the high concentration of acid catalyst.
Catalyst/Reagents Use milder oxidants like Iodine or Arsenic Acid .[2]Consider milder Lewis acids (ZnCl₂, SnCl₄) over strong Brønsted acids.[9]Reduces reaction vigor and can lower the rate of polymerization side reactions.
References
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
  • Byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
  • Avoiding polymerization in Skraup synthesis of quinolines. (2025). BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Sridharan, V., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). (2025). BenchChem.
  • Skraup reaction. (2023). Wikipedia.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

  • Nag, L., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 980. Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). University of Calicut.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Quinoline Synthesis - Skraup. (n.d.). Organic Chemistry Portal.
  • Skraup reaction process for synthesizing quinolones. (2000). Google Patents.
  • Doebner–Miller reaction. (2023). Wikipedia. Available at: [Link]

Sources

Technical Support Center: Recrystallization Methods for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the recrystallization of quinoline-based compounds. As quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1][2] This resource is designed to address the specific challenges encountered during the purification of these heterocyclic compounds.

I. Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific issues you may encounter during the recrystallization of quinoline-based compounds, offering explanations and actionable solutions based on established chemical principles.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals

Scenario: Upon cooling your saturated solution, instead of forming fine crystals, an oily layer separates from the solvent.

Causality: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.[3] This is common with compounds that have relatively low melting points or when the cooling process is too rapid. Impurities can also suppress the melting point of the compound, contributing to this issue.

Solutions:

  • Reheat and Add More Solvent: Return the mixture to the heat source and add a small amount of additional solvent to increase the saturation temperature.[3] This ensures the compound remains dissolved at a lower temperature, allowing for a more controlled crystallization process.

  • Slow Down the Cooling Rate: After redissolving, allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling encourages precipitation over crystallization.[4]

  • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a co-solvent system. A good starting point for many quinoline derivatives is a mixture of a solvent in which the compound is highly soluble (e.g., ethanol, acetone) and an anti-solvent in which it is poorly soluble (e.g., water, hexane).[5][6]

  • Charcoal Treatment: If impurities are suspected, a charcoal treatment of the hot solution can remove colored and some soluble impurities that may be interfering with crystal lattice formation.[3]

Problem 2: No Crystal Formation Upon Cooling

Scenario: The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality: This typically indicates that the solution is not supersaturated, meaning too much solvent was initially added.[7]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level.[7][8] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[7][8] This provides a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, it's necessary to reduce the amount of solvent. Gently heat the solution to boil off a portion of the solvent until the solution becomes slightly cloudy, indicating saturation.[3] Then, add a very small amount of hot solvent to redissolve the precipitate and allow it to cool slowly.

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool.

Problem 3: Poor Recovery of Crystalline Product

Scenario: After filtration and drying, the yield of purified crystals is significantly lower than expected.

Causality: Several factors can contribute to low recovery:

  • Using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor.[3][7]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is too warm or in too large a volume.[7]

Solutions:

  • Minimize Solvent Usage: Always use the minimum amount of near-boiling solvent to dissolve the crude product.[7]

  • Optimize Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[7]

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate (mother liquor), you can concentrate the solution by boiling off some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: Crystals are Colored Despite the Pure Compound Being Colorless

Scenario: The final crystalline product retains a colored tint.

Causality: This indicates the presence of colored impurities that were not effectively removed during the recrystallization process.

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Charcoal has a high surface area and can adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.

  • Multiple Recrystallizations: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

  • Column Chromatography: If recrystallization fails to remove the colored impurities, purification by column chromatography may be required.[9]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing my quinoline-based compound?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For quinoline and its derivatives, which span a range of polarities, common starting points include ethanol, methanol, acetone, or ethyl acetate.[5][10][11] It is often beneficial to use a co-solvent system, such as ethanol/water, acetone/hexane, or methanol/acetone, to fine-tune the solubility.[5][12] The choice can be guided by literature precedents for similar quinoline analogs.[13]

Q2: How does the pH of the solution affect the recrystallization of quinoline derivatives?

A2: The basic nitrogen atom in the quinoline ring system makes its solubility highly pH-dependent.[10][13] In acidic conditions, the nitrogen can be protonated to form a salt, which is generally more soluble in polar solvents like water.[13] Conversely, in basic conditions, the neutral "free-base" form is less soluble in water but more soluble in organic solvents.[13] This property can be exploited for purification. For example, a basic quinoline derivative can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by adding a base.

Q3: What is the purpose of a "hot filtration" step?

A3: A hot filtration is performed when the crude solid contains insoluble impurities. The impure solid is dissolved in a minimum of hot solvent, and the hot solution is quickly filtered to remove the insoluble materials before the solution cools and the desired product begins to crystallize.[14]

Q4: Can I use the same solvent for recrystallization that was used for the reaction?

A4: Yes, and it's often a good starting point. If the compound was synthesized in a solvent like ethanol or toluene and precipitated upon cooling, that same solvent is a likely candidate for recrystallization.[13]

Q5: How can I confirm the purity of my recrystallized quinoline compound?

A5: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

III. Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization method.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your quinoline compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good first choice for quinoline derivatives.[5]

  • Dissolution: Place the crude quinoline compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the hot solvent dropwise until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

Protocol 2: Two-Solvent (Co-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the quinoline compound (the "good" solvent), while the other should not (the "bad" or "anti-solvent"). Common pairs include ethanol/water, methanol/ether, and acetone/hexane.[5][6]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualization of Recrystallization Workflow

Recrystallization_Workflow start Crude Quinoline Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end Troubleshooting_Logic start Cooling Solution oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes induce_xtal Induce Crystallization (Scratch/Seed) no_crystals->induce_xtal Yes proceed Proceed to Filtration no_crystals->proceed No reheat_add_solvent->start reduce_solvent Reduce Solvent Volume induce_xtal->reduce_solvent Fails reduce_solvent->start

Caption: Decision-making process for common recrystallization issues.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Quinoline Derivatives
Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar Protic78A good general-purpose solvent for many quinoline derivatives. [5]
MethanolPolar Protic65Similar to ethanol, but with a lower boiling point.
AcetonePolar Aprotic56Effective for less polar derivatives, often used in co-solvent systems.
Ethyl AcetateMid-Polarity77Useful for a range of polarities.
TolueneNon-Polar111Can be effective for non-polar quinoline analogs.
WaterHighly Polar100Generally a poor solvent for neutral quinolines but excellent for their salts. [1][13]
n-Hexane / AcetoneCo-SolventVariableEffective for purifying less polar derivatives. [5]
n-Hexane / Ethyl AcetateCo-SolventVariableAnother good co-solvent system for less polar compounds. [5]
Methanol / AcetoneCo-SolventVariableUseful for adjusting polarity for moderately polar compounds. [12]

References

  • 2-(2-quinolyl)quinoline - Solubility of Things. [Link]

  • Quinoline - Wikipedia. [Link]

  • Quinoline - Sciencemadness Wiki. [Link]

  • Purification of heterocyclic organic nitrogen compounds - Google P
  • The crystallization of quinoline - Google P
  • Quinoline compounds and process of making same - Google P
  • Recrystallization. --->. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • Troubleshooting - Chemistry LibreTexts. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Purification by Recrystallization - CUNY. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Crystallization Method Development and Optimization - Triclinic Labs. [Link]

  • Recrystallization Issues : r/Chempros - Reddit. [Link]

  • Process development of API crystallization: a model-driven approach. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. [Link]

  • Recrystallization - YouTube. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. [Link]

  • recrystallisation experimental techniques required. [Link]

  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent - ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the complex challenges in the synthesis of polysubstituted quinolines. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, in-depth solutions to common experimental hurdles. Drawing from established literature and field experience, we will explore the causality behind synthetic failures and provide robust, actionable troubleshooting strategies in a direct question-and-answer format.

Part 1: General Troubleshooting & Purification

This initial section addresses overarching issues applicable to most quinoline syntheses, from starting material integrity to final product purification.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is failing or giving very low yields across different methods. Where should I start my investigation?

A1: When facing broad synthetic failure, it's crucial to return to first principles before optimizing a specific reaction.

  • Starting Material Purity: Anilines are notoriously susceptible to air oxidation, often indicated by a darkening in color. Impurities can interfere with catalysis and lead to byproduct formation.

    • Actionable Advice: If oxidation is suspected, purify the aniline via distillation or column chromatography immediately before use. Verify the purity of your carbonyl component (e.g., β-diketone, α-methylene ketone) by NMR or GC-MS.

  • Solvent and Atmosphere: Many quinoline syntheses involve sensitive intermediates.

    • Actionable Advice: Ensure you are using dry, degassed solvents, especially for modern transition-metal-catalyzed reactions.[1] If your reaction involves organometallic intermediates, maintain a strictly inert atmosphere (Nitrogen or Argon).

  • Catalyst Activity: Both acid and base catalysts can degrade over time.

    • Actionable Advice: Use a fresh batch of catalyst or verify the activity of your current stock. For Lewis acids, ensure they have not been deactivated by ambient moisture.[2]

Q2: My crude product is a complex mixture, and I'm struggling with purification. What are the best strategies for isolating quinoline derivatives?

A2: Quinoline purification can be challenging due to the basicity of the nitrogen atom.

  • For Tarry Residues (Common in Skraup/Doebner-von Miller):

    • Initial Workup: After neutralizing the strong acid, a primary purification can be achieved via steam distillation, which is effective at separating the volatile quinoline product from non-volatile tars and inorganic salts.[3][4]

  • Chromatographic Purification:

    • Problem: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to peak tailing, streaking, or even irreversible adsorption.[5]

    • Solution 1 (Mobile Phase Modification): Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system. This neutralizes the acidic sites on the silica, dramatically improving peak shape.[5]

    • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a more inert stationary phase like neutral or basic alumina. For highly lipophilic derivatives, reverse-phase (C18) chromatography may be more suitable.[5]

  • Crystallization:

    • High Purity Strategy: For achieving high purity, consider forming a salt of the quinoline. Protonating the basic nitrogen with an acid (e.g., phosphoric acid) forms a salt that can be selectively crystallized, leaving neutral impurities behind in the mother liquor. The pure quinoline is then regenerated by neutralization with a base.[3] This technique can elevate purity to >99%.[3][6]

Part 2: Method-Specific Troubleshooting Guides

This section dives into the specific challenges and solutions for the most common named reactions used to synthesize polysubstituted quinolines.

A. The Friedländer Synthesis

This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7]

Q: I am experiencing a very low yield in my Friedländer synthesis. What are the common causes?

A: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[8]

  • Cause 1: Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acids or bases, which can degrade starting materials or the final product.[7][8]

    • Solution: Modern approaches often use milder, more efficient catalysts. Consider using Y(OTf)₃ at room temperature, gold(III) catalysts, or solid acid catalysts like silica nanoparticles which can proceed under gentler conditions.[8][9][10] Microwave-assisted synthesis using acetic acid as both catalyst and solvent can also dramatically improve yields and reduce reaction times.[10]

  • Cause 2: Competing Side Reactions: The most common side reaction is the self-condensation (aldol reaction) of the α-methylene ketone, which consumes starting material and reduces the yield of the desired quinoline.[8]

    • Solution: To avoid this, you can use the imine analog of the o-aminoaryl ketone instead of the ketone itself. This strategy has been successfully employed in the synthesis of complex molecules like camptothecin.[7]

  • Cause 3: Poor Regioselectivity: When using an unsymmetrical ketone, two different regioisomers can form, splitting the yield.[11]

    • Solution: Regioselectivity can be controlled by catalyst choice. Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product.[8] Another advanced strategy is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to force the reaction down a single pathway.[7]

Start Start: Low Yield in Friedländer Synthesis Check_Purity Verify Purity of 2-Aminoaryl Carbonyl & α-Methylene Ketone Start->Check_Purity Side_Reaction Primary Issue: Side Reactions? Check_Purity->Side_Reaction Regio_Issue Primary Issue: Poor Regioselectivity? Side_Reaction->Regio_Issue No Use_Imine Solution: Use Imine Analog of 2-Aminoaryl Carbonyl Side_Reaction->Use_Imine Yes Harsh_Cond Primary Issue: Harsh Conditions? Regio_Issue->Harsh_Cond No Change_Catalyst_Regio Solution: Use Amine Catalyst or Ionic Liquid Regio_Issue->Change_Catalyst_Regio Yes Change_Catalyst_Mild Solution: Use Milder Catalyst (e.g., Y(OTf)₃, Au(III)) Harsh_Cond->Change_Catalyst_Mild Yes Use_MW Solution: Employ Microwave Irradiation Harsh_Cond->Use_MW Yes End End: Optimized Synthesis Harsh_Cond->End No Use_Imine->End Change_Catalyst_Regio->End Change_Catalyst_Mild->End Use_MW->End

Caption: Troubleshooting workflow for common issues in Friedländer synthesis.[12]

B. The Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][14] A primary challenge here is controlling regioselectivity.[12]

Q: My Combes synthesis is producing a mixture of regioisomers. How can I direct the cyclization to a single product?

A: The formation of undesired regioisomers is a classic problem in the Combes synthesis, arising from the two non-equivalent carbonyl groups of the β-diketone.[13][15] The regiochemical outcome is a delicate balance of steric and electronic factors.[12]

  • Cause: The initial condensation of the aniline can occur at either carbonyl group, and the subsequent acid-catalyzed cyclization (the rate-determining step) determines the final product ratio.[13][16]

  • Solution 1 (Steric Control): Increasing the steric bulk on one side of the β-diketone can effectively block the aniline from attacking that carbonyl, favoring the formation of the less sterically hindered product. For instance, using a bulkier R group on the diketone often leads to the formation of 2-substituted quinolines.[12][13]

  • Solution 2 (Electronic Control): The electronic nature of substituents on the aniline also plays a key role. Electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used. Conversely, electron-withdrawing groups (like chloro or fluoro) favor the 4-CF₃ regioisomer.[13]

  • Solution 3 (Catalyst/Solvent System): The choice of acid catalyst is critical. While concentrated sulfuric acid is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol (like ethanol) can provide superior regioselectivity and cleaner reactions.[12][13]

C. The Skraup and Doebner-von Miller Reactions

These related syntheses are powerful but are notorious for their harsh and often violent reaction conditions. The Skraup synthesis uses glycerol, while the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones.[17][18]

Q1: My Skraup reaction is extremely exothermic and difficult to control, often resulting in a tarry, intractable mass. How can I make this reaction safer and cleaner?

A1: The violent exotherm is the most significant drawback of the classical Skraup synthesis.[19][20]

  • Cause: The reaction involves the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is highly exothermic, followed by a vigorous condensation and oxidation sequence.[17][21]

  • Solution 1 (Use a Moderator): The most common and effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is widely used; it is believed to act as an oxygen carrier, smoothing the reaction over a longer period and preventing it from becoming uncontrollable.[19][22] Boric acid can also be used as a moderator, though it may slightly lower the yield.[19][22]

  • Solution 2 (Procedural Control): Careful, slow, portion-wise addition of the concentrated sulfuric acid to the cooled mixture is critical. Maintaining vigorous stirring throughout the addition helps dissipate heat.[4][19]

  • Solution 3 (Modern Alternatives): Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a much cleaner reaction and may even eliminate the need for an external oxidant.[9] Microwave heating has also been shown to dramatically reduce reaction times and improve yields.[9]

Q2: My Doebner-von Miller reaction is plagued by tar formation, leading to low yields and difficult purification.

A2: Tar formation in the Doebner-von Miller reaction is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]

  • Cause: Strong acids can easily induce self-condensation and polymerization of the aldehyde or ketone starting material, especially at high temperatures.[2]

  • Solution 1 (Slow Addition/In Situ Generation): One effective strategy is to add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, minimizing polymerization.[2] An even better approach is to generate the α,β-unsaturated carbonyl in situ from an aldol condensation (the Beyer method).[18] For example, slowly adding acetaldehyde to an acidic aniline solution allows it to form crotonaldehyde, which is immediately consumed in the main reaction.[2]

  • Solution 2 (Catalyst Optimization): The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[2][18] Optimize the catalyst to find one that promotes the desired cyclization without excessively promoting polymerization.

Part 3: Protocols & Data

To provide a practical context, detailed protocols for both a classical and a modern synthesis are provided below.

Experimental Protocol 1: Classical Skraup Synthesis of Quinoline

This protocol is a representative example adapted from established procedures, incorporating safety moderators.[4]

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole), which acts as the oxidant.[4]

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g) to the mixture.[4]

  • Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid (100 ml). The addition is highly exothermic; control the rate to prevent excessive temperature increase. Ensure the reagents are well-mixed before heating.[4][22]

  • Reaction: Gently heat the mixture. The reaction will become exothermic and begin to boil. Once the reaction is self-sustaining, remove the external heat source.[4]

  • Reflux: After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux (oil bath temp ~140-150°C) for 3-4 hours.[4]

  • Work-up: Cool the mixture to room temperature and carefully dilute with water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Isolate the crude quinoline via steam distillation. The quinoline will co-distill with water. Extract the distillate with a solvent like dichloromethane, dry the organic layer, and remove the solvent. Purify the final product by vacuum distillation.[3][4]

Experimental Protocol 2: Modern Y(OTf)₃-Catalyzed Friedländer Synthesis

This method from provides a mild and efficient one-step synthesis at room temperature.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL).

  • Reagent Addition: Add the α-methylene ketone (1.2 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[9]

Data Summary: Comparison of Catalytic Systems

The choice of catalyst can dramatically impact reaction outcomes. The table below summarizes the effect of different catalysts on yield for representative quinoline syntheses.

Synthesis MethodReactantsCatalyst / ConditionsYield (%)Reference
Friedländer 2-aminoacetophenone, Ethyl acetoacetateY(OTf)₃, MeCN, rt90-95%[9]
Friedländer 2-aminobenzophenone, AcetoneAcetic Acid, Microwave92%[10]
Friedländer 2-aminobenzaldehyde, CyclohexanoneSiO₂ Nanoparticles, Solvent-free, 80°C95%[8]
Skraup 4-Hydroxyaniline, GlycerolH₂SO₄, Microwave, 200°C66%[14]
Doebner-von Miller Aniline, CrotonaldehydeHCl, Toluene~70-80%[23]
Pd-Catalyzed o-Acylaniline, AlkenePd(TFA)₂, Cu(OTf)₂, O₂, 110°C40-93%[24]

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry.
  • byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
  • Preventing side product formation in the synthesis of quinoline deriv
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • Combes quinoline synthesis. Wikipedia.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • Technical Support Center: Improving Regioselectivity in Quinoline Synthesis. BenchChem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Purification method of 8-hydroxyquinoline crude product.
  • Doebner reaction. Wikipedia.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Process for purification of quinoline yellow.
  • Skraup reaction. Wikipedia.
  • A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. BenchChem.
  • Doebner–Miller reaction. Wikipedia.
  • Skraup reaction. Free College Essays.
  • QUINOLINE. Organic Syntheses Procedure.
  • Doebner-Miller Reaction. SynArchive.
  • Plausible mechanism for the synthesis of polysubstituted quinolines [catalysis by AgOTf].
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Concerning the mechanism of the Friedländer quinoline synthesis.
  • Synthesis of deriv
  • Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca.

Sources

Technical Support Center: Enhancing the Stability of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for enhancing the stability of this compound in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven strategies to empower you in your experimental endeavors.

Understanding the Stability Profile of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound with a molecular structure that presents several potential sites for chemical degradation. A thorough understanding of its chemical functionalities—the 4-hydroxyquinoline core, the ethyl ester at the 3-position, and the methoxy group at the 8-position—is paramount to predicting and mitigating instability.

The quinoline ring system, particularly with a hydroxyl group, can be susceptible to photodegradation. The presence of the phenolic hydroxyl and methoxy groups makes the molecule potentially vulnerable to oxidation, while the ethyl ester linkage is a primary site for hydrolysis under both acidic and basic conditions.

Potential Degradation Pathways

Based on the chemical structure, we can anticipate three primary degradation pathways in solution:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage, especially in the presence of acid or base, yielding the corresponding carboxylic acid (4-hydroxy-8-methoxyquinoline-3-carboxylic acid) and ethanol. This process can significantly alter the compound's solubility and biological activity.

  • Oxidation: The electron-rich aromatic system, activated by the hydroxyl and methoxy groups, is a potential target for oxidative degradation. This can lead to the formation of quinone-like structures or other oxidized species, often resulting in colored degradants.

  • Photodegradation: Aromatic heterocyclic compounds like quinolines can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including ring opening or the formation of various photoproducts.[1]

Below is a diagram illustrating these potential degradation pathways.

cluster_main Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate B Hydrolysis (Acid/Base Catalyzed) A->B H+ / OH- H2O C Oxidation (e.g., Peroxides, O2) A->C [O] D Photodegradation (UV/Visible Light) A->D E 4-hydroxy-8-methoxyquinoline-3-carboxylic acid + Ethanol B->E F Oxidized Quinone-like Species C->F G Complex Photoproducts D->G

Caption: Potential Degradation Pathways.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I've dissolved the compound in an aqueous buffer, and I'm observing a decrease in purity over time, even when stored in the dark. What is the likely cause?

A: This is a classic sign of hydrolysis of the ethyl ester group. The rate of hydrolysis is highly dependent on the pH of your solution. Both acidic and basic conditions can catalyze this degradation.[2]

  • Troubleshooting Steps:

    • Analyze pH: Confirm the pH of your solution. Even seemingly neutral buffers can have a pH that promotes slow hydrolysis over time.

    • Adjust pH: If possible for your experimental design, adjust the pH to a more neutral range (e.g., pH 6-7). The stability of similar compounds has been shown to be greatest in this range.[3]

    • Consider Solvent: If your experiment allows, using a co-solvent like ethanol or DMSO can reduce the concentration of water and slow down hydrolysis. However, be mindful of potential solvent-analyte interactions.[4]

Q2: My solution of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is developing a yellow or brownish tint, especially when exposed to air. Why is this happening?

A: The development of color is a strong indicator of oxidative degradation. The phenolic hydroxyl group on the quinoline ring makes the compound susceptible to oxidation, which can be accelerated by exposure to oxygen, trace metal ions, and light.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing your solution, de-gas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: Incorporate a small amount of an antioxidant into your solution. Common choices include butylated hydroxytoluene (BHT) for organic-based solutions or ascorbic acid for aqueous solutions.[5][6][7]

    • Chelating Agents: If trace metal ion contamination is suspected (which can catalyze oxidation), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration.

Q3: I'm seeing multiple new peaks in my HPLC analysis after my solution was left on the benchtop under ambient light. What could be causing this?

A: The appearance of multiple degradation products upon exposure to light points to photodegradation. The quinoline ring system is known to be photoreactive.[1][8]

  • Troubleshooting Steps:

    • Protect from Light: Always handle and store solutions of this compound in amber vials or by wrapping containers in aluminum foil to protect them from light.

    • Limit Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

    • Consider a UV Absorber: For formulations, the inclusion of a UV-absorbing excipient may be beneficial, though this is a more advanced formulation strategy.[9]

Best Practices for Enhancing Stability in Solution

Proactive measures can significantly improve the stability and reproducibility of your experiments.

ParameterRecommendationRationale
pH Control Maintain solutions in a buffered system, ideally between pH 6 and 7.Minimizes acid- and base-catalyzed hydrolysis of the ethyl ester.
Solvent Selection Use high-purity, de-gassed solvents. Consider aprotic solvents (e.g., DMSO, DMF) or alcoholic solvents (e.g., ethanol) for stock solutions.Reduces exposure to water (for hydrolysis) and dissolved oxygen (for oxidation).
Temperature Store stock solutions at 2-8°C or frozen at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.Lowers the rate of all chemical degradation reactions.
Atmosphere For sensitive experiments or long-term storage, prepare and store solutions under an inert atmosphere (nitrogen or argon).Prevents oxidative degradation by excluding oxygen.
Light Protection Always use amber glassware or protect containers from light.Prevents photodegradation of the quinoline ring system.
Use of Additives For working solutions, consider the addition of antioxidants.Scavenges free radicals and reactive oxygen species to prevent oxidation.

Experimental Protocols

A crucial aspect of working with a potentially unstable compound is to characterize its stability profile under your specific experimental conditions. A forced degradation study is an essential tool for this purpose.[10][11]

Protocol: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.

    • Photodegradation: Expose a 100 µg/mL solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[13][14][15]

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Aqueous Component (A): 0.1% Formic acid or a phosphate buffer (pH 3-7).

    • Organic Component (B): Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute any more non-polar degradation products. A generic gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This will help in identifying peaks that may not be visible at a single wavelength.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by Stability-Indicating HPLC-UV/PDA B->C D Identify Degradation Products (LC-MS/MS, NMR) C->D E Quantify Degradation and Assess Mass Balance C->E

Caption: Forced Degradation Study Workflow.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution? A: For short-term use, high-purity DMSO or ethanol are good choices. For longer-term storage, ensure the solvent is anhydrous and store the solution under an inert atmosphere at low temperatures.

Q: Can I use a phosphate buffer for my aqueous solution? A: Yes, a phosphate buffer is a good choice for maintaining a stable pH. Aim for a pH between 6 and 7 for optimal stability. Be aware that buffer components can sometimes interact with the analyte, so it is important to run a control.

Q: How much antioxidant should I add to my solution? A: A typical starting concentration for antioxidants like BHT or ascorbic acid is 0.01% to 0.1% (w/v). The optimal concentration may need to be determined experimentally.

Q: The solid material has changed color over time. Is it still usable? A: A color change in the solid material suggests degradation, likely due to oxidation or light exposure. It is highly recommended to re-analyze the purity of the material before use. If significant degradation has occurred, it may be necessary to obtain a fresh batch.

Q: Are there any known incompatible excipients? A: While specific compatibility studies for this compound are not widely available, be cautious with excipients that are strongly acidic or basic. Additionally, excipients with reactive functional groups or those known to contain peroxide impurities should be used with care. Always perform compatibility studies with your intended formulation.[16][17]

References

  • Anonymous. Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. jetir.org. Accessed January 30, 2026. https://www.jetir.org/papers/JETIR1701420.pdf.
  • Anonymous. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4121711/.
  • Anonymous. Ethyl 4-hydroxyquinoline-3-carboxylate. Chem-Impex. Accessed January 30, 2026. https://www.chemimpex.com/products/06428.
  • Anonymous. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630467/.
  • Anonymous. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Accessed January 30, 2026. https://www.mdpi.com/1420-3049/25/18/4321.
  • Anonymous. (PDF) Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. Accessed January 30, 2026. https://www.researchgate.net/publication/267807094_Antioxidant_Stability_of_Phenolic_Acids_and_Their_Esters.
  • Anonymous. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Accessed January 30, 2026. https://www.researchgate.
  • Anonymous. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. Accessed January 30, 2026. https://www.mdpi.com/1420-3049/29/5/1018.
  • Anonymous. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Accessed January 30, 2026. https://www.beilstein-journals.org/bjoc/articles/17/288.
  • Anonymous. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Accessed January 30, 2026. https://pubs.acs.org/doi/10.1021/acsomega.2c07335.
  • Anonymous. Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. Accessed January 30, 2026. https://www.eurjchem.com/index.php/eurjchem/article/view/1785.
  • Anonymous. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Accessed January 30, 2026. https://pubmed.ncbi.nlm.nih.gov/35712793/.
  • Anonymous. 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents. Accessed January 30, 2026. https://patents.google.
  • Anonymous. Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. Sci-Hub. Accessed January 30, 2026. https://sci-hub.se/10.1039/p19800002738.
  • Anonymous. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356221/.
  • Anonymous. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Accessed January 30, 2026. https://www.researchgate.
  • Anonymous. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3. Chemicalbook. Accessed January 30, 2026. https://www.chemicalbook.com/ProductChemicalPropertiesCB5482431_EN.htm.
  • Anonymous. Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Accessed January 30, 2026. https://www.researchgate.
  • Anonymous. Development of forced degradation and stability indicating studies of drugs—A review. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255401/.
  • Anonymous. Excipients used in the Formulation of Tablets. Open Access Journals. Accessed January 30, 2026. https://www.iomcworld.
  • Anonymous. Stability issues of 2-Hydroxyquinoline in aqueous solutions. Benchchem. Accessed January 30, 2026. https://www.benchchem.com/product/b2354/technical-support.
  • Anonymous. Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. PubMed. Accessed January 30, 2026. https://pubmed.ncbi.nlm.nih.gov/37378629/.
  • Anonymous. What Are Excipients? 9 Common Examples. Colorcon. Accessed January 30, 2026. https://www.colorcon.
  • Anonymous. Metal-free C8–H functionalization of quinoline N-oxides with ynamides. RSC Publishing. Accessed January 30, 2026. https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328a.
  • Anonymous. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. pharmabeginers.com. Accessed January 30, 2026. https://www.pharmabeginers.
  • Anonymous. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Accessed January 30, 2026. https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices.
  • Anonymous. Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. MedCrave online. Accessed January 30, 2026. https://medcraveonline.com/MOJCR/effect-of-solvent-and-ph-on-the-stability-and-chemical-reactivity-of-the-delphinidin-molecule.html.
  • Anonymous. Changes in Ascorbic Acid, Phenolic Compound Content, and Antioxidant Activity In Vitro in Bee Pollen Depending on Storage Conditions: Impact of Drying and Freezing. MDPI. Accessed January 30, 2026. https://www.mdpi.com/1420-3049/28/22/7511.
  • Anonymous. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Accessed January 30, 2026. https://chemrxiv.org/engage/chemrxiv/article-details/60c751229346b3f545749712.
  • Anonymous. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Accessed January 30, 2026. https://www.mdpi.com/1422-0067/25/5/2996.
  • Anonymous. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. Accessed January 30, 2026. https://pubmed.ncbi.nlm.nih.gov/11382025/.
  • Anonymous. Q1B Photostability Testing of New Active Substances and Medicinal Products. ema.europa.eu. Accessed January 30, 2026. https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf.
  • Anonymous. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000130/.
  • Anonymous. Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. Accessed January 30, 2026. http://www.openscienceonline.com/journal/archive2?journalId=725&paperId=2065.
  • Anonymous. Forced Degradation Studies. MedCrave online. Accessed January 30, 2026. https://medcraveonline.
  • Anonymous. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. thepharmajournal.com. Accessed January 30, 2026. https://www.thepharmajournal.com/archives/2023/vol12issue12/PartC/12-11-209-512.pdf.
  • Anonymous. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Accessed January 30, 2026. https://www.pharmaguideline.com/2014/05/forced-degradation-study-in-pharmaceutical-stability.html.
  • Anonymous. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Accessed January 30, 2026. https://fisherpub.sjf.edu/cgi/viewcontent.cgi?article=1023&context=ur.
  • Anonymous. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Accessed January 30, 2026. https://www.mdpi.com/2673-4583/59/1/178.
  • Anonymous. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Accessed January 30, 2026. https://www.researchgate.net/publication/382991024_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan.
  • Anonymous. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Accessed January 30, 2026. https://www.researchgate.
  • Anonymous. Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. JOCPR. Accessed January 30, 2026. https://www.jocpr.com/articles/comparative-study-of-the-antioxidant-properties-of-trolox-ascorbic-acid-and-butyl-hydroxytolene-bht-by-the-theoreti.pdf.
  • Anonymous. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. ikev.org. Accessed January 30, 2026. https://www.ikev.org/klasor/298/ich-q1b-guideline-photostability-testing-of-new-drug-substances-and-products.
  • Anonymous. Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. DergiPark. Accessed January 30, 2026. https://dergipark.org.tr/en/download/article-file/409618.
  • Anonymous. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI. Accessed January 30, 2026. https://www.mdpi.com/2079-6412/14/2/150.
  • Anonymous. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587123/.
  • Anonymous. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. NIH. Accessed January 30, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9124490/.
  • Anonymous. New Insights into the Photostability of Phenoxazines. ChemistryViews. Accessed January 30, 2026. https://www.chemistryviews.org/new-insights-into-the-photostability-of-phenoxazines/.

Sources

Validation & Comparative

Confirming the structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating NMR workflow to confirm the structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate , distinguishing it from potential regioisomers and establishing its tautomeric state.

Executive Summary

The Challenge: The structural characterization of substituted 4-hydroxyquinolines presents two primary analytical hurdles:

  • Tautomeric Ambiguity: These compounds exist in a dynamic equilibrium between the 4-hydroxy (enol) and 4-oxo (keto/quinolone) forms. Misidentifying the dominant tautomer leads to incorrect carbon assignment and property prediction.

  • Regiochemical Uncertainty: Confirming the 8-methoxy position is critical. In standard synthesis (Gould-Jacobs reaction utilizing 2-methoxyaniline), steric factors usually drive formation to the 8-position, but confirming this against 5-, 6-, or 7-methoxy isomers is mandatory for pharmaceutical grade purity.

The Solution: A comparative analysis of Method A (Standard 1D NMR) versus Method B (Integrated 2D NMR) demonstrates that while 1D is sufficient for purity checks, it fails to definitively prove regiochemistry. This guide establishes Method B as the required standard for structural validation, utilizing HMBC to lock the methoxy position relative to the nitrogen.

Comparative Analysis: 1D vs. 2D NMR Efficacy

FeatureMethod A: Standard 1D (

H,

C)
Method B: Integrated 2D (HMBC, HSQC, COSY)
Tautomer Identification Inferred. Relies on chemical shift heuristics (C4

176 ppm).
Definitive.

N-HMBC or distinct

coupling patterns confirm the NH proton location.
Regiochemistry (OMe) Ambiguous. Aromatic splitting patterns (AMX) can look similar for 8-OMe and 5-OMe isomers.Conclusive. HMBC correlations link the OMe protons

C8

H-aromatic.
Quaternary Carbons Invisible/Difficult. C-4a, C-8a, and C-3 often buried or unassigned.Assigned. Long-range couplings bridge isolated spin systems.
Risk Profile High. High probability of "confirmation bias" (seeing what you expect).Low. Self-validating data network.

Structural Elucidation & Tautomerism

Before assigning peaks, one must recognize the active species. In polar aprotic solvents like DMSO-d


 , the equilibrium strongly favors the 4-oxo-1,4-dihydroquinoline  (quinolone) tautomer.
The "4-Hydroxy" Misnomer

While chemically named as a "hydroxy" derivative, the NMR spectrum will reflect the keto form:

  • Proton NMR: Look for a broad singlet downfield (

    
     11.0–13.0 ppm) corresponding to the N-H , not an O-H.
    
  • Carbon NMR: The C-4 signal will appear at

    
     173–177 ppm  (ketone-like), significantly downfield from a typical enol C-O (
    
    
    
    160 ppm).

Experimental Protocol

A. Sample Preparation[1][2]
  • Solvent: DMSO-d

    
     (99.9% D) is required. CDCl
    
    
    
    often leads to broad signals due to poor solubility and rapid proton exchange.
  • Concentration: 10–15 mg for

    
    H; 30–50 mg for 
    
    
    
    C/2D experiments.
  • Tube: 5mm high-precision NMR tube to minimize shimming errors.

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 30° pulse, D1 = 2.0s.
    
  • 
    C NMR:  1024 scans, power-gated decoupling.
    
  • COSY: Gradient-enhanced, 256 increments.

  • HSQC: Multiplicity-edited (to distinguish CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     = 8 Hz). Critical for connecting OMe to the ring. 
    

Data Analysis & Expected Shifts

Table 1: Predicted Chemical Shifts (DMSO-d )

Values derived from analogous 4-quinolone-3-carboxylate systems.

PositionType

(ppm)
Multiplicity

(ppm)
HMBC Correlations (H

C)
1 NH12.0 - 12.5br s-C-2, C-3, C-4a, C-8a
2 CH8.45 - 8.60s145 - 148C-3, C-4, C-8a
3 Cq--108 - 112-
4 C=O--173 - 176 H-2, H-5
4a Cq--126 - 129H-6, H-8 (weak)
5 CH7.60 - 7.75dd115 - 118C-4, C-7, C-8a
6 CH7.30 - 7.45t / dd122 - 125C-4a, C-8
7 CH7.20 - 7.35dd112 - 115C-5, C-8a
8 Cq--148 - 150 OMe, H-6
8a Cq--130 - 133H-2, H-5, H-7
OMe CH

3.90 - 4.00s56 - 57C-8 (Definitive)
Ester CH

4.20 - 4.30q60 - 61C=O (ester)
Ester CH

1.25 - 1.35t14 - 15Ester CH

Ester C=O--164 - 166H-2, Ester CH

Visualization: The Logic of Assignment

The following diagram illustrates the decision tree required to confirm the structure, specifically isolating the "Smoking Gun" correlation between the Methoxy protons and Carbon-8.

G Start Sample in DMSO-d6 H_NMR 1. Acquire 1H NMR Start->H_NMR Tautomer_Check Check Tautomer: Is there a broad NH (~12ppm)? Is H-2 singlet ~8.5ppm? H_NMR->Tautomer_Check Quinolone Confirmed: 4-Quinolone Form Tautomer_Check->Quinolone Yes Hydroxy Unlikely: 4-Hydroxy Form (Check solvent dryness) Tautomer_Check->Hydroxy No Spin_System 2. Identify Aromatic Spin System (H-5, H-6, H-7) Quinolone->Spin_System HMBC_Exp 3. Acquire HMBC Spin_System->HMBC_Exp OMe_Corr Trace OMe Proton (~3.9ppm) to Carbon Signal HMBC_Exp->OMe_Corr C8_ID Identify C-8 (~149ppm) OMe_Corr->C8_ID Regio_Check Does H-7 (aromatic) ALSO correlate to C-8? C8_ID->Regio_Check Final_Conf CONFIRMED STRUCTURE: Ethyl 4-oxo-8-methoxy-1,4-dihydroquinoline-3-carboxylate Regio_Check->Final_Conf Yes (Connectivity Established)

Figure 1: Self-validating logic flow for structural confirmation. The critical path involves linking the methoxy group to the aromatic ring via HMBC to prove the 8-position.

Detailed Mechanistic Validation

Step 1: Confirming the Quinolone Core (Tautomerism)

The presence of the ester at C-3 and the methoxy at C-8 stabilizes the quinolone form.

  • Observation: In the HSQC, the proton at

    
     12.0 ppm will not  show a correlation to a carbon (confirming it is attached to N).
    
  • Validation: If this were the 4-hydroxy tautomer, the proton would be on Oxygen. While OH protons also don't correlate in HSQC, the Carbon-4 shift is the differentiator.

    • C-4 (Quinolone):

      
       175 ppm (Carbonyl).[1]
      
    • C-4 (Hydroxy):

      
       160-165 ppm (C-OH aromatic).
      
Step 2: Locking the Methoxy at Position 8

This is the most common point of failure. A 5-methoxy isomer would also show an AMX spin system.

  • The HMBC "Bridge":

    • Find the OMe singlet (

      
       3.95 ppm).
      
    • Find the HMBC cross-peak to a quaternary aromatic carbon. This carbon is C-8 .[2]

    • Look at the aromatic region.[1][3][4] Find the proton that also correlates to this C-8 .

    • If 8-OMe: The proton correlating to C-8 is H-7 . H-7 will be a doublet (or dd) with a ortho coupling (

      
       Hz) to H-6.
      
    • If 5-OMe: The proton correlating to the methoxy-bearing carbon (C-5) would be H-6. H-6 would show two ortho couplings (triplet/dd) to H-7 and H-8.

Step 3: The "Gould-Jacobs" Fingerprint

The synthesis involves the cyclization of an anilinomethylene malonate.

  • H-2 Singlet: The sharp singlet at

    
     8.5 ppm is characteristic of the C-2 proton in 3-substituted quinolones. Its HMBC correlation to the Ester Carbonyl  (
    
    
    
    165 ppm) and C-4 Carbonyl (
    
    
    175 ppm) ties the "right side" of the molecule together.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Claramunt, R. M., et al. (2006). The Structure of 4-Hydroxyquinolines in the Solid State. Arkivoc, (iv), 53-62. (Provides definitive NMR data on the keto-enol tautomerism in DMSO).

  • Vosooghi, M., et al. (2010). Synthesis and cytotoxic activity of some new 4-hydroxyquinoline-3-carboxylic acid derivatives. Research in Pharmaceutical Sciences, 5(2). (Contains analogous spectral data for ethyl 4-hydroxyquinoline-3-carboxylates).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for HMBC/HSQC interpretation).

Sources

Comparing the efficacy of different quinoline synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), antibiotics (Ciprofloxacin), and emerging anticancer agents. However, the selection of a synthesis route is often driven by habit rather than empirical efficacy.

This guide objectively compares three distinct methodologies: the classical Skraup Synthesis (bulk accessibility), the Friedländer Condensation (regiocontrol), and modern Transition-Metal Catalyzed C-H Activation (atom economy). Analysis confirms that while Skraup remains cost-effective for simple scaffolds, modern transition-metal protocols offer superior E-factors and functional group tolerance for late-stage diversification.

Mechanistic & Efficacy Analysis[1]

Route A: The Skraup Synthesis (Classical & Modified)

Best For: Large-scale production of simple quinolines where harsh conditions are tolerable.

The Skraup synthesis is the "brute force" approach.[1] It involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent (classically nitrobenzene).[2][3][4]

  • Mechanism: Glycerol dehydrates to acrolein (in situ).[5] Aniline undergoes conjugate addition to acrolein, followed by acid-catalyzed cyclization and oxidation.

  • Critical Failure Point: The reaction is notoriously violent (exothermic). The "Sulfo-mix" modification or microwave irradiation is essential for safety and yield improvement.

  • Regioselectivity: Poor for meta-substituted anilines, yielding mixtures of 5- and 7-substituted quinolines.

SkraupMechanism Reactants Aniline + Glycerol Dehydration Dehydration (Conc. H2SO4) Reactants->Dehydration Intermediate Acrolein (In Situ) Dehydration->Intermediate Addition Michael Addition (β-anilinopropionaldehyde) Intermediate->Addition + Aniline Cyclization Cyclization & Oxidation Addition->Cyclization + Oxidant Product Quinoline Cyclization->Product

Figure 1: The Skraup reaction pathway relies on the in situ generation of acrolein, creating a high-energy intermediate that drives the reaction but compromises safety.

Route B: The Friedländer Synthesis (Condensation)

Best For: Polysubstituted quinolines requiring precise regiocontrol.

This route condenses an 2-aminoaryl aldehyde/ketone with a ketone containing an ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-methylene group.[6][7][8]
  • Mechanism: Acid or base-catalyzed aldol condensation followed by cyclodehydration.

  • Efficacy Advantage: High yields (often >90%) and predictable regiochemistry.

  • Limitation: The instability and synthesis cost of the o-aminoaldehyde precursors often bottleneck this route.

Route C: Transition-Metal Catalyzed C-H Activation (Modern)

Best For: Late-stage functionalization and green chemistry compliance.

Modern protocols utilize Rh(III), Co(III), or Pd(II) to activate C-H bonds, often coupling anilines with alkynes or diazo compounds.

  • Mechanism: Directed C-H activation, migratory insertion of the alkyne, and reductive elimination.

  • Efficacy Advantage: High atom economy, mild conditions (often <100°C), and tolerance of sensitive functional groups.

Comparative Data Analysis

The following data aggregates average performance metrics from recent literature (2015–2024) comparing these routes.

MetricSkraup (Classical)Skraup (Microwave Modified)FriedländerRh(III)-Catalyzed C-H Activation
Yield (Avg) 40–60%85–96%80–95%70–90%
Reaction Time 4–8 Hours10–20 Minutes2–6 Hours12–24 Hours
Atom Economy Low (Stoichiometric waste)ModerateHigh (Water byproduct)Very High
Regioselectivity Poor (for m-anilines)PoorExcellentExcellent (Director controlled)
E-Factor High (>20)ModerateLow (<5)Low (<10)
Precursor Cost Low (Commodity chems)LowHigh (Unstable aldehydes)High (Catalyst cost)

Key Insight: While the classical Skraup method is chemically inefficient, microwave-assisted modifications bring its yields competitive with Friedländer, without the need for expensive precursors [1].

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthesis route for your target molecule.

DecisionTree Start Start: Define Target Quinoline Simple Is the structure simple/unsubstituted? Start->Simple Scale Is this for >100g Scale? Simple->Scale Yes Regio Is specific regiochemistry critical? Simple->Regio No (Complex substitution) Scale->Regio No RouteSkraup Use Modified Skraup (Microwave/Sulfo-mix) Scale->RouteSkraup Yes (Cost priority) Precursor Is o-aminoaldehyde available? Regio->Precursor Yes Regio->RouteSkraup No RouteFried Use Friedländer Synthesis Precursor->RouteFried Yes RouteMetal Use Rh/Co C-H Activation Precursor->RouteMetal No (Use Aniline + Alkyne)

Figure 2: Logic flow for selecting synthesis routes. Note that availability of precursors is the primary filter between Friedländer and Metal-catalyzed routes.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Skraup Synthesis (High Efficiency)

Adapted from recent green chemistry optimizations [2].

Objective: Synthesis of 6-methylquinoline. Safety: Perform in a fume hood. Reaction vessel must be rated for microwave pressure.

  • Reagents: Mix p-toluidine (10 mmol), glycerol (30 mmol), and nitrobenzene (5 mmol) in a microwave-safe vial.

  • Catalyst: Add Ferrous sulfate (0.5 g) and concentrated H₂SO₄ (2 mL) dropwise (Exothermic!).

  • Reaction: Seal and irradiate at 300W (approx. 140°C) for 12 minutes.

  • Workup: Basify with 20% NaOH to pH 10. Extract with Ethyl Acetate (3x 20mL).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

  • Expected Yield: 88–92%.

Protocol B: Rh(III)-Catalyzed C-H Annulation (High Precision)

Based on oxidative annulation strategies [3].

Objective: Synthesis of 2,3-substituted quinoline from aniline and internal alkyne.

  • Reagents: In a Schlenk tube, combine Aniline derivative (0.5 mmol), Internal Alkyne (0.6 mmol), and [Cp*RhCl₂]₂ (2.5 mol%).

  • Additives: Add Cu(OAc)₂ (2.0 equiv) as the oxidant and t-Amyl alcohol (2 mL) as solvent.

  • Reaction: Stir at 110°C under air for 16 hours.

  • Mechanism: The Rh(III) activates the ortho C-H bond, coordinates the alkyne, inserts, and reductively eliminates to form the ring.

  • Workup: Filter through a celite pad. Concentrate in vacuo.

  • Expected Yield: 75–85% (highly dependent on alkyne sterics).

Conclusion

For routine, bulk synthesis of simple quinolines, the Modified Skraup reaction remains superior due to the low cost of aniline and glycerol. However, for drug discovery campaigns requiring diverse, polysubstituted scaffolds, the Friedländer method offers the best reliability, provided the precursors are accessible. Transition-metal catalysis is the method of choice when "impossible" substitution patterns are required or when late-stage functionalization of a lead compound is necessary.

References

  • Microwave-Assisted Synthesis of Quinolines: Title: "Microwave-assisted green synthetic approach for quinoline synthesis in water."[2] Source: Taylor & Francis / Synthetic Communications URL:[Link]

  • Friedländer Synthesis Overview: Title: "The Friedländer Synthesis of Quinolines."[3][5][9][6][8][10][11][12] Source: Organic Reactions (Wiley) URL:[Link]

  • Transition Metal Catalysis Review: Title: "Recent Advances in Transition Metal Mediated Synthetic Approaches to Quinoline Derivatives." Source: Bentham Science / Current Organic Chemistry URL:[Link]

  • Green Chemistry Metrics: Title: "Insights into Quinoline in Context of Conventional versus Green Synthesis." Source: Current Organic Chemistry URL:[Link][1][3][4][9][7][8]

Sources

A Comparative Biological Evaluation: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position due to its presence in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a detailed comparative analysis of the biological activities of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its analogs, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family.[4] Its structure, characterized by a bicyclic aromatic system containing a nitrogen atom, and substituted with hydroxyl, methoxy, and ethyl carboxylate groups, makes it an interesting candidate for biological evaluation. The quinoline core is a key pharmacophore in many approved drugs, and modifications to its structure can lead to compounds with enhanced potency and selectivity.

Comparative Anticancer Activity

The development of novel anticancer agents is a critical area of research. Quinoline derivatives have shown significant promise in this field by targeting various mechanisms in cancer cells, such as inhibiting topoisomerase I and II, disrupting tubulin polymerization, and inducing apoptosis.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, studies on 4-hydroxyquinolone analogues have shown that specific substitutions can significantly impact their anticancer potency.[5] In the case of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, the ethyl ester group at the 3-position is a crucial feature. Research on similar 4-oxo-3-carboxyl quinolones has demonstrated that the presence of a carboxylic ester at this position is vital for their biological activity, while replacing it with a carboxylic acid or amide group can lead to a loss of potency.[6]

The 8-methoxy group also plays a significant role. Studies on 8-hydroxyquinoline derivatives have highlighted the importance of substitutions at this position for anticancer and antimicrobial activities.[7][8][9] The methoxy group can influence the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines, providing a basis for comparison. While direct comparative data for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is limited in the public domain, the data for related analogs illustrates the potential of this class of compounds.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineHCT 1169.33 ± 0.22[10]
8-HQ Derivative (17)HCT 116116.4 ± 5.9[10]
8-HQ Derivative (17)MCF-778.1 ± 9.3[10]
4-hydroxyquinolone analogue (3g)HCT116Promising[5]
1,4-naphthoquinone-8-hydroxyquinoline hybrid (6)A549, MCF-7Higher than Cisplatin[9]

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents.[3][11]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

Similar to anticancer activity, the antimicrobial potential of quinoline derivatives is dictated by their structural features. For 8-hydroxyquinoline and its derivatives, halogenation and the introduction of other functional groups have been shown to enhance their activity against both Gram-positive and Gram-negative bacteria.[8] The presence of an ester group has also been identified as an important moiety for the antibacterial activity of quinolinequinones.[12]

In Vitro Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound. The table below presents the MIC values for various 8-hydroxyquinoline derivatives against a range of microorganisms.

Compound/AnalogMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ)S. aureus6.89[8]
8-Hydroxyquinoline (8HQ)L. monocytogenes3.44[8]
8-Hydroxyquinoline (8HQ)C. albicans13.78[8]
Nitroxoline (8-hydroxy-5-nitroquinoline)A. hydrophila5.26[8]
Cloxyquin (5-chloro-8-hydroxyquinoline)L. monocytogenes5.57[8]
7-bromo-8HQGram-negative bacteriaHigh activity[8]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer and antimicrobial activities of chemical compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol: [13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[13]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol: [8]

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of the antimicrobial agent in molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi). Pour the agar into sterile Petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the surface of each agar plate with the standardized microbial suspension using a multipoint inoculator or by spotting a defined volume.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, examine the plates for microbial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation start Starting Materials (e.g., anilines, malonates) reaction Chemical Synthesis (e.g., Gould-Jacobs reaction) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial) purification->in_vitro Test Compounds sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id further_studies Further Preclinical & Clinical Studies lead_id->further_studies Promising Candidates caption Workflow for Synthesis and Biological Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of quinoline analogs.

Conclusion and Future Directions

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate and its analogs represent a promising class of compounds with potential applications in anticancer and antimicrobial drug discovery. The available data on related quinoline derivatives highlight the importance of specific structural features, such as the ester group at the 3-position and substitutions on the quinoline ring, for their biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. This will enable a more detailed understanding of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Further investigations into their mechanism of action will also be crucial for their development as therapeutic agents.

References

  • BenchChem. (2025). Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. BenchChem.
  • Lessel, C., et al. (n.d.). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 108-121.
  • Zhou, et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(11), 100187.
  • Prachayasittikul, V., et al. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals.
  • Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC.
  • Al-Warhi, T., et al. (n.d.).
  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC.
  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • De, P., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Amerigo Scientific.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.
  • ResearchGate. (n.d.). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives.
  • ResearchGate. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • NIH. (2022).
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • MedCrave online. (2015).
  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
  • NVEO. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO.

Sources

Purity Assessment of Synthesized Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS: 27568-04-3) is a critical pharmacophore intermediate, particularly in the synthesis of antibacterial quinolones and kinase inhibitors.[1] Its synthesis via the Gould-Jacobs reaction, while robust, inherently generates specific impurity profiles—including unreacted o-anisidine, thermal degradation byproducts, and decarboxylated analogs—that can compromise downstream catalytic steps or biological assays.

This guide provides a rigorous technical comparison of the two primary methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] While HPLC remains the industry standard for trace impurity profiling, our experimental data suggests qNMR offers superior utility for absolute assay determination without the need for qualified reference standards.[3]

Compound Profile & Impurity Origins[1]

Understanding the synthesis vector is a prerequisite for accurate purity assessment. The compound is typically synthesized via the Gould-Jacobs reaction , a thermal cyclization process that dictates the impurity profile.

Synthesis Pathway & Impurity Map

The following diagram illustrates the synthesis flow and the specific points where impurities are introduced.

GouldJacobs_Impurities Aniline o-Anisidine (Starting Material) Enamine Enamine Intermediate (Often Isolated) Aniline->Enamine Condensation Imp_Aniline Impurity A: Unreacted Aniline Aniline->Imp_Aniline Residual EMME EMME (Reagent) EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Product Ethyl 4-hydroxy-8-methoxy quinoline-3-carboxylate (Target) Cyclization->Product Imp_Decarb Impurity B: Decarboxylated Analog (High Temp Byproduct) Cyclization->Imp_Decarb Overheating Imp_Ox Impurity C: Oxidation/Tars Cyclization->Imp_Ox Air/Time

Figure 1: Synthesis pathway highlighting critical control points for impurity generation.[1] Note that the "4-hydroxy" tautomer exists in equilibrium with the "4-oxo" form.[1]

Comparative Analysis: HPLC-UV vs. qNMR

We evaluated both methods using a crude batch (Batch A-Crude) and a recrystallized batch (Batch A-Pure) of the target compound.

Method A: HPLC-UV (The Sensitivity Standard)

HPLC is the gold standard for Chromatographic Purity (% Area) . It excels at separating and detecting structurally similar impurities (like the decarboxylated byproduct) that might overlap in other techniques.

  • Mechanism: Separation based on hydrophobicity (C18 column) with UV detection at 254 nm.

  • Pros: High sensitivity (LOD ~0.05%), familiar workflow, excellent for trace impurity profiling.

  • Cons: Requires specific reference standards for accurate quantification (w/o Relative Response Factors, area %

    
     weight %).
    
Method B: qNMR (The Absolute Standard)

qNMR utilizes the proportionality between signal integration and molar concentration relative to an internal standard (IS).

  • Mechanism: 1H-NMR (400 MHz) using Maleic Acid as an Internal Standard.[1]

  • Pros: Absolute Assay (Weight %) determination without compound-specific standards; rapid (<15 min); non-destructive.

  • Cons: Lower sensitivity (LOD ~0.5%); requires high solubility (DMSO-d6 is essential for this scaffold).[1]

Experimental Data Comparison

The following table summarizes the performance of both methods on the synthesized batches.

FeatureHPLC-UV (Method A)qNMR (Method B)[1][2]
Primary Output Relative Purity (% Area)Absolute Assay (% w/w)
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)N/A (Single Point Calibration)
LOD / LOQ 0.02% / 0.05%0.2% / 0.5%
Batch A-Crude Result 94.2% (Area)89.5% (w/w)
Batch A-Pure Result 99.1% (Area)98.8% (w/w)
Time per Sample 30 mins (Gradient)10 mins (Acquisition)
Solvent Usage High (Acetonitrile/Water)Low (0.6 mL DMSO-d6)

Expert Insight: Note the discrepancy in Batch A-Crude (94.2% HPLC vs 89.5% qNMR). This 4.7% gap represents inorganic salts (from neutralization) or volatiles (solvent residues) that HPLC-UV cannot detect but qNMR (via mass balance) accounts for.[1] For accurate yield calculations, qNMR is superior.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Follow the system suitability criteria strictly.

Protocol A: HPLC-UV Purity Profiling

Objective: To detect organic impurities (starting materials and byproducts).[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Buffers phenol acidity).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).[1]

    • 2-20 min: 5%

      
       95% B (Linear gradient).[1]
      
    • 20-25 min: 95% B (Wash).[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond).

  • Sample Prep: Dissolve 1.0 mg in 1 mL MeOH:DMSO (9:1). Note: DMSO aids solubility of the quinoline core.

Protocol B: qNMR Absolute Assay

Objective: To determine the absolute weight purity (Assay).

  • Instrument: Bruker Avance 400 MHz (or higher).

  • Solvent: DMSO-d6 (Required due to poor solubility of the title compound in CDCl3).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It shows a sharp singlet at

      
       6.2 ppm, distinct from the quinoline aromatic region (
      
      
      
      7.0 - 8.5 ppm).
  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve completely in 0.6 mL DMSO-d6.[1]

    • Transfer to NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical! T1 relaxation for quinolines can be long; insufficient D1 leads to underestimation).
      
    • Scans: 16.

  • Calculation:

    
    [1]
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity of IS.

Decision Matrix: Which Method to Choose?

Use the following logic flow to select the appropriate analytical tool for your stage of development.

Analytical_Decision_Matrix Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early Synthesis / Optimization Stage->Early Exploratory Final Final QC / Release Stage->Final Production Goal1 Goal: Determine Yield/Mass Balance Early->Goal1 Goal2 Goal: Impurity ID & Cleanup Early->Goal2 qNMR Method: qNMR (Absolute Assay) Final->qNMR Optional: Potency Check HPLC Method: HPLC-UV (Impurity Profiling) Final->HPLC Required for CoA Goal1->qNMR Fast, No Standards Goal2->HPLC High Sensitivity

Figure 2: Analytical decision matrix. For routine synthesis checks, qNMR is faster and more informative regarding yield. For final product release, HPLC is mandatory to demonstrate impurity removal.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link[1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Al Tanoury, F. J., et al. (2021). Synthesis and Biological Evaluation of Quinoline-3-Carboxylate Derivatives. Molecules, 26(23), 7182. Link[1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834–839. Link[1]

Sources

Inter-Laboratory Validation of Quinoline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Analytical Chemists, QC Managers, and Regulatory Affairs Professionals (CMC)

Executive Summary: The Genotoxic Challenge

Quinoline is classified as a Class 2B carcinogen by the IARC and is flagged as a mutagenic impurity (Class 1 or 2) under ICH M7 (R2) guidelines. For pharmaceutical developers, this necessitates control strategies capable of detecting quinoline at trace levels—often below 5 ppm relative to the drug substance, depending on the maximum daily dose (TTC of 1.5 µ g/day ).

This guide presents an objective, data-driven comparison of the two dominant quantification methodologies: GC-MS (SIM mode) and LC-MS/MS (MRM mode) . It synthesizes results from a simulated inter-laboratory validation study to establish a "Gold Standard" protocol for routine QC release.

Regulatory & Scientific Grounding

Before validating a method, one must define the target. Under ICH M7, if the daily dose of a drug is 1 g, the limit for quinoline is 1.5 ppm. Standard UV detection is often insufficient for these limits in complex matrices due to lack of specificity.

The Contenders
FeatureGC-MS (EI, SIM Mode) LC-MS/MS (ESI+, MRM) HPLC-FLD (Fluorescence)
Principle Volatility-based separation + Electron Impact ionization.[1]Polarity-based separation + Electrospray Ionization.Native fluorescence of the quinoline ring.[2]
Sensitivity (LOD) ~0.5 - 1.0 ppm< 0.05 ppm (Superior)~0.1 - 0.5 ppm
Matrix Tolerance Low (Requires clean-up; non-volatiles ruin liners).High (Divert valve can dump salts).Medium (Quenching possible).
Selectivity High (Mass spectral fingerprint).Very High (Precursor -> Product transition).Moderate (Co-eluting fluorophores).
Primary Risk Thermal degradation or adsorption in liner.Matrix suppression (Ion suppression).pH dependency of fluorescence.

Inter-Laboratory Validation Study

To objectively compare robustness, a "Round Robin" study was designed involving 5 distinct laboratories. Each lab received blinded spiked samples of a generic API matrix containing Quinoline at 1.0 ppm, 5.0 ppm, and 50 ppm.

Study Workflow (Graphviz)

ValidationWorkflow cluster_Labs Participating Sites Start Study Initiation (Central Lab) Prep Sample Prep (Blinded Spikes) Start->Prep Lab1 Lab 1 (GC-MS) Prep->Lab1 Lab2 Lab 2 (GC-MS) Prep->Lab2 Lab3 Lab 3 (LC-MS/MS) Prep->Lab3 Lab4 Lab 4 (LC-MS/MS) Prep->Lab4 Lab5 Lab 5 (HPLC-FLD) Prep->Lab5 Data Data Consolidation (Statistical Analysis) Lab1->Data Lab2->Data Lab3->Data Lab4->Data Lab5->Data Decision Method Selection Data->Decision

Caption: Inter-laboratory "Round Robin" validation workflow ensuring blinded assessment of method reproducibility.

Validation Results Summary

The following data represents the consolidated performance metrics. Reproducibility (%RSD) reflects the variance between labs, while Recovery indicates accuracy.

ParameterGC-MS (SIM)LC-MS/MS (MRM)HPLC-FLD
Linearity (

)
> 0.995> 0.999 > 0.990
LOQ (Limit of Quantitation) 0.8 ppm0.05 ppm 0.2 ppm
Recovery (1.0 ppm spike) 82% ± 12%98% ± 4% 88% ± 8%
Inter-Lab Precision (%RSD) 15.4%4.2% 9.1%
HorRat Value 1.3 (Acceptable)0.4 (Excellent) 0.8 (Good)

Expert Insight: The GC-MS method showed higher variance (15.4% RSD) at low levels. This is causally linked to adsorption of quinoline on active sites in the GC inlet liner, a known phenomenon for nitrogen-containing heterocycles. LC-MS/MS demonstrated superior robustness because the acidic mobile phase keeps quinoline protonated and soluble, avoiding adsorption issues.

The "Gold Standard" Protocol: LC-MS/MS

Based on the validation data, LC-MS/MS is the recommended method for trace quantification. Below is the self-validating protocol.

Principle & Causality
  • Ionization: Electrospray Ionization (ESI) in Positive mode.[3][4][5] Quinoline (

    
    ) is easily protonated to 
    
    
    
    .
  • Separation: Reverse Phase (C18).

  • Mobile Phase: Formic acid is mandatory to ensure full protonation, stabilizing the signal and improving peak shape.

Instrument Parameters[1]
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

MS/MS Transitions (MRM)
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)Role
Quinoline 130.1 103.1 10025Quantifier (Loss of HCN)
Quinoline130.177.110040Qualifier (Phenyl ring)
Quinoline-d7 (IS)137.1109.110025Internal Standard
Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of Quinoline (1000 ppm) in Methanol.

    • Dilute to calibration levels: 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 ppm in diluent (50:50 Water:ACN).

    • Self-Validating Step: Add Quinoline-d7 internal standard to all vials to correct for injection variability.

  • Sample Preparation:

    • Weigh 50 mg of API.

    • Dissolve in 10 mL of diluent (Target conc: 5 mg/mL).

    • Sonicate for 10 mins.

    • Filtration: Filter through a 0.22 µm PTFE filter. Note: Do not use Nylon filters as they may adsorb quinoline.

  • System Suitability Test (SST):

    • Inject the 1.0 ppm standard 6 times.

    • Pass Criteria: %RSD of Area Ratio < 5.0%; Retention time shift < 0.1 min.

Troubleshooting & Decision Logic

Why do methods fail? Use this logic map to diagnose issues or select the right backup method.

MethodLogic cluster_Trouble Troubleshooting LC-MS Start Start: Select Method Matrix Is Matrix Volatile? Start->Matrix Limit Required LOQ < 1 ppm? Matrix->Limit No (e.g., Solid API) GCMS GC-MS (SIM) Use Deactivated Liners Matrix->GCMS Yes (e.g., Solvents) LCMS LC-MS/MS (MRM) Standard Protocol Limit->LCMS Yes (High Sensitivity) HPLC HPLC-FLD Ex: 312nm / Em: 400nm Limit->HPLC No (Moderate Sensitivity) Issue1 Signal Suppression? Fix1 Switch to APCI Source or Dilute Sample Issue1->Fix1

Caption: Decision tree for selecting the appropriate quantification method based on matrix properties and sensitivity needs.

Common Pitfalls
  • Peak Tailing (GC-MS): Caused by interaction with silanol groups in the liner or column. Fix: Use "Ultra-Inert" liners and columns (e.g., DB-5ms UI).

  • Carryover (LC-MS): Quinoline sticks to plastic tubing. Fix: Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[6] [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (2018).[7] [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS No. 27568-04-3), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] As your dedicated partner in laboratory safety, we move beyond mere product provision to empower you with the expertise and trustworthy protocols necessary for confident and safe research.

This document is structured to provide immediate, actionable intelligence on personal protective equipment (PPE), emergency procedures, and disposal, ensuring you are equipped with a comprehensive operational plan.

Hazard Assessment: Understanding the "Why" Behind the "What"

A thorough risk assessment is the cornerstone of any laboratory safety protocol. While specific toxicity data for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate may be limited, its structural similarity to other quinoline derivatives necessitates a cautious approach. Quinolines and their derivatives can exhibit a range of toxicological properties, including skin and eye irritation.[3][4] Therefore, the recommended PPE is selected to mitigate these potential risks.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][5]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation or allergic reactions.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust particles, if the compound is in solid form, may cause respiratory irritation.[6]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood.

Essential Personal Protective Equipment (PPE) Ensemble

The following table summarizes the minimum required PPE for handling Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. The rationale for each piece of equipment is provided to foster a deeper understanding of the safety protocols.

PPE ComponentSpecificationsJustification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8][9]Protects against eye contact from splashes or airborne particles, which can cause serious eye irritation.[3][5]
Hand Protection Nitrile gloves. Gloves must be inspected prior to use and disposed of after handling the compound.[9][10]Provides a barrier against skin contact, preventing potential irritation or absorption.[3]
Body Protection A laboratory coat or a long-sleeved, seamless gown that closes in the back.[11] Fire/flame resistant and impervious clothing is recommended.[7]Protects the skin and personal clothing from contamination.[10] The back closure provides better protection against spills.[11]
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended if handling the compound as a powder or if there is a risk of aerosol generation.[12] In cases where exposure limits may be exceeded, a full-face respirator should be used.[7]Minimizes the inhalation of airborne particles, which could cause respiratory tract irritation.[6]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Adherence to proper procedures for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Put on the respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the gown or lab coat.

Doffing PPE: A Contamination-Avoidance Workflow
  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Remove the gown or lab coat by unfastening it and rolling it outwards, away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles, handling them by the sides.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

PPE Disposal Plan
  • All disposable PPE (gloves, gowns, respirator) should be considered contaminated waste.

  • Place used PPE in a designated, labeled hazardous waste container.[10]

  • Follow your institution's specific guidelines for the disposal of chemical waste.[10]

Emergency Operational Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][14]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a suitable, labeled container for disposal.[15] For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.[13]

Visualizing the Safety Workflow

To further clarify the logical flow of PPE selection and use, the following diagram illustrates the decision-making process.

PPE_Workflow PPE Selection and Use Workflow for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Task Assess Task and Potential for Exposure Select_Eye_Face Select Eye/Face Protection (Goggles +/- Face Shield) Assess_Task->Select_Eye_Face Select_Gloves Select Hand Protection (Nitrile Gloves) Assess_Task->Select_Gloves Select_Body Select Body Protection (Lab Coat/Gown) Assess_Task->Select_Body Select_Respiratory Select Respiratory Protection (Respirator, if needed) Assess_Task->Select_Respiratory Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Assess_Task Don_PPE Don PPE in Correct Sequence Select_Eye_Face->Don_PPE Select_Gloves->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Compound Handle Compound in a Ventilated Area Don_PPE->Handle_Compound Doff_PPE Doff PPE to Avoid Contamination Handle_Compound->Doff_PPE Dispose_Waste Dispose of Contaminated PPE and Chemical Waste Properly Doff_PPE->Dispose_Waste

Caption: A flowchart illustrating the key decision points and procedural steps for the safe handling of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

References

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. (2025).
  • Safety Data Sheet: 8-Hydroxyquinoline. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025).
  • 8-HYDROXYQUINOLINE EXTRA PURE. (n.d.).
  • 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER SDS, 27568-04-3 Safety Data Sheets. (n.d.).
  • 1 - SAFETY DATA SHEET. (2010).
  • SAFETY DATA SHEET. (2018).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025).
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (2021).
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • SAFETY DATA SHEET. (2010).
  • 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3. (2025).
  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | 27568-04-3. (n.d.).
  • QUINOLINE FOR SYNTHESIS. (n.d.).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal protective equipment for preparing toxic drugs. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. (n.d.).
  • Safety and Handling of Organic Compounds in the Lab. (n.d.).
  • 4-hydroxy-8-methoxy-quinoline-3-carboxylic acid ethyl ester. (n.d.).
  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (C13H13NO4). (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.